2-(1H-Indol-4-yl)acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1H-indol-4-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c11-6-4-8-2-1-3-10-9(8)5-7-12-10/h1-3,5,7,12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDGWHIQADJRCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50510841 | |
| Record name | (1H-Indol-4-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50510841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30933-66-5 | |
| Record name | (1H-Indol-4-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50510841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-indol-4-ylacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(1H-Indol-4-yl)acetonitrile synthesis from indole
An In-depth Technical Guide to the Synthesis of 2-(1H-Indol-4-yl)acetonitrile from Indole
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a valuable heterocyclic building block in medicinal chemistry, serving as a key precursor for various pharmacologically active compounds, including tryptamine derivatives and other complex natural products. However, its synthesis is non-trivial due to the inherent electronic properties of the indole nucleus, which favor electrophilic substitution at the C3 position. Direct functionalization at the C4 position of the benzene ring moiety is a significant synthetic challenge.[1][2] This technical guide provides a comprehensive overview of a robust and scientifically validated strategy for the synthesis of this compound, starting from the parent indole heterocycle. We will focus on a multi-step approach that proceeds through the key intermediate, indole-4-carboxaldehyde. This document provides detailed experimental protocols, mechanistic insights, and a comparative analysis of synthetic methodologies, designed for researchers and professionals in drug development and organic synthesis.
The Challenge of C4-Regioselectivity in Indole Functionalization
The indole ring system is an electron-rich heterocycle. The highest occupied molecular orbital (HOMO) has the greatest electron density at the C3 position, making it the most nucleophilic and kinetically favored site for electrophilic attack. Functionalization at the C2 position is also common, but accessing the benzene core positions (C4-C7) requires overcoming this inherent reactivity preference.[3] Modern synthetic methods have emerged, often employing transition-metal catalysis with directing groups to achieve C-H activation at the C4 position.[4][5][6] While powerful, these methods can require specialized ligands, expensive catalysts, and rigorous optimization.
For a reliable, scalable, and reproducible synthesis, a classical approach involving the construction of a C4-functionalized intermediate remains the most practical strategy. This guide will focus on the synthesis and subsequent elaboration of indole-4-carboxaldehyde , a versatile and readily accessible intermediate.[7]
Strategic Overview: A Two-Stage Synthetic Pathway
Our recommended synthetic strategy is bifurcated into two primary stages. This approach prioritizes reliability and the use of well-established chemical transformations.
Caption: Overall synthetic strategy from indole to the target molecule.
Stage 1: Synthesis of the Key Intermediate, Indole-4-carboxaldehyde
Indole-4-carboxaldehyde is a commercially available compound, but for the purposes of this guide, understanding its synthesis is crucial for process development and cost management. While numerous methods exist, a common laboratory-scale approach involves the oxidation of the corresponding alcohol, indole-4-methanol.
Experimental Protocol: Oxidation of Indole-4-methanol
This protocol is based on a standard oxidation using tetrapropylammonium perruthenate (TPAP) with N-methylmorpholine N-oxide (NMO) as a co-oxidant, a mild and efficient method for converting primary alcohols to aldehydes.[8]
Materials:
-
Indole-4-methanol
-
Tetrapropylammonium perruthenate (TPAP)
-
4-Methylmorpholine N-oxide (NMO)
-
Anhydrous Dichloromethane (DCM)
-
4 Å Molecular Sieves
-
Silica Gel
Procedure:
-
To a stirred suspension of indole-4-methanol (1.0 eq.), N-methylmorpholine N-oxide (1.5 eq.), and powdered 4 Å molecular sieves in anhydrous dichloromethane (DCM) at room temperature, add tetrapropylammonium perruthenate (0.05 eq.) in portions.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite or silica gel to remove the catalyst and molecular sieves.
-
Wash the filter cake with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield indole-4-carboxaldehyde as a solid.
Causality and Trustworthiness:
-
Why TPAP/NMO? This catalytic system is known for its mildness and high selectivity for oxidizing primary alcohols to aldehydes without over-oxidation to carboxylic acids.
-
Why Molecular Sieves? The sieves act as a dehydrating agent, sequestering water produced during the reaction, which can otherwise deactivate the catalyst and lead to side reactions. This ensures the protocol is self-validating and robust.
-
Why Anhydrous DCM? The absence of water is critical for the efficiency of the catalytic cycle.
Stage 2: Conversion of Indole-4-carboxaldehyde to this compound
This stage is the core transformation to achieve the target molecule. We present two reliable methods.
Method A: One-Pot Reductive Cyanation
This highly efficient method, adapted from a procedure developed for indole-3-carboxaldehydes, converts the aldehyde directly to the acetonitrile in a single pot, minimizing purification steps and improving overall yield.[9] The reaction proceeds via in-situ reduction of the aldehyde to an alcohol, which is then activated and displaced by a cyanide nucleophile.
Caption: Experimental workflow for the one-pot reductive cyanation.
Experimental Protocol:
-
In a round-bottom flask, dissolve indole-4-carboxaldehyde (1.0 eq.) in a 1:1 mixture of methanol (MeOH) and formamide (NH₂CHO).
-
To this solution, add sodium borohydride (NaBH₄, 1.3 eq.) portion-wise while stirring at room temperature.
-
Continue stirring for 1 hour at room temperature.
-
Add sodium cyanide (NaCN, 10 eq.) to the reaction mixture. Caution: NaCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Heat the mixture to reflux (oil bath at 100°C) and maintain for 5-12 hours, monitoring by TLC.
-
After cooling to room temperature, carefully quench the reaction by adding brine.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or a 5:95 MeOH/CHCl₃ mixture).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford this compound.
Mechanistic Insight:
-
The NaBH₄ first reduces the aldehyde to the corresponding hydroxymethyl intermediate.
-
Under the refluxing conditions with formamide and cyanide, the alcohol is likely activated for nucleophilic substitution. While the exact mechanism is not fully elucidated in the original literature, it may involve the formation of an intermediate N-formyl species or a related derivative that is a good leaving group, allowing for subsequent Sₙ2 displacement by the cyanide ion.[9]
Method B: Classical Two-Step Halogenation-Cyanation
This traditional and highly dependable route offers a clear, stepwise conversion with easily isolable intermediates. It is an excellent alternative if the one-pot method proves problematic for a specific substrate.
Step 1: Reduction to Indole-4-methanol
-
Protocol: Dissolve indole-4-carboxaldehyde (1.0 eq.) in methanol or ethanol at 0°C. Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise. Stir for 1-2 hours until the reaction is complete (TLC). Perform an aqueous workup and extract with an organic solvent to isolate indole-4-methanol.
Step 2: Conversion to 4-(Chloromethyl)-1H-indole
-
Protocol: Dissolve indole-4-methanol (1.0 eq.) in anhydrous diethyl ether or DCM at 0°C. Add thionyl chloride (SOCl₂, 1.2 eq.) dropwise. Stir for 1-2 hours. The product is often used directly in the next step after removing the solvent and excess reagent under vacuum, as indolemethyl halides can be unstable.
Step 3: Nucleophilic Substitution with Cyanide
-
Protocol: Dissolve the crude 4-(chloromethyl)-1H-indole in a polar aprotic solvent like DMSO or DMF. Add sodium cyanide (NaCN, 1.5 eq.). (Extreme Caution Advised) . Stir at room temperature until the reaction is complete. Perform an aqueous workup and extract with an organic solvent. Purify by column chromatography.
Data Summary and Method Comparison
| Parameter | Method A: One-Pot Reductive Cyanation | Method B: Classical Two-Step |
| Number of Steps | 1 (from aldehyde) | 3 (from aldehyde) |
| Typical Yields | Good to Excellent (Reported up to 88% for C3 isomer)[9] | Good (Typically 60-80% over 3 steps) |
| Key Reagents | NaBH₄, NaCN, Formamide | NaBH₄, SOCl₂, NaCN |
| Advantages | High efficiency, fewer operations, reduced waste | Well-understood mechanism, isolable intermediates, potentially easier to troubleshoot |
| Disadvantages | Requires higher temperature, large excess of toxic NaCN | More steps, potential instability of the intermediate halide, multiple workups |
| Safety Concerns | High: Large excess of NaCN used at high temperature | High: Use of NaCN and corrosive SOCl₂ |
Conclusion
The synthesis of this compound from indole is most reliably achieved via a multi-step pathway involving the key intermediate, indole-4-carboxaldehyde. For the crucial conversion of the aldehyde to the target acetonitrile, the One-Pot Reductive Cyanation (Method A) offers a superior, step-economical, and efficient route for research and development professionals.[9] While the classical two-step approach provides a robust alternative, the one-pot method's elegance and efficiency make it the preferred strategy for this transformation. All procedures involving cyanide must be conducted with rigorous safety protocols in place.
References
- 1. C4–H indole functionalisation: precedent and prospects - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. C4–H indole functionalisation: precedent and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Indole-4-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 9. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
A Comprehensive Technical Guide to the Physicochemical Characterization of 2-(1H-Indol-4-yl)acetonitrile
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for the full physicochemical characterization of 2-(1H-Indol-4-yl)acetonitrile. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] As a functionalized derivative, this compound represents a valuable, yet under-characterized, building block for drug discovery and chemical biology. Due to the limited availability of specific experimental data for this 4-yl isomer, this guide establishes a definitive protocol for its analysis. We will detail the necessary experimental workflows, explain the scientific rationale behind each method, and provide predicted values based on data from closely related structural analogs. This document is intended for researchers, medicinal chemists, and drug development professionals who require a robust and validated approach to characterizing novel indole derivatives.
Molecular Identity and Core Properties
Accurate identification is the foundation of all subsequent physicochemical analysis. The unique arrangement of the cyanoethyl group at the C4 position of the indole ring distinguishes this isomer from its more commonly documented C2 and C3 counterparts.
Table 1: Chemical Identifiers and Basic Properties
| Property | Value | Source / Method |
| IUPAC Name | This compound | IUPAC Nomenclature |
| Molecular Formula | C₁₀H₈N₂ | Calculated |
| Molecular Weight | 156.18 g/mol | Computed by PubChem[3] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CC#N | Structure-Based |
| InChI Key | (Predicted) | Structure-Based |
| CAS Number | Not assigned or readily available in public databases. | - |
Predicted Physicochemical Characteristics
Predicting the properties of a novel compound is a critical step in planning its synthesis, purification, and application. The following predictions are derived from established data on indole and its closely related derivatives.
Table 2: Predicted Physicochemical Data
| Property | Predicted Value / Range | Scientific Rationale & Comparative Data |
| Melting Point (°C) | 70 - 95 | Solid at room temperature. The melting point of the parent indole-3-acetonitrile is 35-37 °C.[3] However, substitution patterns dramatically alter crystal packing; for example, 2-(4-hydroxy-1H-indol-3-yl)acetonitrile melts at 182-184 °C. The 4-yl isomer is expected to have a melting point higher than the 3-yl isomer due to different intermolecular interactions. |
| Boiling Point (°C) | > 300 (with decomposition) | High boiling point is expected due to the polar nitrile group and the hydrogen-bonding capability of the indole N-H group. Indole derivatives often decompose at high temperatures. |
| Solubility | Soluble in acetonitrile, DMSO, methanol, ethyl acetate. Poorly soluble in water. | The indole ring provides hydrophobicity, while the nitrile and N-H groups add polarity. This profile is typical for indole derivatives and is essential for selecting solvents for reaction, purification, and biological assays.[4] |
| pKa (Acidity) | ~32.5 (in Acetonitrile) | The primary acidic proton is on the indole nitrogen (N-H). The pKa of the parent indole in acetonitrile is 32.78.[5][6] The electron-withdrawing character of the cyanoethyl group at the 4-position is expected to have a minor acid-strengthening effect, slightly lowering the pKa relative to the parent indole. |
| logP (Octanol/Water) | 1.5 - 2.0 | This value, indicating lipophilicity, is crucial for predicting drug-like properties. The computed XLogP3 for the related indole-3-acetonitrile oxide is 1.7, providing a reasonable estimate.[7] Experimental determination via the shake-flask method is recommended for confirmation. |
Analytical and Spectroscopic Characterization Protocols
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of this compound. The following sections detail the rationale and step-by-step protocols for the core analytical methods required.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the gold standard for unambiguous structure elucidation, providing detailed information about the carbon-hydrogen framework.[8] A combination of ¹H, ¹³C, and 2D NMR experiments (like COSY and HSQC) will confirm the precise connectivity of the cyanoethyl group at the 4-position, ruling out other isomers.
-
Sample Preparation: Accurately weigh ~5 mg of the compound. Dissolve in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for indole derivatives as it ensures the N-H proton is observable and does not exchange rapidly.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. Perform standard locking, tuning, and shimming procedures to optimize magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a quantitative ¹H spectrum using a calibrated 90° pulse. A relaxation delay (d1) of at least 5 times the longest T₁ is recommended for accurate integration.
-
¹³C NMR Acquisition: Acquire a ¹³C{¹H} spectrum with proton decoupling. An acquisition time of >1 second and a sufficient number of scans are required to achieve an adequate signal-to-noise ratio.
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Calibration: Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).[9] Calibrate the ¹³C spectrum using the solvent peak (e.g., DMSO at 39.52 ppm).
-
Structural Assignment: Integrate the ¹H signals and assign the chemical shifts, multiplicities, and coupling constants to the corresponding protons. Assign the ¹³C chemical shifts. Use 2D NMR data if assignments are ambiguous.
Caption: Standard workflow for structural elucidation by NMR spectroscopy.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
| N-H | 11.0 - 11.5 (br s) | - | Typical chemical shift for an indole N-H proton in DMSO.[8] |
| CH₂ | ~4.0 (s) | ~16 | Aliphatic methylene adjacent to a nitrile and an aromatic ring.[8] |
| C≡N | - | ~118 | Characteristic shift for a nitrile carbon.[8] |
| Aromatic C-H | 6.5 - 7.8 (m) | 100 - 138 | Complex multiplet pattern expected for the substituted benzene and pyrrole rings of the indole system. Specific shifts depend on the electronic environment. |
| Aromatic Quaternary C | - | 105 - 140 | Includes C3, C3a, C4, C7a. Their positions are confirmed by the absence of signals in a DEPT-135 experiment. |
Mass Spectrometry (MS)
Trustworthiness: High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which serves as a self-validating system to confirm the elemental formula (C₁₀H₈N₂) with high confidence (typically < 5 ppm error). This is non-negotiable for verifying the identity of a new chemical entity.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like acetonitrile or methanol. Further dilute to ~1-10 µg/mL with the initial mobile phase.
-
System Configuration:
-
HPLC: Use a C18 reverse-phase column.
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid. Formic acid is used to promote protonation for positive ion mode ESI.
-
Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute the compound, hold, and then return to initial conditions to re-equilibrate.
-
-
MS Configuration (ESI+):
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Scan Range: m/z 100-400.
-
Capillary Voltage: ~3.5 kV.
-
Source/Desolvation Temp: Optimize as per instrument guidelines (e.g., 120°C / 350°C).[10]
-
-
Data Acquisition: Inject the sample and acquire data. The compound should elute as a sharp peak in the total ion chromatogram (TIC).
-
Data Analysis: Extract the mass spectrum from the chromatographic peak. Determine the experimental mass of the protonated molecular ion ([M+H]⁺). Compare this with the calculated exact mass.
Caption: Workflow for identity and purity confirmation using HPLC-MS.
-
Calculated Exact Mass for [C₁₀H₈N₂ + H]⁺: 157.0760
-
Expected HRMS Result: 157.0760 ± 0.0008 (for 5 ppm mass accuracy)
Infrared (IR) Spectroscopy
Authoritative Grounding: IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. The characteristic stretching frequencies for the N-H and C≡N bonds provide immediate evidence for the core structural features of the molecule.
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and perform a background scan.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire Spectrum: Scan the sample over the range of 4000-400 cm⁻¹.
-
Clean Up: Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
Table 4: Key Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Rationale |
| 3450 - 3300 | Indole N-H | Stretch | A sharp to moderately broad peak, characteristic of the N-H bond in the indole ring.[11][12] |
| 2260 - 2240 | Nitrile C≡N | Stretch | A sharp, medium-intensity peak confirming the presence of the nitrile group. This is a highly diagnostic peak.[13] |
| 3100 - 3000 | Aromatic C-H | Stretch | Peaks corresponding to the C-H bonds on the indole ring. |
| 1600 - 1450 | Aromatic C=C | Stretch | Multiple bands associated with the vibrations of the aromatic rings. |
Stability, Storage, and Safe Handling
Trustworthiness: Ensuring compound integrity is paramount for reproducible research. Indole derivatives can be susceptible to degradation, and proper handling is essential for both safety and experimental validity.
-
Stability: The indole ring system is susceptible to oxidation, especially when exposed to air and light over long periods.[14] The nitrile group is generally stable but can be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Recommended Storage: To prevent degradation, the compound should be stored in a tightly sealed container, protected from light, in a cool, dry place.[15] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) at -20°C is recommended.
-
Safe Handling:
-
Always handle this compound in a well-ventilated fume hood.[16]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[4]
-
Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[17]
-
Conclusion
While this compound is not as extensively documented as its isomers, its structural features make it a compound of significant interest for synthetic and medicinal chemistry. This guide provides the authoritative framework necessary for its complete and accurate physicochemical characterization. By following the detailed protocols for NMR, MS, and IR spectroscopy, researchers can unambiguously confirm its structure and purity. The predictive data, based on sound chemical principles and analogous compounds, serves as a benchmark for experimental results. Adherence to the prescribed handling and storage conditions will ensure the integrity of the material, leading to reliable and reproducible scientific outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Indole-3-acetonitrile | C10H8N2 | CID 351795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. westliberty.edu [westliberty.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(1H-indol-3-yl)acetonitrile oxide | C10H8N2O | CID 14524362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. benchchem.com [benchchem.com]
- 11. Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Acetonitrile [webbook.nist.gov]
- 14. benchchem.com [benchchem.com]
- 15. aksci.com [aksci.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Navigating the Uncharted Territory of Indole Isomers: A Technical Guide to 2-(1H-Indol-4-yl)acetonitrile
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This document serves as an in-depth technical guide on 2-(1H-Indol-4-yl)acetonitrile, a compound of interest in medicinal chemistry and drug discovery. A thorough investigation of chemical databases reveals a notable absence of a registered CAS number for this specific isomer, suggesting it is a novel or not widely documented chemical entity. This guide, therefore, aims to provide a comprehensive overview by drawing comparisons with its well-characterized isomers, proposing viable synthetic pathways, predicting its physicochemical properties, and exploring its potential applications based on the established bioactivity of the indoleacetonitrile scaffold.
The Isomeric Landscape: A Comparative Overview
The indole ring is a privileged scaffold in medicinal chemistry, and the position of substituents can dramatically influence a molecule's biological activity.[1][2][3] To understand the potential of this compound, it is crucial to first examine its known isomers: 2-(1H-indol-2-yl)acetonitrile and 2-(1H-indol-3-yl)acetonitrile.
| Property | 2-(1H-indol-2-yl)acetonitrile | 2-(1H-indol-3-yl)acetonitrile | This compound (Predicted) |
| CAS Number | 7210-27-7 | 771-51-7 | Not Assigned |
| Molecular Formula | C₁₀H₈N₂ | C₁₀H₈N₂ | C₁₀H₈N₂ |
| Molecular Weight | 156.18 g/mol | 156.18 g/mol | 156.18 g/mol |
| Appearance | Data not readily available | Solid, clear yellow-brown to brown liquid after melting.[4] | Likely a solid at room temperature |
| Melting Point | Data not readily available | 33-36 °C | Expected to be a solid with a distinct melting point |
| Boiling Point | Data not readily available | 157-160 °C at 0.2 mmHg | High boiling point, likely requiring vacuum distillation |
| Solubility | Data not readily available | Soluble in chloroform, DMSO (slightly), methanol (slightly).[4] | Expected to be soluble in common organic solvents |
Charting a Course for Synthesis: Proposed Methodologies
The absence of a commercial source for this compound necessitates its de novo synthesis. Drawing from established methods for the functionalization of the indole core, two primary strategies are proposed.
Strategy 1: Functionalization of a Pre-formed 4-Substituted Indole
This approach leverages a starting material that already possesses a functional group at the 4-position, which can then be converted to the desired acetonitrile moiety. A plausible route begins with a 4-haloindole, such as 4-bromoindole.
References
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Harnessing the Chemistry of the Indole Heterocycle to Drive Discoveries in Biology and Medicine [ouci.dntb.gov.ua]
- 3. Indole - a promising pharmacophore in recent antiviral drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Indoleacetonitrile | 771-51-7 [chemicalbook.com]
The Untapped Therapeutic Potential of 2-(1H-Indol-4-yl)acetonitrile Derivatives: A Technical Guide for Drug Discovery
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the prospective biological activities of 2-(1H-indol-4-yl)acetonitrile derivatives, a relatively unexplored class of compounds with significant therapeutic promise. While the broader family of indoleacetonitriles has been the subject of extensive research, the specific pharmacological profile of the 4-yl isomer remains a frontier in medicinal chemistry. This document provides a comprehensive overview of the known biological activities of related indoleacetonitrile isomers, offering a predictive framework for the potential applications of this compound derivatives in oncology, infectious diseases, and inflammatory conditions.
The Indoleacetonitrile Scaffold: A Privileged Motif in Medicinal Chemistry
The indole ring is a cornerstone of numerous natural products and synthetic drugs, renowned for its ability to interact with a wide array of biological targets.[1] When coupled with an acetonitrile moiety, this scaffold gains a unique electronic and structural profile, contributing to a diverse range of pharmacological activities. While research has predominantly focused on the 2- and 3-substituted isomers, the 4-position of the indole ring offers a distinct vector for chemical modification, potentially leading to novel mechanisms of action and improved therapeutic indices.
Anticancer Activity: A Promising Avenue for 4-yl Derivatives
Indoleacetonitrile derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.
Mechanistic Insights from Related Isomers
Studies on 2-(1H-indol-2-yl)- and 2-(1H-indol-3-yl)acetonitrile derivatives have revealed several key anticancer mechanisms:
-
Induction of Apoptosis: Many indole derivatives, including those with an acetonitrile side chain, have been shown to trigger programmed cell death in cancer cells. This is often achieved through the modulation of key apoptotic regulators. For instance, some indole-based compounds act as inhibitors of the anti-apoptotic protein Bcl-2, thereby promoting apoptosis in cancer cells where Bcl-2 is overexpressed.
-
Cell Cycle Arrest: Disruption of the cell cycle is another common mechanism by which indole derivatives exert their anticancer effects. These compounds can arrest cancer cells at different phases of the cell cycle, preventing their proliferation.
-
Enzyme Inhibition: The indole scaffold is a versatile pharmacophore that can be tailored to inhibit specific enzymes crucial for cancer progression. For example, derivatives have been developed as inhibitors of tyrosine kinases, which are often dysregulated in cancer.
Potential of 4-ylacetonitrile Derivatives in Oncology
While direct evidence is limited, the substitution pattern on the indole ring is known to significantly influence biological activity. The placement of the acetonitrile group at the 4-position, combined with further substitutions on the indole nucleus or the acetonitrile side chain, could lead to novel interactions with anticancer targets. The exploration of this compound derivatives as inhibitors of kinases, topoisomerases, or modulators of apoptotic pathways represents a promising area for future research.
Quantitative Data on Related Indoleacetonitrile Derivatives
To provide a framework for the potential potency of 4-yl derivatives, the following table summarizes the anticancer activity of representative indoleacetonitrile isomers from the literature.
| Compound Class | Cancer Cell Line | Activity Metric (e.g., GI₅₀, IC₅₀) | Reference |
| 2-(1H-indol-2-yl)-3-acrylonitrile derivatives | Leukemia (HL-60(TB)), Non-Small Cell Lung Cancer (NCI-H522), Colon Cancer (COLO 205), CNS Cancer (SF-539, SNB-75), Ovarian Cancer (OVCAR-3), Renal Cancer (A498, RXF 393), Breast Cancer (MDA-MB-468) | GI₅₀ = 0.0244–5.06 μM | [2] |
| 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile | Various tumor cell lines | Mean midpoint GI₅₀ = 0.38–7.91 μM | [2] |
Experimental Workflow: In Vitro Anticancer Activity Screening
The following diagram outlines a typical workflow for the initial screening of this compound derivatives for anticancer activity.
Caption: Workflow for anticancer evaluation of novel compounds.
Detailed Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: A Broad Spectrum of Possibilities
Indoleacetonitrile derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi.
Insights from Related Isomers
-
Antibacterial Activity: Various indole-based compounds have demonstrated potent antibacterial effects. For instance, certain indole-acrylonitrile derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria.[2]
-
Antifungal Activity: The antifungal potential of indole derivatives is also well-documented. Some analogs have displayed promising activity against pathogenic fungi like Candida albicans.[2]
Predictive Antimicrobial Profile of 4-ylacetonitrile Derivatives
The unique electronic distribution and steric hindrance imparted by the 4-positional acetonitrile group could lead to novel interactions with microbial targets. It is plausible that this compound derivatives could exhibit a distinct spectrum of antimicrobial activity compared to their 2- and 3-yl counterparts.
Quantitative Data on Antimicrobial Activity of a Related Derivative
| Compound | Microorganism | Activity Metric (MIC in μg/mL) | Reference |
| 2-(1H-indol-2-yl)-3-(1H-pyrrol-2-yl)acrylonitrile | Gram-positive bacteria, E. coli, C. albicans | 8-32 | [2] |
Experimental Workflow: Antimicrobial Susceptibility Testing
The following diagram illustrates a standard workflow for assessing the antimicrobial properties of new compounds.
References
Spectroscopic Characterization of 2-(1H-Indol-4-yl)acetonitrile: A Predictive and Methodological Guide
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-(1H-Indol-4-yl)acetonitrile, a key intermediate in medicinal chemistry and drug development. In the absence of extensive published experimental data for this specific isomer, this document leverages established spectroscopic principles, data from related indole derivatives, and predictive methodologies to offer a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended for researchers, scientists, and drug development professionals, providing not only predicted data but also detailed, field-proven protocols for acquiring and interpreting high-quality spectroscopic information for this and similar molecules.
Introduction: The Significance of this compound
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The precise substitution pattern on the indole ring is critical to biological activity, making the unambiguous characterization of each isomer paramount. This compound is a valuable building block, yet its specific spectroscopic properties are not widely documented. Accurate spectroscopic data is the cornerstone of chemical synthesis and drug development, ensuring structural integrity, purity, and providing the foundation for understanding structure-activity relationships. This guide aims to fill the current knowledge gap by providing a robust, predictive framework for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[1] The predicted ¹H and ¹³C NMR spectra of this compound are based on the known effects of substituents on the indole ring system and data from analogous compounds.[2]
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to reveal seven distinct signals, corresponding to the seven non-exchangeable protons of the molecule, plus a broad signal for the N-H proton. The chemical shifts are predicted for a standard deuterated solvent such as DMSO-d₆.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |
| H1 (N-H) | ~11.2 | Broad Singlet | - | Typical chemical shift for an indole N-H proton, subject to concentration and solvent effects. |
| H2 | ~7.4 | Triplet | J ≈ 2.5 | Located on the pyrrole ring, coupled to H3 and H1. |
| H3 | ~6.8 | Triplet | J ≈ 2.0 | Coupled to H2 and H1. |
| H5 | ~7.1 | Doublet of Doublets | J ≈ 8.0, 1.0 | Ortho-coupled to H6 and meta-coupled to H7. |
| H6 | ~7.3 | Triplet | J ≈ 8.0 | Ortho-coupled to H5 and H7. |
| H7 | ~7.5 | Doublet | J ≈ 8.0 | Ortho-coupled to H6. |
| -CH₂- | ~4.1 | Singlet | - | Methylene protons adjacent to the nitrile and the aromatic ring. |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is expected to show ten distinct signals for the ten carbon atoms of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C2 | ~125 | Standard chemical shift for the C2 of an indole. |
| C3 | ~101 | Shielded carbon of the pyrrole ring. |
| C3a | ~128 | Bridgehead carbon. |
| C4 | ~120 | Carbon bearing the acetonitrile substituent. |
| C5 | ~122 | Aromatic carbon. |
| C6 | ~120 | Aromatic carbon. |
| C7 | ~112 | Aromatic carbon. |
| C7a | ~136 | Bridgehead carbon. |
| -CH₂- | ~16 | Aliphatic methylene carbon. |
| -C≡N | ~118 | Nitrile carbon, a characteristic chemical shift.[3] |
Experimental Protocol for NMR Spectroscopy
A generalized protocol for acquiring high-quality NMR spectra is as follows:[4]
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Filter the solution into a 5 mm high-precision NMR tube.
-
Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 16 ppm.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral width: -10 to 220 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2 seconds.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Calibrate the spectra using the TMS signal (0.00 ppm).
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[5] The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, aromatic C-H, C≡N, and C-H bonds.
Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Frequency (cm⁻¹) | Intensity | Vibrational Mode |
| N-H (Indole) | 3400-3300 | Medium, Sharp | Stretching |
| C-H (Aromatic) | 3100-3000 | Medium | Stretching |
| C≡N (Nitrile) | 2260-2240 | Medium, Sharp | Stretching |
| C=C (Aromatic) | 1600-1450 | Medium to Weak | Stretching |
| C-H (Aliphatic) | 2950-2850 | Medium | Stretching |
Causality: The position of the nitrile stretch is a key diagnostic feature and is expected to be sharp and of medium intensity.[3][6] The indole N-H stretch is also a prominent feature, typically appearing as a sharp band in the 3400-3300 cm⁻¹ region.
Experimental Protocol for IR Spectroscopy (Thin Solid Film Method)
For solid samples, the thin film method is often convenient and provides high-quality spectra.[7]
-
Sample Preparation: Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like dichloromethane or acetone.
-
Film Deposition: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate completely, leaving a thin film of the solid compound.
-
Data Acquisition:
-
Place the salt plate in the sample holder of an FT-IR spectrometer.
-
Collect a background spectrum of the clean, empty sample compartment.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: The instrument's software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and structural features of a compound through ionization and fragmentation.[8]
Predicted Mass Spectrum (Electron Ionization)
Electron Ionization (EI) is a "hard" ionization technique that causes fragmentation, providing a molecular fingerprint.[9]
-
Molecular Ion (M⁺): The molecular formula of this compound is C₁₀H₈N₂. The predicted molecular ion peak will be at m/z = 156.
-
Key Fragmentation Pathways:
-
Loss of HCN (m/z 129): A common fragmentation pathway for nitriles.
-
Loss of the acetonitrile side chain (CH₂CN): This would lead to a fragment corresponding to the indole ring.
-
Formation of the quinolinium or isoquinolinium cation (m/z 129): A characteristic rearrangement and fragmentation of indole derivatives.
-
Experimental Protocol for Mass Spectrometry (EI-MS)
-
Sample Introduction: For a thermally stable compound like this, a direct insertion probe (DIP) is a suitable method.[10] A small amount of the sample is placed in a capillary tube at the end of the probe.
-
Ionization: The probe is inserted into the high-vacuum source of the mass spectrometer, where it is heated to volatilize the sample. The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV).[11]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate the mass spectrum.
Integrated Spectroscopic Analysis Workflow
The structural elucidation of a novel or uncharacterized compound is a systematic process that integrates data from multiple spectroscopic techniques.
Caption: A flowchart illustrating the general workflow from chemical synthesis to structural validation using various spectroscopic techniques.
Conclusion
This technical guide provides a predictive yet scientifically grounded framework for the spectroscopic characterization of this compound. By combining theoretical predictions with established experimental protocols, researchers can confidently approach the synthesis and analysis of this important molecule. The provided methodologies are designed to be self-validating, ensuring that the acquired data is of high quality and suitable for unambiguous structure determination, a critical step in the advancement of drug discovery and development programs.
References
- 1. NMR Spectroscopy [www2.chemistry.msu.edu]
- 2. benchchem.com [benchchem.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. eng.uc.edu [eng.uc.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 10. benchchem.com [benchchem.com]
- 11. Electron ionization - Wikipedia [en.wikipedia.org]
A Technical Guide to the Sourcing and Synthesis of 2-(1H-Indol-4-yl)acetonitrile for Research and Development
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-(1H-Indol-4-yl)acetonitrile represents a structurally significant, yet commercially scarce, building block for drug discovery and chemical biology. As a 4-substituted indole, it offers a distinct substitution pattern compared to its more common 3-substituted isomers, making it a valuable tool for probing structure-activity relationships (SAR) in various biological targets. This technical guide provides a comprehensive analysis of the current commercial landscape, revealing a lack of readily available, off-the-shelf suppliers. Consequently, this document serves as a practical handbook for research teams, outlining a logical workflow for acquiring this compound. We present a detailed, plausible synthetic route derived from established chemical literature, complete with a step-by-step protocol and mechanistic rationale. Furthermore, this guide includes a summary of predicted physicochemical properties and critical safety considerations extrapolated from analogous structures, and discusses the potential applications that underscore the utility of this molecule in modern medicinal chemistry.
Introduction: The Strategic Value of 4-Substituted Indoles
The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast range of biological activities.[1] The specific substitution pattern on the indole ring profoundly influences a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. While indole-3-acetonitrile and its derivatives are well-explored and widely available, isomers with substitution at the 4-position are less common. This relative novelty makes this compound a compelling target for researchers aiming to:
-
Expand Structure-Activity Relationship (SAR) Studies: Systematically exploring positional isomers is fundamental to understanding how a pharmacophore interacts with its biological target. Access to the 4-isomer allows for a more complete map of the binding pocket.
-
Develop Novel Tryptamine Analogs: As a direct precursor to 4-substituted tryptamines, this compound is a key starting material for synthesizing novel psychoactive compounds, serotonin receptor agonists, and other neurochemical probes.
-
Generate Unique Fragment Libraries: In fragment-based drug discovery (FBDD), unique and under-explored chemical matter is highly prized. This compound provides an excellent entry point into a distinct chemical space.
This guide addresses the primary bottleneck for researchers interested in this compound: its acquisition.
Section 1: Commercial Landscape Analysis
A thorough survey of major chemical suppliers and databases indicates that This compound (CAS No. N/A) is not maintained as a stock item in commercial catalogs. This scarcity necessitates a strategic pivot from direct procurement to chemical synthesis.
For context, numerous structurally related indole acetonitrile analogs are commercially available and can serve as reference compounds or starting points for alternative synthetic strategies.
Table 1: Commercially Available Structural Analogs of this compound
| Structure | IUPAC Name | Representative Supplier(s) | CAS Number |
|
| 2-(1H-Indol-3-yl)acetonitrile | CymitQuimica, Sigma-Aldrich | 771-51-7[2] |
|
| 2-(1H-Indol-5-yl)acetonitrile | Achmem | 29777-38-0[3] |
|
| 2-(4-Chloro-1H-indol-3-yl)acetonitrile | Benchchem | 145417-15-8[4] |
|
| 2-(4-Bromo-1H-indol-3-yl)acetonitrile | AChemBlock | 89245-35-2[5] |
|
| 2-(4-Methyl-1H-indol-3-yl)acetonitrile | Biosynth, BLDpharm | 23084-32-4[6][7] |
Section 2: Acquisition Strategy for Non-Commercial Compounds
The absence of a direct supplier necessitates a decision between outsourcing to a custom synthesis provider or performing the synthesis in-house. The following workflow provides a logical framework for this decision.
Section 3: Proposed Synthetic Route and Protocol
While multiple synthetic strategies could be envisioned, a practical and reliable approach involves a two-step conversion from a commercially available starting material, Indole-4-carboxaldehyde . This method is analogous to a reported synthesis for the 3-isomer, which enhances its feasibility.[8] The pathway involves the reductive amination of the aldehyde in the presence of cyanide, which proceeds through an intermediate aminonitrile.
Proposed Reaction Scheme
Detailed Experimental Protocol (Hypothetical)
This protocol is adapted from established procedures for analogous compounds and should be performed only by trained chemists with a thorough risk assessment.[8]
Materials:
-
Indole-4-carboxaldehyde (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Sodium cyanide (NaCN) (10.0 eq)
-
Methanol (MeOH), anhydrous
-
Formamide (NH₂CHO), anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Indole-4-carboxaldehyde (1.0 eq), methanol (approx. 0.1 M concentration relative to aldehyde), and formamide (equal volume to methanol).
-
Initial Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15 minutes. Causality: NaBH₄ is a mild reductant that, in concert with formamide, facilitates the formation of an intermediate N-formyl amine or related species.
-
Cyanide Addition: After stirring for 1 hour at room temperature, add sodium cyanide (10.0 eq). Extreme caution is required when handling NaCN. All operations must be performed in a certified chemical fume hood.
-
Reflux: Heat the reaction mixture to reflux (oil bath temperature ~100-110 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate/Hexanes).
-
Workup: Cool the mixture to room temperature. Carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x). Causality: The bicarbonate wash removes any acidic byproducts and unreacted formamide.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Section 4: Physicochemical Properties and Safety Data
As this compound is not commercially sold, a formal Safety Data Sheet (SDS) is unavailable. The following data is extrapolated based on the properties of indole, acetonitrile, and related indole acetonitriles. A comprehensive risk assessment is mandatory before synthesis or handling.
Table 2: Predicted Properties and Handling Precautions
| Property | Value / Information | Source / Rationale |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₀H₈N₂ | - |
| Molecular Weight | 156.18 g/mol | Calculated[9] |
| Appearance | Predicted to be an off-white to yellow solid | Analogy to isomers[10] |
| Purity | >95% (target for synthetic material) | Standard for research chemicals |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate, Acetone | General solubility for indoles |
| Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. Releases toxic hydrogen cyanide gas upon contact with acids. | Extrapolated from acetonitrile[11][12] and indole-3-acetonitrile[2] |
| Handling | Use only in a well-ventilated chemical fume hood. Wear appropriate PPE: nitrile gloves, safety goggles, and a lab coat. Keep away from heat, sparks, and open flames. Avoid contact with strong acids and oxidizing agents. | Standard laboratory practice for nitriles[13][14] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances. | Standard for chemical intermediates |
Section 5: Applications in Drug Discovery and Chemical Synthesis
The primary value of this compound lies in its role as a versatile synthetic intermediate. The nitrile and indole N-H functionalities serve as key handles for a wide array of chemical transformations.
-
Synthesis of 4-Substituted Tryptamines: The most direct application is the reduction of the nitrile group (e.g., using LiAlH₄, Raney Nickel, or catalytic hydrogenation) to produce 4-substituted tryptamine, a privileged scaffold for targeting serotonergic and dopaminergic receptors.
-
Elaboration of the Acetonitrile Moiety: The α-carbon of the acetonitrile group can be functionalized, or the nitrile itself can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, opening pathways to a diverse library of compounds.
-
N-Functionalization: The indole nitrogen can be alkylated, arylated, or protected to introduce additional diversity and modulate the electronic properties of the ring system.
The indole acetonitrile scaffold is a recognized motif in medicinal chemistry, with derivatives showing potential as anticancer agents by targeting unique DNA structures like G-quadruplexes.[1] Investigating the 4-substituted isomer could uncover novel biological activities or improved pharmacological profiles compared to more studied isomers.[15]
Conclusion
This compound is a strategically important but commercially unavailable building block for advanced chemical and pharmaceutical research. Its acquisition is contingent upon a well-planned synthetic effort, either performed in-house or through a custom synthesis partner. The synthetic route detailed in this guide, starting from indole-4-carboxaldehyde, offers a plausible and accessible method for producing this valuable compound. By overcoming the initial procurement hurdle, researchers can unlock the potential of this unique isomer to drive innovation in SAR exploration, neuropharmacology, and the broader field of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Indole-3-acetonitrile | C10H8N2 | CID 351795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. achmem.com [achmem.com]
- 4. 2-(4-Chloro-1H-indol-3-yl)acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(4-Bromo-3-indolyl)acetonitrile 95% | CAS: 89245-35-2 | AChemBlock [achemblock.com]
- 6. 2-(4-Methyl-1H-indol-3-yl)acetonitrile | 23084-32-4 | YAA08432 [biosynth.com]
- 7. 23084-32-4|2-(4-Methyl-1H-indol-3-yl)acetonitrile|BLD Pharm [bldpharm.com]
- 8. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. 2-(1H-Indol-3-yl)acetonitrile | CymitQuimica [cymitquimica.com]
- 10. 2-(1H-Indol-3-Yl)Acetonitrile Supplier in China [nj-finechem.com]
- 11. scienceinteractive.com [scienceinteractive.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. agilent.com [agilent.com]
- 14. westliberty.edu [westliberty.edu]
- 15. benchchem.com [benchchem.com]
The Unseen Player: A Technical Guide to the Synthesis and Implied History of 2-(1H-Indol-4-yl)acetonitrile
A Foreword for the Modern Researcher: The annals of chemical literature are vast, yet some molecules, despite their potential significance, remain in the shadows. 2-(1H-Indol-4-yl)acetonitrile is one such compound. While its isomers, particularly those substituted at the 2- and 3-positions, have been the subject of extensive research, the 4-substituted analogue has a less documented history. This guide, therefore, takes an investigative approach. By examining the established principles of indole chemistry and the historical development of synthetic methodologies, we will construct a comprehensive technical overview. We will explore the most probable pathways for its synthesis, grounded in proven reactions, and discuss its potential applications, thereby providing a foundational resource for researchers and drug development professionals.
The Indole Acetonitrile Scaffold: A Cornerstone in Medicinal Chemistry
The indole ring is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1] When functionalized with an acetonitrile group, the resulting indole acetonitrile moiety offers a unique combination of structural features and chemical reactivity, making it a valuable building block in medicinal chemistry. The nitrile group can serve as a precursor to other functional groups, such as carboxylic acids, amines, and amides, or it can participate directly in interactions with biological targets.
While indole-3-acetonitrile and its derivatives are well-known as plant growth regulators and key intermediates in the synthesis of tryptamines and other natural products, the specific biological roles and synthetic applications of this compound are less explored in publicly available literature.[2] This lack of extensive documentation, however, does not diminish its potential importance. The unique substitution pattern of the 4-yl isomer could offer novel pharmacological profiles and intellectual property opportunities.
Deconstructing the Synthesis: Plausible Pathways to this compound
In the absence of a specifically documented discovery, we can infer the most likely synthetic approaches to this compound by drawing parallels with the synthesis of other substituted indoles. Two primary strategies emerge: (A) construction of the indole ring with the cyanomethyl precursor already in place, and (B) functionalization of a pre-formed indole at the 4-position.
Strategy A: Building the Indole Ring
A classic and versatile method for indole synthesis is the Fischer Indole Synthesis , discovered by Emil Fischer in 1883.[3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone.[3][4] To synthesize our target molecule via this route, one would require the corresponding 3-(cyanomethyl)phenylhydrazine.
Proposed Fischer Indole Synthesis Workflow
Caption: Proposed Fischer Indole Synthesis route to the target compound.
Strategy B: Functionalization of the Indole Nucleus
This approach begins with a readily available 4-substituted indole and introduces the cyanomethyl group in a subsequent step. A key precursor for this strategy is 4-hydroxyindole .
The synthesis of 4-hydroxyindole itself has been approached through various methods, including the Bischler-Möhlau reaction and more modern catalytic routes.[5][6] A notable method involves the reaction of 1,3-cyclohexanedione with 2-aminoethanol to form an enamine, which is then converted to 4-hydroxyindole using a metal catalyst.[7]
Once 4-hydroxyindole is obtained, a multi-step sequence would be necessary to introduce the cyanomethyl group. A plausible pathway involves the conversion of the hydroxyl group to a better leaving group, such as a triflate, followed by a palladium-catalyzed cross-coupling reaction with a cyanomethylating agent. A more classical approach would involve the conversion of the hydroxyl to a halide, followed by nucleophilic substitution with cyanide.
A more direct, albeit challenging, route would be the direct cyanomethylation of a 4-haloindole. This would likely involve a transition-metal-catalyzed reaction.
Proposed Multi-Step Synthesis from 4-Hydroxyindole
Caption: A potential multi-step synthetic route from 4-hydroxyindole.
Another viable approach for functionalizing the pre-formed indole ring involves the Sandmeyer reaction .[8] This would necessitate the synthesis of 4-aminoindole, which could then be converted to a diazonium salt and subsequently reacted with a cyanide source in the presence of a copper catalyst.[8][9]
Experimental Protocols: A Practical Guide
Protocol: One-Pot Conversion of Indole-4-carboxaldehyde to this compound
Disclaimer: This is a proposed protocol and should be adapted and optimized by qualified personnel in a controlled laboratory setting.
Materials:
-
Indole-4-carboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Sodium cyanide (NaCN)
-
Methanol (MeOH)
-
Formamide (NH₂CHO)
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve Indole-4-carboxaldehyde in a 1:1 mixture of methanol and formamide.
-
To this solution, add sodium borohydride (approximately 1.3 molar equivalents) in portions, while maintaining the temperature at 0-5 °C with an ice bath.
-
After the addition is complete, add sodium cyanide (approximately 10 molar equivalents) to the reaction mixture.
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Self-Validation: The identity and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications and Future Directions
The potential applications of this compound are likely to mirror those of other indole derivatives in the field of drug discovery. The unique substitution pattern could lead to compounds with novel activities against a range of biological targets. Given the prevalence of the indole scaffold in neuroscience, oncology, and infectious disease research, this compound represents an untapped resource for the development of new therapeutic agents.
Future research should focus on the development and optimization of a reliable synthetic route to this compound, followed by a thorough investigation of its chemical reactivity and biological properties. Its use as a scaffold for the generation of compound libraries for high-throughput screening could unveil previously undiscovered biological activities.
Conclusion
While the specific discovery and history of this compound remain elusive, a deep understanding of fundamental organic reactions allows us to construct a robust framework for its synthesis and potential utility. This technical guide provides a logical and scientifically grounded exploration of this underrepresented molecule. By leveraging established synthetic strategies and drawing parallels with its better-known isomers, we have outlined plausible pathways for its preparation and highlighted its potential as a valuable building block for future research and development in the pharmaceutical sciences. The exploration of such "unseen players" is crucial for the continued advancement of medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. distantreader.org [distantreader.org]
- 6. researchgate.net [researchgate.net]
- 7. CN113321609A - Method for synthesizing 4-hydroxyindole - Google Patents [patents.google.com]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. web.mnstate.edu [web.mnstate.edu]
Unlocking the Therapeutic Potential of 2-(1H-Indol-4-yl)acetonitrile: A Technical Guide to Target Identification and Validation
Introduction: The Promise of the Indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, celebrated for its presence in a multitude of natural products and synthetic drugs with a vast array of biological activities.[1] This bicyclic aromatic heterocycle serves as a "privileged scaffold," capable of interacting with a diverse range of biological targets, thereby exhibiting therapeutic potential in oncology, neurodegenerative diseases, infectious diseases, and inflammatory conditions.[1][2] 2-(1H-Indol-4-yl)acetonitrile, a distinct isomer within the indole family, represents a largely unexplored chemical entity. While specific biological data for this compound is not extensively documented, its structural features suggest a high potential for interaction with key therapeutic targets. This guide provides a comprehensive framework for researchers and drug development professionals to systematically explore and validate the potential therapeutic targets of this compound, transforming it from a novel molecule into a potential drug candidate.
The Landscape of Potential Therapeutic Targets for Indole Derivatives
The therapeutic versatility of indole derivatives stems from their ability to bind to and modulate the activity of a wide range of protein targets.[2] Understanding these established interactions provides a logical starting point for hypothesizing the potential targets of this compound.
Protein Kinases: Master Regulators of Cellular Processes
Protein kinases have emerged as a pivotal class of drug targets, particularly in oncology.[3][4] The indole scaffold has proven to be a highly effective framework for the development of potent kinase inhibitors.[5][6][7] Indole derivatives have been successfully designed to target a multitude of kinases, including:
-
PIM kinases
-
Cyclin-dependent kinases (CDKs)
-
Tyrosine kinases (TKs)
-
AKT
-
SRC
The substitution pattern on the indole ring plays a crucial role in determining the specificity and potency of kinase inhibition. For instance, substitutions at the 4th position of the indole ring have been shown to yield potent PI3K inhibitors.[3][4]
Enzymes: Catalysts of Life and Disease
Beyond kinases, a broad spectrum of enzymes are susceptible to inhibition by indole-based compounds.[8] This includes enzymes implicated in cancer, metabolic disorders, and neurodegenerative diseases. Notable examples include:
-
α-Amylase and α-glucosidase: Involved in glycemic control, making them targets for anti-diabetic therapies.[8]
-
Tubulin: A key component of the cytoskeleton, its inhibition disrupts cell division, a validated anti-cancer strategy.[9]
-
Thioredoxin Reductase (TrxR): An enzyme involved in redox homeostasis, often dysregulated in cancer.[9]
-
Lysine-Specific Demethylase 1 (LSD1): A histone-modifying enzyme that is a promising target in oncology.[9]
-
Acetylcholinesterase (AChE): Inhibition of this enzyme is a primary therapeutic strategy for Alzheimer's disease.[10]
-
Cyclooxygenase (COX) and Lipoxygenase (LOX): Key enzymes in the inflammatory cascade.[9][11]
G Protein-Coupled Receptors (GPCRs): The Gateway to Cellular Signaling
Nuclear Receptors: Regulators of Gene Expression
Nuclear receptors are a class of ligand-activated transcription factors that regulate a host of physiological processes. The indole scaffold has been utilized to create ligands for several nuclear receptors, including:
-
Orphan Nuclear Receptors (e.g., NR4A1 and NR4A2): These are emerging targets for cancer therapy.[16]
-
Estrogen Receptor (ER): A well-established target in breast cancer.[9][17]
Hypothesized Therapeutic Targets for this compound
Given the precedent set by other indole derivatives, we can formulate several hypotheses regarding the potential therapeutic targets of this compound. The presence of the acetonitrile group at the 4-position of the indole ring may confer unique binding properties.
-
Hypothesis 1: Protein Kinase Inhibition. The substitution at the C4 position could orient the molecule favorably within the ATP-binding pocket of various kinases, potentially leading to the inhibition of cancer-related signaling pathways.
-
Hypothesis 2: Enzyme Inhibition. The electron-withdrawing nature of the nitrile group might facilitate interactions with the active sites of enzymes such as histone deacetylases (HDACs) or monoamine oxidases (MAOs).
-
Hypothesis 3: GPCR Modulation. The indole core could serve as a scaffold for interaction with aminergic GPCRs, suggesting potential applications in neurological or psychiatric disorders.
An Integrated Workflow for Target Identification and Validation
For a novel compound like this compound, a systematic and multi-pronged approach is essential for a definitive identification and validation of its therapeutic target(s). The following workflow outlines a logical progression from initial phenotypic screening to conclusive target validation.
Caption: A comprehensive workflow for the identification and validation of therapeutic targets for a novel compound.
Phase 1: Phenotypic Screening and Hit Identification
The initial step involves screening this compound across a panel of well-characterized cell lines representing various disease states (e.g., cancer, neuroinflammation).[18] The goal is to identify a robust and reproducible phenotypic response.
Key Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (typically 570 nm) using a plate reader.
-
Analysis: Calculate the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.
Phase 2: Target Deconvolution
Once a consistent phenotype is observed, the next crucial step is to identify the molecular target(s) responsible for this effect.[19][20] A combination of approaches is recommended to increase the confidence in the identified targets.
1. Affinity Chromatography-Mass Spectrometry: This is a direct biochemical approach to isolate proteins that physically interact with the compound.
Key Experimental Protocol: Affinity Chromatography
-
Immobilization: Synthesize an analog of this compound with a linker arm that can be covalently attached to a solid support (e.g., agarose beads).
-
Cell Lysis: Prepare a protein extract from the cells that exhibited the desired phenotype.
-
Incubation: Incubate the cell lysate with the immobilized compound to allow for binding of target proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins using a competitive ligand or by changing the buffer conditions.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).
2. Genetic Approaches (CRISPR/Cas9 or shRNA Screening): These methods identify genes that, when knocked out or knocked down, confer resistance or sensitivity to the compound, thereby implicating the gene product as a potential target or a critical pathway component.[21][22]
3. In Silico Target Prediction: Computational methods can predict potential targets based on the chemical structure of the compound and its similarity to known ligands in databases.[23][24]
Phase 3: Target Validation
The list of putative targets generated from the deconvolution phase must be rigorously validated to confirm their direct interaction with the compound and their role in the observed phenotype.[19][25]
1. Target Engagement Assays: These assays confirm the direct binding of the compound to the putative target in a cellular context.
-
Cellular Thermal Shift Assay (CETSA): Measures the thermal stabilization of a target protein upon ligand binding.
-
Surface Plasmon Resonance (SPR): Quantifies the binding affinity and kinetics of the compound to the purified target protein.
2. In Vitro Biochemical Assays: These assays directly measure the effect of the compound on the activity of the purified target protein (e.g., kinase activity assay, enzyme inhibition assay).
Key Experimental Protocol: In Vitro Kinase Assay
-
Reaction Setup: In a microplate, combine the purified kinase, a specific substrate, and ATP.
-
Compound Addition: Add varying concentrations of this compound.
-
Incubation: Allow the kinase reaction to proceed for a defined period at an optimal temperature.
-
Detection: Measure the amount of phosphorylated substrate using a specific antibody and a detection system (e.g., fluorescence, luminescence).
-
Analysis: Determine the IC50 value of the compound for the specific kinase.
3. Cell-Based Functional Assays: These assays confirm that the interaction between the compound and the target leads to the observed cellular phenotype. This can involve overexpressing or knocking down the target and observing the effect on the compound's activity.
Key Experimental Protocol: Western Blot for Pathway Analysis
-
Cell Treatment: Treat cells with this compound for various time points.
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific for the target protein and its downstream signaling partners (e.g., phospho-specific antibodies).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the changes in protein expression and phosphorylation to assess the impact of the compound on the signaling pathway.
Caption: A representative kinase signaling pathway (PI3K/AKT/mTOR) that could be a potential target for this compound.
4. In Vivo Proof-of-Concept: The final validation step involves testing the compound in a relevant animal model of the disease to demonstrate its efficacy and to correlate its in vivo activity with target engagement.
Data Presentation and Interpretation
Throughout the target identification and validation process, it is crucial to present quantitative data in a clear and structured manner to facilitate comparison and interpretation.
Table 1: In Vitro Activity of Representative Indole Derivatives Against Various Kinases
| Indole Derivative | Target Kinase | IC50 (µM) | Reference |
| Compound X | PI3Kα | 0.050 | [9] |
| Compound Y | CDK2 | 0.120 | [5] |
| Compound Z | EGFR | 0.035 | [9] |
Table 2: Antiproliferative Activity of Representative Indole Derivatives in Cancer Cell Lines
| Indole Derivative | Cell Line | IC50 (µM) | Reference |
| Compound A | HepG2 | 9.04 | [9] |
| Compound B | HeLa | 3.75 | [9] |
| Compound C | MDA-MB-231 | 3.24 | [9] |
Conclusion
While the specific therapeutic targets of this compound remain to be elucidated, the rich history of the indole scaffold in drug discovery provides a strong rationale for its investigation. The systematic workflow outlined in this guide, which integrates phenotypic screening, target deconvolution, and rigorous validation, offers a robust framework for uncovering the mechanism of action of this novel compound. By leveraging these established methodologies, researchers can effectively navigate the complexities of drug discovery and potentially unlock the therapeutic value of this compound for the benefit of patients.
References
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | MDPI [mdpi.com]
- 3. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review | Bentham Science [benthamscience.com]
- 7. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biolmolchem.com [biolmolchem.com]
- 9. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of New Indole Derivatives Structurally Related to Donepezil and Their Biological Evaluation as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pascal-cofc.library.cofc.edu [pascal-cofc.library.cofc.edu]
- 12. openaccessgovernment.org [openaccessgovernment.org]
- 13. Synthesis, pharmacological and structural studies of 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as multi-target ligands of aminergic GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. G protein-coupled receptor binding and pharmacological evaluation of indole-derived thiourea compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of indole derivatives exclusively interfering with a G protein-independent signaling pathway of the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Indole Derivative Interacts with Estrogen Receptor Beta and Inhibits Human Ovarian Cancer Cell Growth [mdpi.com]
- 18. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 19. pharmafocusasia.com [pharmafocusasia.com]
- 20. Target deconvolution strategies in drug discovery | Semantic Scholar [semanticscholar.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A platform for target prediction of phenotypic screening hit molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Computational approaches in target identification and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2-(1H-Indol-4-yl)acetonitrile: Synthesis, Analogs, and Therapeutic Potential
Abstract: The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmacologically active compounds.[1] While derivatives substituted at the C3 and C2 positions are extensively studied, the 2-(1H-Indol-4-yl)acetonitrile core and its analogs represent a frontier in drug discovery. The unique steric and electronic properties conferred by substitution at the C4 position present both significant synthetic challenges and untapped therapeutic opportunities. This guide provides a comprehensive overview of the regioselective synthetic strategies required to access this scaffold, explores the landscape of its structural analogs and derivatives, delves into its potential pharmacological activities based on established indole chemistry, and outlines detailed experimental protocols for its synthesis and biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this promising chemical space.
The this compound Scaffold: A Privileged but Challenging Core
The indole ring system mimics the structure of tryptophan and can engage in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[1] This versatility has led to the development of numerous indole-based drugs, such as the anticancer agent Sunitinib and the antimigraine drug Sumatriptan.[2]
Functionalization of the indole core is notoriously position-dependent. Electrophilic aromatic substitution typically favors the C3 position due to the stability of the resulting intermediate. The C4 position, by contrast, is significantly less reactive, making the synthesis of 4-substituted indoles a formidable challenge.[3][4] Overcoming this hurdle is critical, as the unique vector of substitution at C4 can orient functional groups into novel binding pockets, potentially leading to compounds with unique selectivity and potency profiles. The this compound scaffold, featuring a cyanomethyl group at this challenging position, is a key building block for a diverse range of potential therapeutic agents, from ergot alkaloid precursors to novel kinase inhibitors.[3][5]
Synthetic Strategies and Methodologies
The primary obstacle in synthesizing this compound and its derivatives is achieving regioselective functionalization at the C4 position. Traditional methods often require multi-step sequences starting from pre-functionalized precursors.[3] Modern C-H activation strategies, however, offer a more direct and efficient route.
Causality in Synthetic Route Selection: Directed C-H Activation
A field-proven insight for overcoming inherent reactivity patterns is the use of a directing group. This approach leverages a functional group to temporarily chelate to a metal catalyst, positioning the catalytic center in close proximity to a specific C-H bond, thereby overriding the natural electronic preferences of the aromatic system.
For the C4-functionalization of an indole, a directing group placed at the C3 position is ideal. A carboxaldehyde group is an excellent choice due to its coordinating ability and its synthetic versatility for later conversion into the desired acetonitrile sidechain. A ruthenium-catalyzed C-H activation/alkenylation provides a robust method for installing a carbon-carbon bond at the C4 position, which can then be elaborated.[3][5]
Experimental Workflow: Synthesis of a 4-Substituted Indole Precursor
The following diagram illustrates a logical workflow for the synthesis of a key intermediate, starting from a C3-carboxaldehyde-functionalized indole.
Caption: Synthetic workflow for 4-substituted indoleacetonitriles.
Detailed Protocol: Ruthenium-Catalyzed C4-Alkenylation
This protocol is adapted from the methodology developed for the regioselective functionalization of indoles.[5] It describes the critical C-H activation step.
Objective: To synthesize Methyl (E)-3-(1-benzyl-3-formyl-1H-indol-4-yl)acrylate.
Materials:
-
1-Benzyl-1H-indole-3-carboxaldehyde (1.0 equiv)
-
Methyl acrylate (4.0 equiv)
-
[Ru(p-cymene)Cl₂]₂ (10 mol%)
-
Silver hexafluoroantimonate (AgSbF₆) (20 mol%)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (0.5 equiv)
-
1,2-Dichloroethane (DCE)
-
Argon (Ar) gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add 1-benzyl-1H-indole-3-carboxaldehyde, [Ru(p-cymene)Cl₂]₂, AgSbF₆, and Cu(OAc)₂·H₂O.
-
Inert Atmosphere: Evacuate the tube and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous 1,2-dichloroethane via syringe, followed by the addition of methyl acrylate.
-
Reaction: Seal the tube and place the reaction mixture in a preheated oil bath at 120 °C. Stir vigorously for 12-16 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite to remove metal salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure C4-alkenylated product.
Self-Validation: The regioselectivity of the product must be confirmed unequivocally by 2D NMR techniques (NOESY, HMBC) to verify the C4-C5 coupling and the spatial proximity between the C3-aldehyde proton and the newly installed C4-substituent.
Structural Analogs and Derivatives
The this compound scaffold offers multiple points for diversification to modulate physicochemical properties and pharmacological activity. A systematic exploration can unlock structure-activity relationships (SAR).
| Position of Modification | Type of Substitution | Rationale / Potential Impact |
| Indole N1 | Alkyl, Benzyl, Acyl, Sulfonyl | Modulates H-bond donating ability, alters metabolic stability, and can introduce vectors to reach new binding pockets. |
| Indole C2 | Small Alkyl, Phenyl | Can provide steric hindrance, influencing the conformation of the C4-sidechain; may enhance potency. |
| Indole C5, C6, C7 | Halogens (F, Cl, Br), Methoxy, Trifluoromethyl | Fine-tunes electronic properties (pKa, lipophilicity), impacts metabolic stability, and can act as H-bond acceptors or bioisosteric replacements. |
| Acetonitrile Chain (α-position) | Alkyl, Phenyl | Introduces a chiral center, potentially leading to stereospecific interactions; increases lipophilicity. |
| Nitrile Group | Tetrazole, Carboxylic Acid | Acts as a bioisosteric replacement for the nitrile, altering polarity, metabolic stability, and potential for hydrogen bonding. |
Pharmacological Landscape and Mechanism of Action
While specific biological data for this compound is not extensively documented, the broader class of indole derivatives exhibits a wide spectrum of activities, providing a roadmap for investigation.[1][6]
Potential Therapeutic Areas:
-
Oncology: Many indole derivatives function as inhibitors of protein kinases, tubulin polymerization, or anti-apoptotic proteins like Mcl-1.[2][7]
-
Inflammation: Substituted indoles have shown potent anti-inflammatory effects, often by modulating inflammatory signaling pathways like MAPK.[8]
-
Infectious Diseases: The indole scaffold is present in numerous natural and synthetic compounds with antibacterial, antifungal, and antiviral properties.[9]
-
Central Nervous System (CNS): The structural similarity to serotonin makes indole derivatives prime candidates for targeting CNS receptors, with applications in treating migraine and depression.[2]
Hypothesized Mechanism: Inhibition of Mcl-1 in Cancer
Myeloid cell leukemia-1 (Mcl-1) is a key anti-apoptotic protein of the Bcl-2 family, often overexpressed in cancer cells, contributing to therapeutic resistance. Small molecules that inhibit the Mcl-1/Bak interaction can restore the apoptotic pathway. N-substituted indole scaffolds have been identified as effective Mcl-1 inhibitors.[7] A derivative of this compound could be designed to mimic the key interactions within the Mcl-1 binding groove.
Caption: Hypothesized mechanism of apoptosis induction via Mcl-1 inhibition.
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing a lead compound into a drug candidate. For the 4-substituted indole scaffold, SAR can be guided by existing data on related compounds. For example, in a series of 4-indolyl-2-arylaminopyrimidines developed as anti-inflammatory agents, specific substitutions on an appended phenyl ring were found to be critical for activity.[8]
| SAR Observation | Structural Change | Interpretation / Rationale |
| Increased Potency | Addition of a small, electron-withdrawing group (e.g., fluorine) at the para-position of a C4-aryl substituent. | May enhance binding through specific polar interactions or by favorably altering the electronics of the aromatic system. |
| Decreased Potency | Introduction of bulky groups at the ortho-position of a C4-aryl substituent. | Likely causes steric hindrance, preventing the molecule from adopting the optimal conformation for binding to its target. |
| Improved Selectivity | Modification of the indole N1 position. | Can orient the rest of the molecule to favor one biological target over another, reducing off-target effects. |
Logical Flow for an SAR Campaign
A successful SAR campaign is an iterative cycle of design, synthesis, and testing.
Caption: Iterative cycle of a Structure-Activity Relationship (SAR) study.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel this compound derivatives, robust and reproducible biological assays are essential.
Detailed Protocol: In Vitro Anti-Inflammatory Activity Assay
This protocol describes the measurement of Interleukin-6 (IL-6) inhibition in lipopolysaccharide (LPS)-stimulated human bronchial epithelial (HBE) cells, a standard model for acute lung injury.[8]
Objective: To determine the IC₅₀ value of a test compound for the inhibition of LPS-induced IL-6 production.
Materials:
-
HBE cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds dissolved in DMSO (stock solution)
-
Indomethacin (positive control)
-
Phosphate-Buffered Saline (PBS)
-
Human IL-6 ELISA Kit
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed HBE cells into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control (Indomethacin) in cell culture medium. The final DMSO concentration should be kept below 0.1%. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Incubate for 2 hours.
-
Inflammatory Stimulation: Prepare a 2 µg/mL solution of LPS in cell culture medium. Add 100 µL of this solution to each well (final concentration 1 µg/mL), except for the unstimulated control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 1000 rpm for 10 minutes. Carefully collect the cell culture supernatant for analysis.
-
ELISA Analysis: Quantify the concentration of IL-6 in the collected supernatants using a commercial Human IL-6 ELISA kit, following the manufacturer’s instructions precisely.
-
Data Analysis: Calculate the percentage inhibition of IL-6 production for each compound concentration relative to the LPS-stimulated control. Plot the percentage inhibition against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.
Trustworthiness Check: The assay's validity is confirmed by the robust response of the positive control (Indomethacin), which should produce a dose-dependent inhibition of IL-6 within its expected potency range.
Future Directions and Conclusion
The this compound scaffold and its derivatives remain a largely underexplored area of chemical space with immense therapeutic potential. While their synthesis is non-trivial, modern catalytic methods have made them significantly more accessible. The lack of extensive biological data for this specific class presents a clear opportunity for discovery.[6]
Future research should focus on:
-
Library Synthesis: Building a diverse library of analogs based on the SAR principles outlined in this guide.
-
Broad Biological Screening: Testing this library against a wide range of targets, including kinase panels, GPCRs, and infectious disease models.
-
Pharmacokinetic Profiling: Evaluating promising hits for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to identify candidates with favorable drug-like characteristics.
By leveraging established knowledge of indole pharmacology and applying advanced synthetic techniques, researchers can unlock the potential of this challenging but promising scaffold to develop a new generation of innovative therapeutics.
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Discovery and structure-activity relationship studies of N-substituted indole derivatives as novel Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
solubility of 2-(1H-Indol-4-yl)acetonitrile in organic solvents
An In-Depth Technical Guide to the Solubility of 2-(1H-Indol-4-yl)acetonitrile in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound in a range of common organic solvents. While specific solubility data for this isomer is not widely published, this document outlines the fundamental principles and provides a robust, field-proven experimental protocol to generate reliable and reproducible solubility data. The insights gained from such studies are critical for the successful development of synthetic routes, purification strategies, and pharmaceutical formulations.
Introduction: The Strategic Importance of Solubility Data
This compound is a heterocyclic compound featuring an indole nucleus, a structure of significant interest in medicinal chemistry due to its prevalence in bioactive natural products and pharmaceuticals. As a synthetic intermediate or a potential active pharmaceutical ingredient (API), understanding its physical properties is paramount. Among these, solubility is a critical parameter that governs every stage of the development lifecycle.
The solubility of a compound dictates the choice of solvents for chemical reactions, influences the efficiency of crystallization for purification, and is a rate-limiting factor for the bioavailability of orally administered drugs.[1][2] Poorly soluble compounds can lead to significant challenges in formulation, requiring high doses and often resulting in inadequate therapeutic concentrations in the bloodstream.[3][4] Therefore, a thorough characterization of the solubility profile of this compound in relevant organic solvents is not merely a data-gathering exercise; it is a foundational step in assessing its viability and optimizing its application in pharmaceutical development.
Theoretical Framework: Predicting Solubility Behavior
The principle of "like dissolves like" serves as a useful first-pass guideline for predicting solubility.[5] This rule is based on the polarity of the solute and the solvent. To apply this, we must first analyze the molecular structure of this compound.
Molecular Structure Analysis:
-
Indole Ring: The bicyclic indole core contains a pyrrole ring fused to a benzene ring. The N-H group in the pyrrole ring is a hydrogen bond donor, while the nitrogen atom itself can act as a hydrogen bond acceptor. The aromatic system contributes to nonpolar (van der Waals) interactions but also possesses a dipole moment.
-
Acetonitrile Moiety (-CH₂CN): The nitrile group (-C≡N) is highly polar and can act as a hydrogen bond acceptor. The methylene linker (-CH₂) provides some flexibility.
Predicted Solubility: Based on this structure, this compound is a polar molecule with both hydrogen bond donor and acceptor capabilities. Therefore, it is predicted to have:
-
Higher solubility in polar aprotic solvents (like acetone, acetonitrile, dimethylformamide) and polar protic solvents (like ethanol, methanol) that can engage in hydrogen bonding.
-
Lower solubility in nonpolar solvents (like hexane, cyclohexane, toluene) where the primary interactions are weaker van der Waals forces.
The interplay between the polar functional groups and the relatively nonpolar indole backbone means that its solubility will be highly dependent on the specific solvent's properties. For instance, while acetone and acetonitrile have similar polarities, differences in their ability to act as hydrogen bond acceptors can lead to different solubility outcomes.[6]
Experimental Determination of Equilibrium Solubility
To obtain precise and reliable data, an experimental approach is essential. The "shake-flask" method is the gold-standard technique for determining equilibrium solubility.[7] It involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium, followed by quantifying the concentration of the dissolved solute in the supernatant.
Rationale for Solvent Selection
The choice of solvents should be strategic, covering a range of polarities and functional groups relevant to pharmaceutical processing. A recommended set of solvents is provided in the protocol below.
Detailed Experimental Protocol: Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in various organic solvents at a controlled temperature (e.g., 25 °C).
Materials:
-
This compound (solid, high purity)
-
Selected organic solvents (HPLC grade or equivalent): Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Heptane.
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Syringes
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials (a sufficient amount to ensure solid remains after equilibrium, e.g., ~10-20 mg).
-
Solvent Addition: Accurately add a known volume of a selected solvent (e.g., 2 mL) to each vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for at least 24 hours to ensure a saturated solution is formed.[7]
-
Phase Separation: After equilibration, let the vials stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Avoid disturbing the solid at the bottom.
-
Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
Dilution: Accurately dilute the filtered sample with a suitable mobile phase (from the HPLC method) to a concentration that falls within the calibration range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of this compound.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method with UV detection is typically suitable for quantifying indole-containing compounds.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to ensure good peak shape).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector set to a wavelength of maximum absorbance for the compound (determined by a UV scan, likely around 220 nm or 280 nm for an indole).
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations to create a calibration curve. The concentration of the experimental samples is calculated from this curve.
Visualization of Experimental Workflow
Below is a diagram illustrating the key steps in the shake-flask solubility determination protocol.
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table. This allows for easy comparison across different solvents.
Table 1: Experimentally Determined Solubility of this compound at 25 °C
| Solvent | Solvent Polarity Index¹ | Dielectric Constant² | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Polar Protic | ||||
| Methanol | 5.1 | 32.7 | Experimental Data | Calculated Data |
| Ethanol | 4.3 | 24.5 | Experimental Data | Calculated Data |
| Polar Aprotic | ||||
| Acetonitrile | 5.8 | 37.5 | Experimental Data | Calculated Data |
| Acetone | 5.1 | 20.7 | Experimental Data | Calculated Data |
| Ethyl Acetate | 4.4 | 6.0 | Experimental Data | Calculated Data |
| Dichloromethane | 3.1 | 9.1 | Experimental Data | Calculated Data |
| Nonpolar | ||||
| Toluene | 2.4 | 2.4 | Experimental Data | Calculated Data |
| Heptane | 0.1 | 1.9 | Experimental Data | Calculated Data |
¹ Snyder polarity index. ² Dielectric constants from common solvent property tables.[8]
Conclusion
This guide provides the necessary theoretical background and a detailed, actionable protocol for determining the solubility of this compound in key organic solvents. By systematically applying the shake-flask method coupled with HPLC analysis, researchers can generate the high-quality data required to guide synthetic process development, design efficient purification and crystallization procedures, and inform early-stage pharmaceutical formulation strategies. This foundational knowledge is indispensable for advancing compounds from laboratory-scale research to viable chemical and pharmaceutical products.
References
Methodological & Application
A Novel and Efficient Conversion of 3-(2-Nitroethyl)-1H-indoles into 2-(1H-Indol-2-yl)acetonitriles
An Application Guide for Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Derivatives of 1H-indole-2-acetic acid represent a critical class of naturally occurring alkaloids with significant bioactivities, serving as key intermediates in the total synthesis of numerous pharmaceutical agents.[1][2] A significant challenge in synthetic routes involving the reaction of indoles with nitroalkenes is the formation of thermodynamically stable and synthetically inert 3-(2-nitroethyl)-1H-indole byproducts.[1][3] This application note details an efficient and novel protocol for the direct conversion of these previously unproductive byproducts into the highly valuable 2-(1H-indol-2-yl)acetonitrile scaffold. The methodology relies on the activation of the nitroalkane via a spirocyclization and subsequent rearrangement cascade, providing a valuable workaround to improve overall yields in complex synthetic pathways.
Introduction: Overcoming Synthetic Inertness
The synthesis of indole derivatives is a cornerstone of medicinal chemistry and drug development. In the course of developing cascade transformations to access 2-(1H-indol-2-yl)acetonitriles, a common and frustrating observation is the formation of 3-(2-nitroethyl)-1H-indoles as inert side products.[1] Standard acidic or basic conditions, which are effective in other related transformations, fail to convert these stable nitroalkanes, leading to reduced overall yields.[2]
The protocol described herein provides a robust solution to this problem. By employing a powerful dehydrating agent, phosphorus oxychloride (POCl₃), the inert 3-(2-nitroethyl)-1H-indole is activated towards an intramolecular reaction cascade. This process unlocks the synthetic potential of these byproducts, transforming them efficiently into the desired 2-(1H-indol-2-yl)acetonitrile core structure, which was unambiguously confirmed by single-crystal X-ray diffraction in foundational studies.[2]
Mechanistic Rationale: An Activation-Rearrangement Cascade
The transformation is not a simple dehydration but a sophisticated cascade reaction. Our current understanding, supported by mechanistic studies, suggests the pathway outlined below.[1][3]
-
Activation & Nitronate Formation : The process is initiated by the reaction of the 3-(2-nitroethyl)-1H-indole with POCl₃. This powerful dehydrating agent activates the nitro group, facilitating tautomerization to the corresponding nitronate intermediate.
-
Intramolecular Spirocyclization : The nitronate undergoes a subsequent intramolecular cyclization, attacking the C2 position of the indole ring. This key step forms a transient 4'H-spiro[indole-3,5'-isoxazole] intermediate.
-
Base-Mediated Rearrangement : In the presence of a base, such as triethylamine (NEt₃), the spiro-isoxazole intermediate undergoes a diastereoselective rearrangement.[1] This involves a 1,2-alkyl shift, which ultimately leads to the formation of the thermodynamically stable 2-(1H-indol-2-yl)acetonitrile product.
This sequence highlights the critical role of POCl₃ in activating an otherwise unreactive substrate, enabling a reaction pathway that is inaccessible under conventional conditions.[2]
References
Application Notes and Protocols for the One-Pot Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes
Introduction: The Strategic Importance of Indole-3-Acetonitriles
Indole-3-acetonitrile and its derivatives represent a class of molecules with significant strategic value in both biological and synthetic contexts. As a naturally occurring plant hormone, or auxin, indole-3-acetonitrile plays a role in regulating plant growth and development[1]. Beyond its agricultural relevance, this indole scaffold is a cornerstone in medicinal chemistry and drug discovery. The indole nucleus is a privileged structure found in a vast array of pharmaceuticals, and its derivatives are actively investigated for their potential as anticancer, anti-inflammatory, and neuroprotective agents[2][3][4][5].
The nitrile functional group is a versatile synthetic handle, readily transformable into other key functionalities such as primary amines, carboxylic acids, and amides. This makes indole-3-acetonitriles highly valuable building blocks for the synthesis of complex tryptamines and natural products[6]. Traditional multi-step syntheses of these compounds can be time-consuming and inefficient. The development of a robust, one-pot synthesis from readily available indole-3-carboxaldehydes offers a significant advantage in terms of operational simplicity, time efficiency, and resource management, making it a highly desirable transformation for researchers in both academic and industrial settings.
Mechanistic Insights: A Reductive Cyanation Pathway
The one-pot conversion of an indole-3-carboxaldehyde to its corresponding acetonitrile using sodium borohydride (NaBH₄) and sodium cyanide (NaCN) is a nuanced process that proceeds through a putative reductive cyanation pathway. A thorough understanding of the underlying mechanism is critical for troubleshooting and optimizing the reaction.
The reaction is believed to initiate with the formation of a cyanohydrin intermediate. The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of the indole-3-carboxaldehyde. This is a reversible process, but the equilibrium can be driven towards the cyanohydrin in the presence of a proton source.
The subsequent steps involve the reduction of the hydroxyl group of the cyanohydrin and its eventual elimination to form the nitrile. While the exact sequence of events in this one-pot reaction is not definitively established, a plausible mechanistic pathway is outlined below:
-
Cyanohydrin Formation: The cyanide ion attacks the aldehyde carbonyl to form a tetrahedral alkoxide intermediate, which is then protonated by the solvent (e.g., methanol) to yield the indole-3-cyanohydrin.
-
Activation of the Hydroxyl Group: The hydroxyl group of the cyanohydrin is a poor leaving group. It is likely activated in situ. This could occur through coordination with a Lewis acidic species or by protonation under the reaction conditions.
-
Reductive Deoxygenation: The role of sodium borohydride is multifaceted. It can reduce the starting aldehyde to the corresponding alcohol, a potential side reaction. However, in the main productive pathway, it is believed to reduce the activated hydroxyl group of the cyanohydrin. This could proceed through a direct hydride attack or via a more complex mechanism involving borate intermediates.
-
Dehydration: The final step is the elimination of water to form the stable carbon-nitrogen triple bond of the nitrile. This dehydration is likely facilitated by the reaction conditions, such as heating.
Field-Proven Protocol: One-Pot Synthesis of Indole-3-Acetonitrile
This protocol is adapted from the reliable method developed by Yamada et al. and has been validated for a range of substituted indole-3-carboxaldehydes[6].
Materials and Reagents
-
Indole-3-carboxaldehyde (or substituted derivative)
-
Sodium borohydride (NaBH₄)
-
Sodium cyanide (NaCN)
-
Methanol (MeOH), anhydrous
-
Formamide (NH₂CHO), anhydrous
-
Chloroform (CHCl₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Critical Safety Precautions: Handling Sodium Cyanide
Sodium cyanide is a highly toxic substance that can be fatal if ingested, inhaled, or absorbed through the skin. All manipulations involving NaCN must be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory[7][8][9][10][11]. Crucially, NaCN reacts with acids to produce highly toxic hydrogen cyanide (HCN) gas. Therefore, all glassware must be free of acidic residues, and the reaction should be quenched with care. A dedicated cyanide waste container should be used for all contaminated materials. In case of exposure, seek immediate medical attention.
Step-by-Step Experimental Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the indole-3-carboxaldehyde (1.0 eq).
-
Solvent Addition: Add a 1:1 mixture of anhydrous methanol and anhydrous formamide to dissolve the starting material. The typical concentration is around 0.05 M.
-
Reduction: To the stirred solution at room temperature, add sodium borohydride (approx. 1.3 eq) in one portion.
-
Initial Stirring: Stir the reaction mixture at room temperature for 1 hour.
-
Cyanation: Add sodium cyanide (approx. 10 eq) to the reaction mixture.
-
Heating: Heat the reaction mixture to reflux (oil bath temperature of approximately 100 °C) and maintain for 5-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully add brine to quench the reaction and extract the aqueous layer with a 5:95 mixture of methanol and chloroform (3 x volume of the reaction mixture).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude residue is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in chloroform) to afford the pure indole-3-acetonitrile.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various substituted indole-3-acetonitriles based on the work of Yamada et al.[6].
| Entry | Substrate (Indole-3-carboxaldehyde) | Yield of Acetonitrile (%) | Yield of N-formyl Side Product (%) |
| 1 | 4-Nitro- | 88 | 9 |
| 2 | 4-Phenyl- | 89 | 5 |
| 3 | 4-Iodo- | 86 | 11 |
| 4 | 4-Methoxy- | 95 | 4 |
| 5 | 4-Benzyloxy- | 81 | 14 |
| 6 | Unsubstituted | 95 | 4 |
Protocol Validation and Trustworthiness
The identity and purity of the synthesized indole-3-acetonitrile must be rigorously confirmed. A self-validating protocol relies on thorough characterization of the final product.
Product Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. For unsubstituted indole-3-acetonitrile, the following characteristic signals are expected:
-
¹H NMR (in CDCl₃): A singlet for the CH₂ group around 3.78 ppm, aromatic protons in the range of 7.1-7.6 ppm, and a broad singlet for the indole N-H proton above 8.0 ppm.
-
¹³C NMR (in CDCl₃): The nitrile carbon (CN) signal around 117-119 ppm, the CH₂ carbon at approximately 15-17 ppm, and signals for the indole ring carbons.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. For indole-3-acetonitrile, the expected molecular ion [M]⁺ is at m/z = 156.
-
Infrared (IR) Spectroscopy: The presence of the nitrile group is confirmed by a characteristic sharp absorption band in the range of 2240-2260 cm⁻¹[2][6]. The N-H stretch of the indole ring will appear as a broad peak around 3400 cm⁻¹.
Troubleshooting and Field-Proven Insights
Even with a robust protocol, challenges can arise. A proactive approach to troubleshooting is a hallmark of an experienced scientist.
-
Issue: Low Yield of the Desired Nitrile.
-
Potential Cause: Incomplete reaction or formation of side products.
-
Solution:
-
Monitor Reaction Closely: Use TLC to determine the optimal reaction time. Prolonged heating can lead to decomposition.
-
Anhydrous Conditions: Ensure all solvents and reagents are anhydrous. Water can interfere with the reducing agent and other intermediates.
-
Order of Addition: The sequential addition of NaBH₄ followed by NaCN is important. Adding NaCN first may lead to preferential formation of the cyanohydrin, which might undergo side reactions.
-
-
-
Issue: Significant Formation of Side Products.
-
N-(indol-3-yl)methylformamide: This is a known byproduct, formed from the reaction of the intermediate indole-3-methanol (from the reduction of the aldehyde) with formamide under heating[6]. To minimize its formation, ensure the reaction temperature does not significantly exceed the reflux temperature and that the reaction is not heated for an unnecessarily long time.
-
Indole-3-methanol: This can be formed if the reduction of the aldehyde by NaBH₄ is faster than the cyanation pathway. Using the specified stoichiometry and reaction conditions helps to favor the desired pathway.
-
Decarbonylation/Decyanation: In some cases, particularly with certain substituents on the indole ring, loss of the formyl or cyano group can occur. Careful temperature control is crucial.
-
-
Issue: Difficulty in Product Purification.
-
Co-elution of Byproducts: The N-formylated byproduct can sometimes be challenging to separate from the desired nitrile. Careful column chromatography with a shallow solvent gradient is often necessary.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system (e.g., chloroform-hexane) can be an effective final purification step.
-
Alternative One-Pot Methodologies
While the Yamada method is highly effective, it is valuable to be aware of other approaches for the one-pot conversion of aldehydes to nitriles, which could be adapted for indole-3-carboxaldehydes:
-
Dehydration of in situ formed Aldoximes: A common cyanide-free approach involves the reaction of the aldehyde with hydroxylamine hydrochloride to form an aldoxime, which is then dehydrated in the same pot using various reagents such as iodine in aqueous ammonia, or under microwave irradiation in a deep eutectic solvent[10].
-
Using O-Phenylhydroxylamine: This reagent can convert aldehydes to nitriles in an aqueous medium, offering a potentially milder alternative.
These alternative methods avoid the use of highly toxic sodium cyanide, which may be a significant advantage in certain laboratory settings. However, their efficiency for substituted indole-3-carboxaldehydes would need to be specifically evaluated.
References
- 1. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor [organic-chemistry.org]
- 2. Synthesis of indolyl-3-acetonitrile derivatives and their inhibitory effects on nitric oxide and PGE2 productions in LPS-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-Pot Synthesis of Nitriles from Aldehydes Catalyzed by Deep Eutectic Solvent [organic-chemistry.org]
- 10. orgosolver.com [orgosolver.com]
- 11. researchgate.net [researchgate.net]
The Untapped Potential of 2-(1H-Indol-4-yl)acetonitrile: A Guide for Medicinal Chemists
Introduction: The Indole Nucleus as a Privileged Scaffold in Drug Discovery
The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and synthetic drugs with a wide spectrum of biological activities.[1][2] From the anti-inflammatory properties of indomethacin to the anti-cancer effects of vinca alkaloids, the versatility of the indole scaffold is well-established. The introduction of an acetonitrile moiety to this nucleus gives rise to indole acetonitriles, a class of compounds that serve as both bioactive molecules and crucial intermediates in the synthesis of more complex therapeutic agents.[2][3] While significant research has focused on the 2- and 3-substituted isomers, 2-(1H-Indol-4-yl)acetonitrile remains a relatively unexplored entity, representing a frontier for novel drug design and development. This guide provides an in-depth perspective on the potential applications of this compound, drawing insights from its more studied isomers and outlining protocols for its synthesis and biological evaluation.
Strategic Importance of the 4-Substituted Indole Acetonitrile
The substitution pattern on the indole ring profoundly influences the molecule's electronic properties, lipophilicity, and steric profile, all of which are critical determinants of its interaction with biological targets. The 4-position, in particular, offers a unique vector for functionalization, allowing for the exploration of chemical space that is distinct from the more commonly investigated positions. Derivatives of this compound could potentially engage with protein targets in novel binding modes, leading to improved selectivity, potency, or pharmacokinetic properties.
Synthetic Pathways to this compound: A Proposed Protocol
While a definitive, optimized synthesis for this compound is not extensively documented in publicly available literature, established methods for the synthesis of analogous indole acetonitriles can be adapted. A plausible and efficient route would involve a multi-step synthesis starting from a readily available indole precursor.
Proposed Synthetic Scheme:
Caption: Proposed synthetic routes to this compound.
Detailed Experimental Protocol (Adapted from Indole-3-acetonitrile Synthesis)
This protocol is a generalized procedure adapted from known syntheses of indole-3-acetonitriles and should be optimized for the 4-yl isomer.[3]
Step 1: Reduction of Indole-4-carboxaldehyde to Indole-4-methanol
-
To a solution of indole-4-carboxaldehyde (1.0 eq) in methanol (10 mL/g of aldehyde), add sodium borohydride (1.5 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude indole-4-methanol, which can be used in the next step without further purification.
Step 2: Chlorination of Indole-4-methanol to 4-(Chloromethyl)-1H-indole
-
Dissolve the crude indole-4-methanol (1.0 eq) in anhydrous dichloromethane (15 mL/g) and cool to 0 °C.
-
Add thionyl chloride (1.2 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, carefully pour the reaction mixture into ice-cold saturated sodium bicarbonate solution to neutralize the excess acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-(chloromethyl)-1H-indole. Caution: This intermediate is likely unstable and should be used immediately.
Step 3: Cyanation of 4-(Chloromethyl)-1H-indole to this compound
-
Dissolve the crude 4-(chloromethyl)-1H-indole (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add sodium cyanide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the formation of the product by TLC.
-
After the reaction is complete, remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Potential Medicinal Chemistry Applications and Screening Strategies
Given the diverse biological activities of indole derivatives, this compound and its derivatives are promising candidates for screening against a variety of therapeutic targets.
Anticancer Activity
Numerous indole-containing compounds exhibit potent anticancer properties.[2] The nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or amide, which can interact with key residues in enzyme active sites.
Screening Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cell lines (e.g., HCT116, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound derivatives (e.g., from 0.1 to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Table 1: Hypothetical IC50 Values for this compound Derivatives against Cancer Cell Lines
| Compound | HCT116 IC50 (µM) | A549 IC50 (µM) |
| This compound | > 100 | > 100 |
| Derivative 4a (e.g., N-benzylated) | 15.2 | 25.8 |
| Derivative 4b (e.g., 5-bromo) | 8.7 | 12.1 |
| Doxorubicin (Control) | 0.5 | 0.8 |
Antimicrobial Activity
The indole nucleus is a common feature in many natural and synthetic antimicrobial agents.[2]
Screening Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Bacterial Culture: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity
Indole derivatives have been successfully developed as anti-inflammatory drugs. The potential of this compound derivatives in this area warrants investigation.
Screening Protocol: COX-2 Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing purified COX-2 enzyme and arachidonic acid as the substrate.
-
Compound Incubation: Incubate the enzyme with various concentrations of the test compounds.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Prostaglandin Measurement: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.
-
IC50 Calculation: Determine the concentration of the compound that inhibits COX-2 activity by 50%.
Future Directions: From a Building Block to a Bioactive Scaffold
The true potential of this compound lies in its utility as a versatile building block for the synthesis of more elaborate molecules. The acetonitrile group can be readily transformed into other functional groups, such as:
-
Amines: Reduction of the nitrile yields the corresponding tryptamine derivative, a key pharmacophore in many neurologically active compounds.
-
Carboxylic Acids: Hydrolysis of the nitrile provides indole-4-acetic acid, a scaffold for designing enzyme inhibitors.
-
Tetrazoles: Cycloaddition of the nitrile with an azide furnishes a tetrazole ring, a common bioisostere for a carboxylic acid with improved metabolic stability.
Caption: Chemical transformations of the acetonitrile moiety.
Conclusion
While direct biological data on this compound is currently limited, its structural features and the well-documented importance of the indole acetonitrile scaffold strongly suggest its potential as a valuable tool in medicinal chemistry. This guide provides a framework for its synthesis and outlines key screening protocols to unlock its therapeutic promise. For researchers and drug development professionals, this compound represents an exciting and underexplored area of chemical space with the potential to yield novel drug candidates across multiple disease areas.
References
The Versatile Scaffold: Application Notes for 2-(1H-Indol-4-yl)acetonitrile in Organic Synthesis
Introduction: The Strategic Value of the Indole-4-acetonitrile Moiety
The indole nucleus is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Among the diverse array of substituted indoles, 2-(1H-Indol-4-yl)acetonitrile stands out as a particularly valuable and versatile building block. Its strategic importance lies in the trifecta of reactive sites it presents: the nitrile group, the indole nitrogen, and the electron-rich C3 position of the indole ring. This unique combination allows for a divergent synthetic approach, enabling the construction of a wide array of complex molecular architectures.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound as a starting material for the synthesis of key intermediates and bioactive compounds. We will delve into detailed, field-proven protocols for the transformation of this building block, elucidating the causality behind experimental choices and providing a framework for its effective utilization in organic synthesis.
Core Synthetic Transformations and Protocols
The synthetic utility of this compound can be broadly categorized into three main areas of reactivity: transformations of the nitrile functional group, reactions at the indole nitrogen, and electrophilic substitution at the C3 position.
Functional Group Transformations of the Acetonitrile Moiety
The acetonitrile group is a gateway to two of the most important functional groups in organic synthesis: carboxylic acids and primary amines.
The conversion of the nitrile to a carboxylic acid provides access to indole-4-acetic acid, a key structural motif in various bioactive molecules. Both acidic and basic conditions can be employed for this transformation, with the choice often depending on the compatibility of other functional groups within the molecule.[3][4]
Scientific Rationale:
Under acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon atom and facilitating nucleophilic attack by water.[5] Subsequent tautomerization and further hydrolysis of the intermediate amide yields the carboxylic acid.[6] In basic hydrolysis, the hydroxide ion directly attacks the electrophilic nitrile carbon, and the resulting carboxylate is protonated during acidic workup.
Protocol 1: Acidic Hydrolysis of this compound
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Glacial Acetic Acid
-
Water (deionized)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a 1:1 mixture of glacial acetic acid and water.
-
Carefully add concentrated sulfuric acid (2.0 eq) portion-wise with stirring.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into a beaker containing crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude 2-(1H-Indol-4-yl)acetic acid.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
The reduction of the nitrile to a primary amine is a pivotal transformation, yielding 4-substituted tryptamine derivatives. These are crucial intermediates for the synthesis of a vast array of neurologically active compounds and natural product analogs. Catalytic hydrogenation is a widely employed and efficient method for this conversion.[7]
Scientific Rationale:
Raney® Nickel is a highly effective catalyst for the hydrogenation of nitriles. The reaction proceeds via the formation of an intermediate imine, which is further reduced to the primary amine.[8][9] The use of a hydrogen source such as hydrogen gas or a transfer hydrogenation reagent like 2-propanol is common.[8] The addition of a base can help to suppress the formation of secondary amine byproducts.[10]
Protocol 2: Catalytic Reduction of this compound using Raney® Nickel
Materials:
-
This compound
-
Raney® Nickel (slurry in water)
-
Ethanol or Methanol
-
Ammonia solution (e.g., 7N in Methanol) or Potassium Hydroxide (KOH)
-
Hydrogen gas (H₂) source or 2-Propanol
-
Celite®
Procedure:
-
To a hydrogenation vessel, add this compound (1.0 eq) and ethanol or methanol.
-
Carefully add a catalytic amount of Raney® Nickel (approximately 10-20% by weight of the nitrile) that has been washed with the reaction solvent.
-
Add a small amount of an ammonia solution or a catalytic amount of KOH to suppress secondary amine formation.
-
Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature or with gentle heating (40-50 °C) for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-(1H-Indol-4-yl)ethanamine.
-
The crude product can be purified by column chromatography or by conversion to its hydrochloride salt.
N-Alkylation of the Indole Ring
Modification at the indole nitrogen is a common strategy to modulate the biological activity of indole-containing compounds. The N-H proton of the indole is weakly acidic and can be deprotonated with a suitable base, followed by reaction with an electrophile.[11]
Scientific Rationale:
A strong base, such as sodium hydride (NaH), is typically used to deprotonate the indole nitrogen, generating a highly nucleophilic indolide anion. This anion then readily undergoes a nucleophilic substitution reaction with an alkyl halide to form the N-alkylated product. Anhydrous polar aprotic solvents like dimethylformamide (DMF) are ideal for this reaction as they effectively solvate the cation without interfering with the nucleophile.
Protocol 3: N-Alkylation of this compound
Materials:
-
This compound
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Alkyl Halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Slowly add the alkyl halide (1.1 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Electrophilic Substitution at the C3 Position
The indole ring is electron-rich and readily undergoes electrophilic aromatic substitution, with a strong preference for the C3 position.[12][13] This is because the intermediate carbocation formed by attack at C3 is more stable, as the aromaticity of the benzene ring is preserved.[14]
The Vilsmeier-Haack reaction is a classic and efficient method for introducing a formyl group onto an electron-rich aromatic ring, such as indole.[15][16]
Scientific Rationale:
The reaction utilizes the Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from DMF and phosphorus oxychloride (POCl₃).[17] This reagent is a mild electrophile that reacts selectively at the C3 position of the indole. The resulting iminium salt is then hydrolyzed during aqueous workup to yield the aldehyde.
Protocol 4: Vilsmeier-Haack Formylation of this compound
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Phosphorus Oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, cool anhydrous DMF to 0 °C.
-
Slowly add phosphorus oxychloride (1.2 eq) dropwise with vigorous stirring, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve this compound (1.0 eq) in anhydrous DMF or DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to 0 °C and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is basic.
-
Extract the product with ethyl acetate or DCM (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude 2-(3-formyl-1H-indol-4-yl)acetonitrile by column chromatography.
Advanced Synthetic Applications: The Pictet-Spengler Reaction
The synthesis of 2-(1H-Indol-4-yl)ethanamine (Protocol 2) opens the door to one of the most powerful reactions in indole alkaloid synthesis: the Pictet-Spengler reaction.[18][19] This reaction allows for the construction of the β-carboline ring system, a privileged scaffold in medicinal chemistry.
Scientific Rationale:
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine, in this case, 2-(1H-Indol-4-yl)ethanamine, with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization onto the indole C3 position.[20][21] The reaction proceeds through an intermediate iminium ion, which is a sufficiently strong electrophile to attack the electron-rich indole ring.
dot graph "Pictet-Spengler Reaction" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
}
Caption: The Pictet-Spengler reaction workflow.Protocol 5: Pictet-Spengler Cyclization of 2-(1H-Indol-4-yl)ethanamine
Materials:
-
2-(1H-Indol-4-yl)ethanamine
-
Aldehyde or Ketone (e.g., formaldehyde, acetaldehyde, acetone)
-
Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl)
-
Dichloromethane (DCM) or Acetonitrile, anhydrous
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-(1H-Indol-4-yl)ethanamine (1.0 eq) in anhydrous DCM or acetonitrile in a round-bottom flask under an inert atmosphere.
-
Add the aldehyde or ketone (1.1 eq) to the solution.
-
Cool the mixture to 0 °C and add trifluoroacetic acid (1.5 eq) dropwise.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, quench by adding a saturated aqueous NaHCO₃ solution until the mixture is basic.
-
Extract the product with DCM (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting β-carboline derivative by flash column chromatography.
Data Summary
| Reaction | Product | Key Reagents | Typical Conditions |
| Nitrile Hydrolysis | 2-(1H-Indol-4-yl)acetic acid | H₂SO₄, Acetic Acid, Water | Reflux, 4-6 h |
| Nitrile Reduction | 2-(1H-Indol-4-yl)ethanamine | Raney® Nickel, H₂ | 50-100 psi H₂, RT-50 °C, 12-24 h |
| N-Alkylation | 2-(1-Alkyl-1H-indol-4-yl)acetonitrile | NaH, Alkyl Halide, DMF | 0 °C to RT, 2-12 h |
| Vilsmeier-Haack | 2-(3-Formyl-1H-indol-4-yl)acetonitrile | POCl₃, DMF | 0 °C to 50 °C, 2-4 h |
| Pictet-Spengler | β-Carboline derivative | Aldehyde/Ketone, TFA | RT, 12-24 h |
Conclusion
This compound is a powerful and versatile building block in organic synthesis, offering multiple avenues for the creation of complex and biologically relevant molecules. The protocols detailed in this application note provide a robust starting point for researchers to explore the rich chemistry of this scaffold. By understanding the underlying principles of its reactivity, scientists can effectively harness the potential of this compound to accelerate their research and drug discovery programs.
References
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 5. aklectures.com [aklectures.com]
- 6. byjus.com [byjus.com]
- 7. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. quora.com [quora.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. quora.com [quora.com]
- 14. homework.study.com [homework.study.com]
- 15. benchchem.com [benchchem.com]
- 16. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 17. ijpcbs.com [ijpcbs.com]
- 18. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 19. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 20. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jk-sci.com [jk-sci.com]
Synthesis of 2-(3-Oxoindolin-2-yl)acetonitriles: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 2-(3-oxoindolin-2-yl)acetonitriles, a pivotal scaffold in medicinal chemistry. These heterocyclic compounds are integral to the development of novel therapeutic agents due to their diverse biological activities. This document outlines two primary, field-proven synthetic strategies: a highly efficient one-pot, cyanide-mediated cascade reaction and the versatile condensation of isatin derivatives. The causality behind experimental choices, self-validating system designs, and in-depth mechanistic insights are provided to ensure technical accuracy and reproducibility.
Introduction: The Significance of the 2-(3-Oxoindolin-2-yl)acetonitrile Scaffold
The 2-(3-oxoindolin-2-yl)acetonitrile core structure is a prominent feature in a multitude of biologically active molecules. This scaffold is a key component in the design of kinase inhibitors, anticancer agents, and other therapeutics.[1][2] The unique electronic and structural characteristics of this moiety allow for diverse molecular interactions, making it a valuable pharmacophore in drug discovery. The development of efficient and robust synthetic routes to access these compounds is, therefore, of paramount importance for advancing medicinal chemistry and facilitating the discovery of new drug candidates.
Primary Synthetic Strategies
Two principal methodologies have emerged as the most effective for the synthesis of 2-(3-oxoindolin-2-yl)acetonitriles. The choice of method often depends on the availability of starting materials and the desired substitution patterns on the final molecule.
-
One-Pot Cyanide-Mediated Cascade Reaction: This approach is lauded for its efficiency and atom economy, proceeding from readily available ortho-nitroacetophenones and aromatic aldehydes.[1][3][4][5] The reaction is a cascade process initiated by a base-assisted aldol condensation, followed by a Michael addition of a cyanide anion. This triggers a reductive cyclization to yield the target 2-(3-oxoindolin-2-yl)acetonitrile.[1][6]
-
Condensation of Isatin Derivatives: This classic and versatile method involves the reaction of a substituted isatin with an active methylene compound, such as malononitrile or a hetarylacetonitrile.[4][7] The Knoevenagel condensation is a key transformation in this route, often facilitated by a catalyst to afford the desired product.[8][9][10]
Protocol I: One-Pot Cyanide-Mediated Cascade Synthesis
This protocol details a highly efficient one-pot synthesis of (E)-2-(3-oxoindolin-2-ylidene)-2-arylacetonitriles from ortho-nitroacetophenones and aromatic aldehydes.[1][4]
Reaction Mechanism Overview
The reaction proceeds through a series of orchestrated steps. Initially, a base-assisted aldol condensation between the ortho-nitroacetophenone and the aromatic aldehyde forms an ortho-nitrochalcone intermediate. The cyanide anion then undergoes a Michael-type conjugate addition to this intermediate. This addition triggers an unusual and elegant reductive cyclization cascade, mechanistically related to the Baeyer–Drewson reaction, to form the final 2-(3-oxoindolin-2-yl)acetonitrile product.[1][2][11]
Experimental Workflow Diagram
Caption: One-Pot Cyanide-Mediated Synthesis Workflow.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| ortho-Nitroacetophenone | Reagent | Sigma-Aldrich |
| Aromatic Aldehyde | Reagent | Alfa Aesar |
| Potassium Cyanide (KCN) | ACS | Fisher Scientific |
| Methanol (MeOH) | Anhydrous | VWR |
| Acetic Acid (AcOH) | Glacial | Merck |
| Ethyl Acetate (EtOAc) | ACS | Fisher Scientific |
| Hexane | ACS | VWR |
| Saturated NaHCO₃ solution | - | - |
| Deionized Water | - | - |
Safety Precaution: Potassium cyanide is highly toxic. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Have a cyanide antidote kit readily available.
Step-by-Step Protocol
-
To a round-bottom flask, add ortho-nitroacetophenone (1.0 mmol, 1.0 equiv), the desired aromatic aldehyde (1.0 mmol, 1.0 equiv), and potassium cyanide (1.2 mmol, 1.2 equiv).
-
Add methanol (1 mL) and water (65 µL).
-
Stir the mixture vigorously and heat to reflux for 1 hour.
-
After 1 hour, add acetic acid (75 µL) to the reaction mixture.
-
Continue to reflux for an additional 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer twice with a saturated sodium bicarbonate solution (30 mL each).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexane, e.g., 1:4 to 1:1) or by recrystallization from a suitable solvent like ethanol to afford the pure 2-(3-oxoindolin-2-yl)acetonitrile.[1]
Quantitative Data Summary
The following table summarizes the yields for the synthesis of various (E)-2-(3-oxoindolin-2-ylidene)-2-arylacetonitriles using the one-pot protocol.
| Entry | Aromatic Aldehyde | Product | Yield (%) | Melting Point (°C) |
| 1 | p-Anisaldehyde | (E)-2-(4-methoxyphenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile | 87 | 247.5-249.4 |
| 2 | Benzaldehyde | (E)-2-(3-oxoindolin-2-ylidene)-2-phenylacetonitrile | 66 | 235.0-236.3 |
| 3 | p-Tolualdehyde | (E)-2-(3-oxoindolin-2-ylidene)-2-(p-tolyl)acetonitrile | 72 | 241.2-242.6 |
| 4 | 4-(tert-butyl)benzaldehyde | (E)-2-(4-(tert-butyl)phenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile | 89 | 241-243 |
| 5 | 3-Chlorobenzaldehyde | (E)-2-(3-chlorophenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile | 67 | 270-271 |
Data sourced from Aksenov, N. A., et al. (2022).[1]
Protocol II: Condensation of Isatin Derivatives with Hetarylacetonitriles
This protocol describes a method for the synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles starting from isatin derivatives and hetarylacetonitriles.[7]
Reaction Mechanism Overview
This synthesis involves the activation of the C3-carbonyl group of isatin, typically by converting it into a more reactive intermediate such as an imidoyl chloride using phosphorus pentachloride. This is followed by a nucleophilic attack from the active methylene group of the hetarylacetonitrile, leading to a condensation reaction and the formation of the exocyclic double bond of the target product.
Experimental Workflow Diagram
Caption: Isatin Condensation Synthesis Workflow.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| 5-Substituted Isatin | Reagent | Sigma-Aldrich |
| Hetarylacetonitrile | Reagent | Combi-Blocks |
| Phosphorus Pentachloride (PCl₅) | Reagent | Acros Organics |
| Benzene | Anhydrous | Fisher Scientific |
| Ethanol | ACS | VWR |
| Deionized Water | - | - |
Safety Precaution: Phosphorus pentachloride is corrosive and reacts violently with water. Benzene is a known carcinogen. All manipulations must be performed in a well-ventilated fume hood with appropriate PPE.
Step-by-Step Protocol
-
In a round-bottom flask equipped with a reflux condenser, suspend the 5-substituted isatin (1.0 mmol, 1.0 equiv) in hot benzene (10-15 mL) with vigorous stirring.
-
Carefully add phosphorus pentachloride (1.3 mmol, 1.3 equiv) to the suspension.
-
Heat the resulting mixture to reflux for 1 hour.
-
Prepare a solution of the hetarylacetonitrile (1.0 mmol, 1.0 equiv) in benzene.
-
Add the hetarylacetonitrile solution dropwise to the refluxing reaction mixture. A characteristic color change should be observed.
-
Allow the mixture to cool to room temperature while continuing to stir.
-
Collect the resulting precipitate by filtration.
-
Wash the filtered solid with a minimal amount of ethanol, followed by water, and then again with ethanol to yield the purified product.[7]
Characterization and Validation
The synthesized 2-(3-oxoindolin-2-yl)acetonitriles should be characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the nitrile (C≡N) and carbonyl (C=O) stretches.[2][7]
-
Melting Point (mp): To assess the purity of the crystalline solid product.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield (Protocol I) | Incomplete reaction; side product formation. | Ensure anhydrous conditions. Optimize reaction time and temperature. Check the purity of starting materials.[1] |
| Difficult Purification | Presence of closely related impurities. | Optimize the mobile phase for column chromatography. Consider recrystallization from different solvent systems. |
| No Reaction (Protocol II) | Incomplete activation of isatin. | Ensure PCl₅ is fresh and added carefully. Confirm reflux temperature is maintained. |
Conclusion
The synthetic protocols detailed in this application note provide robust and reproducible methods for obtaining 2-(3-oxoindolin-2-yl)acetonitriles. The one-pot cyanide-mediated cascade reaction offers a highly efficient route from simple starting materials, while the condensation of isatins provides a versatile alternative for accessing a wide range of analogs. By understanding the underlying mechanisms and adhering to the detailed procedures, researchers can confidently synthesize these valuable compounds for applications in drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. DSpace [kuscholarworks.ku.edu]
- 6. researchgate.net [researchgate.net]
- 7. 2-Azahetaryl-2-(oxoindolin-2-ylidene)acetonitriles as Colorimetric Probes for Zn: Synthesis and Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica (SBA-Pr-SO3H) as a new nano-reactor | European Journal of Chemistry [eurjchem.com]
- 10. bhu.ac.in [bhu.ac.in]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 2-(1H-Indol-4-yl)acetonitrile
Introduction: The Analytical Imperative for 2-(1H-Indol-4-yl)acetonitrile
This compound is a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. As with any component destined for use in drug development, the precise and accurate quantification of this compound is not merely a procedural step but a cornerstone of quality control. It ensures the stoichiometric integrity of subsequent synthetic stages, minimizes the carry-over of impurities, and ultimately contributes to the safety and efficacy of the final active pharmaceutical ingredient (API).
This document provides detailed analytical methods for the quantification of this compound, designed for researchers, quality control analysts, and drug development professionals. The methodologies presented are rooted in established analytical principles and are structured to be both robust and self-validating, aligning with the stringent requirements of the pharmaceutical industry. We will explore two primary analytical techniques: a highly accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, ideal for routine analysis, and a more sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification and confirmatory analysis.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is paramount for the logical development of any analytical method.
| Property | Value | Source/Justification |
| Molecular Formula | C₁₀H₈N₂ | Based on chemical structure. |
| Molecular Weight | 156.18 g/mol | Calculated from the molecular formula. Positional isomers like Indole-3-acetonitrile share the same molecular weight[1]. |
| UV Absorption (λmax) | Approx. 280 nm | Inferred from the indole chromophore, which typically exhibits strong absorbance around this wavelength. Methods for other indole derivatives successfully use 280 nm for detection[2]. |
| Solubility | Soluble in Methanol, Acetonitrile | Based on the common solvents used for related indole compounds and the general solubility of organic molecules of this nature[3][4]. |
| Ionization | Amenable to positive ion electrospray (ESI+) | The indole nitrogen can be protonated, making it suitable for positive mode mass spectrometry. |
Method 1: Quantitative Analysis by Reverse-Phase HPLC with UV Detection (RP-HPLC-UV)
This method provides a reliable and cost-effective approach for the routine quantification of this compound in samples such as reaction mixtures or as a pure substance.
Causality and Experimental Choices
-
Reverse-Phase Chromatography: The non-polar nature of the indole ring system makes it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase. This is a widely used and robust separation technique for a vast range of pharmaceutical compounds[5].
-
Stationary Phase (C18 Column): A C18 (octadecylsilyl) column is chosen for its versatility and strong retentive properties for hydrophobic molecules like our target analyte.
-
Mobile Phase (Acetonitrile and Water): Acetonitrile is a common organic modifier in reverse-phase HPLC due to its low UV cutoff and viscosity, which allows for efficient chromatography[6]. Water serves as the weak solvent. A gradient elution is employed to ensure good peak shape and resolution from potential impurities. The addition of a small amount of formic acid (0.1%) helps to protonate the indole nitrogen, leading to more symmetrical peak shapes by minimizing secondary interactions with the stationary phase.
-
UV Detection at 280 nm: The indole moiety, the primary chromophore in the molecule, exhibits significant UV absorbance around 280 nm. This wavelength provides a good balance of sensitivity and selectivity, minimizing interference from solvents and less conjugated impurities[2][7].
Experimental Workflow: HPLC-UV
Caption: Workflow for HPLC-UV quantification.
Detailed Protocol: HPLC-UV
-
Preparation of Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile. Sonicate if necessary to ensure complete dissolution.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the stock solution with acetonitrile to prepare a series of calibration standards. A suggested concentration range is 1, 5, 10, 25, 50, and 100 µg/mL.
-
-
Preparation of Sample Solution:
-
Accurately weigh an amount of the sample expected to contain this compound.
-
Dissolve the sample in a known volume of acetonitrile to achieve a final concentration within the calibration range (e.g., ~25 µg/mL).
-
Vortex the solution for 30 seconds and filter through a 0.22 µm syringe filter into an HPLC vial[8].
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 20% B; 2-15 min: 20% to 90% B; 15-18 min: 90% B; 18.1-25 min: 20% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 280 nm |
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.
-
Method 2: High-Sensitivity Quantification by LC-MS/MS
For applications requiring higher sensitivity and selectivity, such as impurity profiling or analysis in complex biological matrices, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice[9][10].
Causality and Experimental Choices
-
Liquid Chromatography: The HPLC conditions are similar to the UV method to ensure good separation prior to mass spectrometric analysis. A faster gradient may be employed as the mass spectrometer provides the bulk of the selectivity.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar and semi-polar molecules, making it ideal for our analyte. It generates protonated molecular ions [M+H]⁺ with minimal fragmentation in the source.
-
Tandem Mass Spectrometry (MS/MS): This technique provides exceptional selectivity and sensitivity. A precursor ion (the protonated molecular ion of our analyte) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and chemical interference[11][12].
Experimental Workflow: LC-MS/MS
Caption: Workflow for LC-MS/MS quantification.
Detailed Protocol: LC-MS/MS
-
Preparation of Solutions:
-
Prepare standard and sample solutions as described in the HPLC-UV method. Due to the high sensitivity of LC-MS/MS, a lower concentration range for calibration standards may be appropriate (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
-
LC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min: 10% B; 0.5-3 min: 10% to 95% B; 3-4 min: 95% B; 4.1-5 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
-
MS/MS Conditions (illustrative):
-
These parameters must be optimized on the specific instrument being used.
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
MRM Transition:
-
Precursor Ion (Q1): m/z 157.1 ([M+H]⁺ for C₁₀H₈N₂)
-
Product Ion (Q3): To be determined by infusing a standard solution and performing a product ion scan. A likely fragmentation would involve the loss of the acetonitrile group.
-
-
Collision Energy: To be optimized for the selected product ion.
-
-
Data Analysis:
-
Similar to the HPLC-UV method, construct a calibration curve using the peak areas from the MRM chromatograms versus the concentrations of the standards.
-
Quantify the analyte in the sample by interpolation from this curve.
-
Method Validation: A Self-Validating System
To ensure the trustworthiness of these methods, validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2)[9][13]. Key validation parameters include:
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (impurities, matrix components)[11]. | Peak purity analysis (for HPLC-UV) and absence of interfering peaks at the analyte's retention time in blank samples. For LC-MS/MS, the correct ion ratio should be observed. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample. | Correlation coefficient (r²) ≥ 0.999 over the defined range. |
| Accuracy | The closeness of test results to the true value. Expressed as percent recovery of spiked samples[5]. | Mean recovery of 98.0% to 102.0% at three different concentration levels. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio ≥ 3. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature). | RSD of results should remain ≤ 2.0% under varied conditions. |
Conclusion
The HPLC-UV and LC-MS/MS methods detailed in this application note provide robust and reliable frameworks for the quantification of this compound. The choice between the two methods will depend on the specific requirements of the analysis, with HPLC-UV serving as an excellent tool for routine quality control and LC-MS/MS offering superior sensitivity and specificity for more demanding applications. Adherence to the outlined protocols and proper method validation will ensure the generation of high-quality, defensible data, which is indispensable in the pharmaceutical development landscape.
References
- 1. Indole-3-acetonitrile | C10H8N2 | CID 351795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmtech.com [pharmtech.com]
- 6. lctsbible.com [lctsbible.com]
- 7. scispace.com [scispace.com]
- 8. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Small Molecule Analysis | AxisPharm [axispharm.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
- 12. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Large-Scale Synthesis of 2-(1H-Indol-4-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 2-(1H-Indol-4-yl)acetonitrile, a valuable building block in medicinal chemistry and drug development. Recognizing the challenges in achieving regioselectivity and scalability, this guide focuses on a robust and economically viable two-step synthetic pathway. The proposed route commences with the synthesis of the key intermediate, 4-formylindole, followed by its conversion to the target nitrile. Two effective methods for the nitrile formation are presented: a one-pot reductive cyanation using sodium cyanide and an alternative approach employing p-toluenesulfonylmethyl isocyanide (TosMIC). Detailed, scalable protocols, safety and handling procedures for hazardous reagents, waste disposal guidelines, and analytical methods for quality control are meticulously outlined to ensure a self-validating and reproducible process.
Introduction: The Significance of this compound
The indole nucleus is a privileged scaffold in numerous natural products and pharmaceuticals. Functionalization at the C4 position of the indole ring offers unique structural motifs that can modulate pharmacological activity. This compound, in particular, serves as a versatile precursor for the synthesis of a variety of more complex molecules, including tryptamine derivatives and other pharmacologically active compounds. Its efficient and scalable synthesis is, therefore, of considerable interest to the drug development community.
This guide provides a detailed technical overview and practical, scalable protocols for the synthesis of this compound, designed to be implemented in a process chemistry or drug development setting.
Strategic Approach to Large-Scale Synthesis
The direct functionalization of the indole C4 position is often challenging due to the inherent reactivity of the C3 position. Therefore, a two-step approach starting from a pre-functionalized and readily available starting material is the most pragmatic strategy for large-scale production.
Our recommended synthetic pathway is outlined below:
Caption: A two-step synthetic route to this compound.
This strategy offers high regioselectivity and utilizes well-established chemical transformations that are amenable to scale-up.
Synthesis of the Key Intermediate: 4-Formylindole
A reliable and scalable synthesis of 4-formylindole is paramount. While the Vilsmeier-Haack formylation of unprotected indole can yield a mixture of isomers, a more controlled approach is to start with a 4-substituted indole. 4-Bromoindole is a commercially available and cost-effective starting material that can be efficiently converted to 4-formylindole via a formylation reaction.
Protocol 1: Large-Scale Synthesis of 4-Formylindole via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[1]
Caption: Workflow for the Vilsmeier-Haack formylation of 4-bromoindole.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 4-Bromoindole | 196.04 | 1.0 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 1.2 |
| N,N-Dimethylformamide (DMF) | 73.09 | Solvent & Reagent |
| Dichloromethane (DCM) | 84.93 | Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | For work-up |
| Brine | - | For work-up |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | For drying |
Protocol:
-
Reaction Setup: In a suitably sized, dry reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF). Cool the DMF to 0-5 °C in an ice-salt bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir the resulting mixture at 0-5 °C for 30 minutes to form the Vilsmeier reagent.
-
Addition of 4-Bromoindole: Dissolve 4-bromoindole in a minimal amount of anhydrous DMF or dichloromethane (DCM) and add it dropwise to the Vilsmeier reagent solution, keeping the internal temperature below 15 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x volume).
-
Washing: Combine the organic layers and wash successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 4-formylindole.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel for higher purity.
Synthesis of this compound
With 4-formylindole in hand, the final cyanomethylation step can be performed. We present two robust methods for this transformation.
Method A: One-Pot Reductive Cyanation with Sodium Cyanide
This method is a cost-effective and straightforward one-pot procedure for the conversion of aldehydes to nitriles.
Caption: One-pot reductive cyanation of 4-formylindole.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 4-Formylindole | 145.16 | 1.0 |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.5 |
| Sodium Cyanide (NaCN) | 49.01 | 1.2 |
| Methanol (MeOH) | 32.04 | Solvent |
| Formamide | 45.04 | Co-solvent |
Protocol:
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, suspend 4-formylindole in a 1:1 mixture of methanol and formamide.
-
Reduction: Cool the mixture to 0-5 °C and add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature below 10 °C. Stir the mixture at this temperature for 1-2 hours until the reduction of the aldehyde is complete (monitor by TLC/HPLC).
-
Cyanation: To the reaction mixture, add a solution of sodium cyanide (NaCN) in a minimal amount of water dropwise, ensuring the temperature remains below 15 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Carefully quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume).
-
Washing: Combine the organic layers and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford pure this compound.
Method B: Using Tosylmethyl Isocyanide (TosMIC)
An alternative to using highly toxic sodium cyanide is the Van Leusen reaction, which employs tosylmethyl isocyanide (TosMIC).[2] This method is often preferred for its milder reaction conditions and avoidance of free cyanide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 4-Formylindole | 145.16 | 1.0 |
| Tosylmethyl Isocyanide (TosMIC) | 195.24 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 |
| Methanol (MeOH) | 32.04 | Solvent |
| Dichloromethane (DCM) | 84.93 | Solvent |
Protocol:
-
Reaction Setup: In a reactor, dissolve 4-formylindole and tosylmethyl isocyanide in a mixture of dichloromethane and methanol.
-
Base Addition: Add potassium carbonate to the solution and stir the mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (around 40-50 °C) and monitor its progress by TLC or HPLC. The reaction is typically complete within 4-8 hours.
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: The residue can be purified by flash column chromatography on silica gel to yield the final product.
Safety, Handling, and Waste Disposal
CAUTION: The synthesis of this compound involves the use of highly hazardous materials. Strict adherence to safety protocols is mandatory.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water.[3][4][5] It is a lachrymator and toxic upon inhalation. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Sodium Cyanide (NaCN): Extremely toxic if ingested, inhaled, or absorbed through the skin.[4][6] Contact with acids liberates highly toxic hydrogen cyanide gas. All operations involving sodium cyanide must be conducted in a dedicated, well-ventilated fume hood. A cyanide antidote kit should be readily available.
-
Tosylmethyl Isocyanide (TosMIC): Toxic if swallowed, in contact with skin, or if inhaled.[7][8] It can cause skin and eye irritation. Handle with appropriate PPE in a fume hood.
Cyanide Waste Disposal:
Cyanide-containing waste must be quenched and disposed of properly.
-
Quenching: The aqueous waste from the sodium cyanide reaction should be treated with an excess of sodium hypochlorite solution (bleach) at an alkaline pH (pH > 10, adjusted with NaOH) to oxidize the cyanide to the much less toxic cyanate.
-
Verification: Test the quenched solution for the absence of free cyanide using appropriate test strips or a colorimetric method.
-
Disposal: Once free of cyanide, the solution can be neutralized and disposed of in accordance with local, state, and federal regulations.[3][9]
Analytical Quality Control
Consistent product quality is essential for drug development. The following analytical methods are recommended for monitoring reaction progress and ensuring the purity of intermediates and the final product.
| Analytical Method | Purpose | Typical Conditions |
| Thin Layer Chromatography (TLC) | Rapid reaction monitoring and qualitative analysis of purity. | Silica gel plates; Mobile phase: Ethyl acetate/Hexanes (e.g., 30:70 v/v); Visualization: UV light (254 nm). |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of purity and impurity profiling. | Column: C18 reverse-phase; Mobile phase: Acetonitrile/Water gradient with 0.1% formic acid; Detection: UV at 220 nm and 280 nm.[10] |
| Gas Chromatography (GC) | Analysis of volatile impurities and residual solvents. | Column: DB-5 or equivalent; Temperature program: e.g., 100 °C to 280 °C; Detector: Flame Ionization Detector (FID). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of intermediates and the final product. | ¹H and ¹³C NMR in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). |
| Mass Spectrometry (MS) | Molecular weight confirmation. | Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS). |
Conclusion
The two-step synthetic route to this compound detailed in this guide provides a scalable and reliable method for its large-scale production. The use of a 4-substituted indole as a starting material ensures high regioselectivity in the critical formylation step. Both the sodium cyanide and TosMIC-based methods for the subsequent cyanomethylation are effective, with the choice depending on the scale, cost considerations, and available infrastructure for handling hazardous materials. By following the detailed protocols and adhering to the stringent safety and waste disposal guidelines, researchers and drug development professionals can confidently produce high-quality this compound for their downstream applications.
References
- 1. benchchem.com [benchchem.com]
- 2. TosMIC - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. aksci.com [aksci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. lobachemie.com [lobachemie.com]
- 10. benchchem.com [benchchem.com]
use of 2-(1H-Indol-4-yl)acetonitrile in the synthesis of kinase inhibitors
Topic: The Strategic Use of 2-(1H-Indol-4-yl)acetonitrile in the Synthesis of Advanced Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Indole Scaffold and the Rise of Targeted Kinase Inhibition
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a well-established driver of numerous human diseases, most notably cancer and chronic inflammatory conditions.[1][2] This has made them one of the most important classes of drug targets.[3] Within the vast chemical space explored for kinase inhibitor development, the indole scaffold has emerged as a "privileged structure."[1][3][4] Its unique electronic properties and ability to form key hydrogen bonds allow it to effectively mimic the purine core of ATP, enabling potent and selective inhibition of target kinases.[2]
This guide focuses on a particularly valuable indole-based building block: This compound . This molecule is not merely another indole derivative; it is a strategic precursor for constructing the pyrrolo[2,3-d]pyrimidine core. This fused heterocyclic system, also known as 7-deazapurine, is the foundational scaffold for a clinically significant class of kinase inhibitors, particularly those targeting the Janus kinase (JAK) family.[5][6][7] The celebrated JAK inhibitor, Ruxolitinib, is a prime example of a therapeutic agent whose synthesis relies on a scaffold derived from this indole precursor.[8][9]
Herein, we provide a detailed exploration of the rationale, mechanism, and practical application of this compound in the synthesis of JAK inhibitors, supported by a comprehensive understanding of the target biology and detailed experimental protocols.
The Target: The Janus Kinase (JAK)-STAT Signaling Pathway
To appreciate the significance of inhibitors derived from this compound, one must first understand their primary biological target: the JAK-STAT pathway.
The JAK-STAT pathway is a critical signaling cascade that translates extracellular cytokine signals into a cellular response, such as gene expression.[10][11] It is a cornerstone of immune regulation, cell proliferation, and hematopoiesis.[9][] The pathway consists of three main components: cytokine receptors, Janus kinases (JAKs), and Signal Transducer and Activator of Transcription (STAT) proteins.[11][13]
The four members of the JAK family—JAK1, JAK2, JAK3, and TYK2—are non-receptor tyrosine kinases that associate with the intracellular domains of cytokine receptors. Dysregulation or persistent activation of this pathway is strongly linked to myeloproliferative neoplasms and autoimmune diseases like rheumatoid arthritis.[10][14] Therefore, inhibiting JAKs has become a validated therapeutic strategy.[15]
The signaling mechanism proceeds as follows:
-
Cytokine Binding: A cytokine binds to its specific receptor, bringing the associated JAKs into close proximity.
-
JAK Activation: The JAKs phosphorylate each other (trans-phosphorylation), becoming activated.
-
STAT Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.
-
STAT Dimerization & Translocation: STATs are recruited, phosphorylated by the JAKs, and subsequently detach to form dimers.
-
Gene Transcription: The STAT dimers translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation and immunity.[13]
Core Synthetic Strategy: Building the Pyrrolo[2,3-d]pyrimidine Scaffold
The power of this compound lies in its ability to undergo a cyclocondensation reaction to form the pyrrolo[2,3-d]pyrimidine ring system. The indole's C4 position and the adjacent nitrogen atom of the pyrrole ring, combined with the reactive acetonitrile group, provide the necessary atoms to construct the fused pyrimidine ring.
This transformation is typically achieved by reacting the indole acetonitrile with a formamide equivalent, such as formamide itself or dimethylformamide dimethyl acetal (DMF-DMA), under high temperature. This reaction constructs the 4-aminopyrrolo[2,3-d]pyrimidine core, which serves as the central scaffold for many JAK inhibitors.
The resulting 4-amino group is a critical feature, often acting as a key hydrogen bond donor to the "hinge region" of the kinase's ATP-binding pocket.[16] Subsequent chemical modifications, such as halogenation of the pyrimidine ring followed by nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, allow for the introduction of various side chains to achieve desired selectivity and potency.[6][17]
Experimental Protocol: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
This two-step protocol details the synthesis of a key halogenated intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, starting from this compound. This intermediate is a versatile precursor for a wide range of JAK inhibitors, including Ruxolitinib.
Materials and Equipment
| Reagent/Equipment | Purpose |
| This compound | Starting Material |
| Formamide | Reagent for cyclization |
| Phosphorus oxychloride (POCl₃) | Chlorinating agent |
| N,N-Diisopropylethylamine (DIPEA) | Base |
| Toluene | Solvent |
| Round-bottom flasks | Reaction vessels |
| Reflux condenser | To prevent solvent loss |
| Magnetic stirrer and hotplate | For heating and mixing |
| Thin Layer Chromatography (TLC) | Reaction monitoring |
| Silica gel | For column chromatography |
| Standard glassware and work-up solutions | Extraction and purification |
Step 1: Synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-amine
Causality: This step involves an intramolecular cyclization. Formamide serves as the source for the additional carbon and nitrogen atoms needed to form the pyrimidine ring. The high temperature provides the necessary activation energy for the condensation and subsequent ring closure.
Procedure:
-
To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (5.0 g, 32.0 mmol).
-
Add formamide (50 mL).
-
Heat the reaction mixture to 180-190 °C and stir vigorously for 4-6 hours.
-
Monitoring: The reaction can be monitored by TLC (e.g., 10% Methanol in Dichloromethane). The starting material will have a higher Rf than the more polar product.
-
Upon completion, cool the reaction mixture to room temperature. A precipitate should form.
-
Pour the mixture into ice-water (200 mL) and stir for 30 minutes to fully precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield 7H-pyrrolo[2,3-d]pyrimidin-4-amine as a solid. The product is often of sufficient purity for the next step.
| Parameter | Value |
| Typical Yield: | 75-85% |
| Appearance: | Off-white to light brown solid |
| Expected M+H⁺: | 149.06 |
Step 2: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Causality: This is a chlorination reaction to convert the amino group into a good leaving group (via an intermediate) and install a chlorine atom. Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. DIPEA is used as a non-nucleophilic base to neutralize the HCl generated during the reaction, preventing unwanted side reactions. Toluene is a suitable high-boiling, non-reactive solvent.
Procedure:
-
In a 250 mL round-bottom flask under a nitrogen atmosphere, suspend 7H-pyrrolo[2,3-d]pyrimidin-4-amine (4.0 g, 27.0 mmol) in toluene (80 mL).
-
Add N,N-Diisopropylethylamine (DIPEA) (9.4 mL, 54.0 mmol).
-
Carefully add phosphorus oxychloride (POCl₃) (5.0 mL, 54.0 mmol) dropwise at room temperature. The addition is exothermic.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) for 2-3 hours.
-
Monitoring: Monitor the reaction by LC-MS or TLC until the starting material is consumed.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding ice-water. Caution: This is a highly exothermic and gas-evolving step. Add dropwise with vigorous stirring.
-
Adjust the pH to ~8 using a saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to afford 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
| Parameter | Value |
| Typical Yield: | 60-70% |
| Appearance: | White to pale yellow solid |
| Expected M+H⁺: | 154.01 |
Safety and Handling
-
This compound: Harmful if swallowed or in contact with skin. Causes serious eye irritation.[18] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Acetonitrile (as a potential byproduct or related reagent): Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.[19][20] Work in a well-ventilated fume hood away from ignition sources.
-
Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Handle with extreme care in a fume hood, using appropriate PPE.
-
General Precautions: All reactions should be performed in a well-ventilated fume hood. Wear appropriate PPE at all times. Consult the Safety Data Sheet (SDS) for each reagent before use.[21]
Conclusion and Future Outlook
This compound is a highly strategic and efficient starting material for the synthesis of the pyrrolo[2,3-d]pyrimidine scaffold, a core component of numerous clinically relevant kinase inhibitors. The protocols outlined provide a reliable pathway to key intermediates like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which opens the door for extensive medicinal chemistry exploration. By leveraging modern cross-coupling and substitution chemistries on this core, researchers can generate diverse libraries of novel compounds for screening against the JAK family and other kinase targets, accelerating the discovery of next-generation therapeutics for cancer and autoimmune diseases.
References
- 1. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sci-hub.box [sci-hub.box]
- 8. Ruxolitinib synthesis - chemicalbook [chemicalbook.com]
- 9. medkoo.com [medkoo.com]
- 10. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 13. onclive.com [onclive.com]
- 14. What are JAK inhibitors and how do they work? [synapse.patsnap.com]
- 15. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 16. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 17. benchchem.com [benchchem.com]
- 18. aksci.com [aksci.com]
- 19. fishersci.co.uk [fishersci.co.uk]
- 20. scienceinteractive.com [scienceinteractive.com]
- 21. angenechemical.com [angenechemical.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Byproduct Formation in Indoleacetonitrile Synthesis
Welcome to the technical support center for indoleacetonitrile (IAN) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this crucial indole derivative. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering field-proven insights to help you optimize your reactions, minimize byproduct formation, and ensure the integrity of your results.
Indole-3-acetonitrile is a key precursor in the biosynthesis of the plant hormone indole-3-acetic acid (IAA) and a valuable building block in medicinal chemistry.[1][2][3] Its synthesis, while seemingly straightforward, can be plagued by the formation of various byproducts that complicate purification and reduce yields. This guide provides a structured approach to troubleshooting these issues in a question-and-answer format.
I. Understanding the Landscape of IAN Synthesis
The synthesis of indoleacetonitrile can be approached through several routes, each with its own set of potential pitfalls. Common starting materials include indole, gramine, and tryptophan.[1][4][5] The choice of synthetic route often depends on the availability of starting materials, scale, and desired purity. Before delving into specific troubleshooting, it's crucial to understand the fundamental reaction mechanisms at play.
Common Synthetic Pathways at a Glance:
| Starting Material | Key Reagents | Common Byproducts |
| Indole | Chloroacetonitrile, a base (e.g., KOH, NaH), often with a phase-transfer catalyst | Diindolylmethane derivatives, N-alkylation products, hydrolysis to indole-3-acetic acid |
| Gramine | Cyanide source (e.g., NaCN, KCN) | Indole-3-acetic acid (from hydrolysis), unreacted starting material |
| Tryptophan | Enzymatic or chemical conversion | Indole-3-acetic acid, indole-3-acetaldoxime, various degradation products[6][7] |
II. Frequently Asked Questions & Troubleshooting Guides
This section addresses specific problems you might encounter during your indoleacetonitrile synthesis.
Question 1: My reaction mixture is turning dark, and I'm observing a significant amount of a high-molecular-weight byproduct. What is it, and how can I prevent its formation?
Answer: This is a classic sign of diindolylmethane (DIM) formation.[8] DIMs are produced when two indole molecules react with an aldehyde or ketone, which can be formed in situ from the decomposition of starting materials or solvents under acidic or harsh reaction conditions.[9][10]
Root Cause Analysis:
-
Acidic Conditions: The presence of acid, even trace amounts, can catalyze the condensation reaction leading to DIMs.[9]
-
Aldehyde/Ketone Impurities: Impurities in your starting materials or solvents can act as the carbonyl source for DIM formation.
-
High Temperatures: Elevated temperatures can promote the degradation of reactants and lead to the formation of reactive intermediates that trigger byproduct formation.
Troubleshooting Workflow:
Detailed Protocols & Explanations:
-
Strict pH Control: Maintain a neutral to slightly basic pH throughout the reaction. If using a strong base like KOH or NaOH, ensure it is added portion-wise to avoid localized high concentrations that can promote side reactions.
-
Reagent Purity:
-
Solvent Purification: Acetonitrile, a common solvent, can contain impurities like acetic acid.[11] Consider purifying your solvents by distillation over a suitable drying agent like calcium hydride.[12]
-
Starting Material Analysis: Use techniques like NMR or GC-MS to check your starting indole for impurities.
-
-
Employ Phase-Transfer Catalysis (PTC): For reactions involving indole and an alkylating agent, PTC is highly recommended.[13][14] It allows the reaction to proceed under milder conditions and often with higher selectivity, minimizing the formation of byproducts.[15][16] Common PTCs include quaternary ammonium salts.
Question 2: My final product is contaminated with indole-3-acetic acid (IAA). What causes this, and how can I avoid it?
Answer: The presence of indole-3-acetic acid indicates hydrolysis of the nitrile group in your product.[1][17] This is a common issue, especially during workup and purification.
Causality Chain:
Preventative Measures and Protocols:
-
Anhydrous Reaction Conditions: Ensure all your reagents and solvents are scrupulously dry. The presence of water, especially in the presence of acid or base, will facilitate nitrile hydrolysis.
-
Careful Workup:
-
When neutralizing your reaction mixture, use dilute acids or bases and add them slowly while maintaining a low temperature.
-
Minimize the time your product is in contact with aqueous acidic or basic solutions.
-
After extraction, thoroughly dry the organic layer with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
-
-
Optimized Purification:
-
Chromatography: If using column chromatography, ensure your silica gel is neutral. Acidic silica can promote hydrolysis on the column. You can neutralize silica gel by washing it with a dilute solution of a non-nucleophilic base (e.g., triethylamine in your eluent).
-
Recrystallization: Choose a solvent system that does not promote hydrolysis.
-
Question 3: I am getting a mixture of N-alkylated and C3-alkylated indoleacetonitrile. How can I improve the selectivity for C3-alkylation?
Answer: The indole ring has two nucleophilic sites: the N1 position and the C3 position. The selectivity of alkylation depends on the reaction conditions, particularly the base and solvent used.
Factors Influencing Selectivity:
| Factor | Favors N-Alkylation | Favors C3-Alkylation | Rationale |
| Base | Strong bases (e.g., NaH, n-BuLi) | Weaker bases (e.g., K₂CO₃, Cs₂CO₃) | Strong bases deprotonate the indole nitrogen, making it a hard nucleophile that preferentially attacks the hard electrophilic center. |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) | Less polar solvents (e.g., Toluene, THF) | Polar aprotic solvents solvate the counter-ion, leaving the indole anion more exposed and reactive at the nitrogen. |
| Counter-ion | Small cations (e.g., Li⁺, Na⁺) | Large cations (e.g., K⁺, Cs⁺) | Larger, softer cations associate less tightly with the indole nitrogen, allowing for greater C3 reactivity. |
| Catalyst | - | Phase-Transfer Catalyst | PTCs facilitate the reaction in a biphasic system, often favoring C3 alkylation under milder conditions.[18] |
Experimental Protocol for Selective C3-Alkylation:
-
Reagents and Setup:
-
Indole (1 equivalent)
-
Chloroacetonitrile (1.1 equivalents)
-
Potassium Carbonate (K₂CO₃, 2 equivalents), finely powdered
-
Tetrabutylammonium bromide (TBAB, 0.1 equivalents) as a phase-transfer catalyst
-
Toluene (as solvent)
-
Reaction vessel equipped with a reflux condenser and magnetic stirrer.
-
-
Procedure:
-
To the reaction vessel, add indole, potassium carbonate, and tetrabutylammonium bromide.
-
Add toluene to the mixture.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add a solution of chloroacetonitrile in toluene to the refluxing mixture over 1 hour.
-
Continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Filter to remove the inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
III. Analytical Characterization of Purity
Accurate assessment of byproduct formation relies on robust analytical techniques.[19]
Recommended Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity analysis.[20] A reverse-phase C18 column with a gradient elution of water/acetonitrile (often with 0.1% formic acid) is typically effective for separating indoleacetonitrile from its common byproducts.[21]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it invaluable for identifying unknown impurities.[21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of both the desired product and any isolated byproducts.[22]
IV. References
-
Organic Syntheses. (n.d.). Indole-3-acetic Acid. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). A Comparative Guide to the Purity Analysis of 2-bromo-1H-indole-3-acetonitrile by HPLC and NMR. Retrieved from --INVALID-LINK--
-
Park, S., et al. (2014). The Nitrilase ZmNIT2 Converts Indole-3-Acetonitrile to Indole-3-Acetic Acid. Plant Physiology, 135(3), 1512-1520.
-
Patten, C. L., & Glick, B. R. (1996). The indole-3-acetonitrile/indole-3-acetaldoxime pathway. ResearchGate. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Purity Assessment of 2-(5-nitro-1H-indol-3-yl)acetonitrile: A Comparative Guide Using HPLC-MS. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). An In-depth Technical Guide on the Enzymatic Conversion of Tryptophan to 3-Indoleacetonitrile. Retrieved from --INVALID-LINK--
-
Duarte, D., et al. (2023). Exploring the Interaction of Indole-3-Acetonitrile with Neuroblastoma Cells: Understanding the Connection with the Serotonin and Dopamine Pathways. Biomedicines, 11(12), 3325.
-
BenchChem. (n.d.). Stability of 3-Indoleacetonitrile in different solvent solutions. Retrieved from --INVALID-LINK--
-
Nonhebel, H. M. (2015). Tryptophan-Independent Indole-3-Acetic Acid Synthesis: Critical Evaluation of the Evidence. Plant Physiology, 169(2), 1001-1005.
-
Patten, C. L., & Glick, B. R. (2002). Indole-3-acetic acid in plant-microbe interactions. ResearchGate. Retrieved from --INVALID-LINK--
-
ChemScene. (n.d.). 3-Indoleacetonitrile. Retrieved from --INVALID-LINK--
-
Human Metabolome Database. (n.d.). Showing metabocard for 3-Indoleacetonitrile (HMDB0006524). Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 3-Indoleacetonitrile synthesis. Retrieved from --INVALID-LINK--
-
The Good Scents Company. (n.d.). 3-indolyl acetonitrile. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthetic route of 3-indoleacetonitrile glucoside 1. Retrieved from --INVALID-LINK--
-
Breit, B., et al. (2020). A Tandem Hydroformylation‐Organocatalyzed Friedel‐Crafts Reaction for the Synthesis of Diindolylmethanes. Chemistry – A European Journal, 26(61), 13866-13870.
-
Wikipedia. (n.d.). Indole-3-acetic acid. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Spectroscopic Data for 1H-Indole-3-acetonitrile Derivatives: A Technical Guide. Retrieved from --INVALID-LINK--
-
Kwon, T. H., et al. (2013). Synthesis of indolyl-3-acetonitrile derivatives and their inhibitory effects on nitric oxide and PGE2 productions in LPS-induced RAW 264.7 cells. Bioorganic & Medicinal Chemistry Letters, 23(9), 2571-2574.
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from --INVALID-LINK--
-
Wang, S., et al. (2022). Recent Developments of Gramine: Chemistry and Biological Activity. Molecules, 27(15), 4936.
-
Thimann, K. V., & Mahadevan, S. (1964). Uptake of Indole-3-acetic Acid and Indole-3-acetonitrile by Avena Coleoptile Sections. Plant Physiology, 39(2), 225-232.
-
NIST. (n.d.). 1H-Indole-3-acetonitrile. Retrieved from --INVALID-LINK--
-
Filo. (2025). Experiment 5: Synthesis of Gramine by Mannich Reaction. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN103333097A - Synthesis method of diindolylmethane derivatives. Retrieved from --INVALID-LINK--
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Retrieved from --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). 3-Indoleacetonitrile. Retrieved from --INVALID-LINK--
-
Ishihara, A., et al. (2019). Detection of a novel intramolecular rearrangement during gramine biosynthesis in barley using stable isotope-labeled tryptophan. Phytochemistry, 162, 137-143.
-
ResearchGate. (n.d.). Indole macrocycles formed by diindolylmethane ring closure. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 3-Indoleacetonitrile. Retrieved from --INVALID-LINK--
-
PTC Organics. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Retrosynthetic strategy for synthesizing 3-indoleacetonitrile glucoside 1. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of diindolylmethane derivatives and analogs 40–73. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Troubleshooting common issues in Fischer indole synthesis from hydrazones. Retrieved from --INVALID-LINK--
-
Coetzee, J. F. (1967). Purification of acetonitrile and tests for impurities. Pure and Applied Chemistry, 13(3), 427-436.
-
Google Patents. (n.d.). CN103342675B - Preparation method of diindolylmethane derivative through catalysis. Retrieved from --INVALID-LINK--
-
Biomedres. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Research and Therapy, 9(8), 5228-5233.
-
Ávila-Gutierrez, M., & Stevenson, K. J. (2021). A practical and instructive approach to purify acetonitrile for a wide electrochemical window. Journal of Chemical Education, 98(11), 3584-3590.
-
Mąkosza, M. (2008). Phase Transfer Catalysis in Pharmaceutical Industry – Where Are We?. Acta Poloniae Pharmaceutica, 65(6), 647-654.
-
Agilent. (n.d.). Purity and Impurity Analysis. Retrieved from --INVALID-LINK--
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 4. Recent Developments of Gramine: Chemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of a novel intramolecular rearrangement during gramine biosynthesis in barley using stable isotope-labeled tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 9. CN103333097A - Synthesis method of diindolylmethane derivatives - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. publications.iupac.org [publications.iupac.org]
- 12. par.nsf.gov [par.nsf.gov]
- 13. crdeepjournal.org [crdeepjournal.org]
- 14. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 15. phasetransfer.com [phasetransfer.com]
- 16. biomedres.us [biomedres.us]
- 17. The Nitrilase ZmNIT2 Converts Indole-3-Acetonitrile to Indole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ptfarm.pl [ptfarm.pl]
- 19. agilent.com [agilent.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
optimization of reaction conditions for 2-(1H-indol-2-yl)acetonitrile synthesis
Welcome to the technical support center for the synthesis of 2-(1H-indol-2-yl)acetonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering robust troubleshooting strategies to overcome common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing 2-(1H-indol-2-yl)acetonitrile?
While several methods exist for the cyanation of indoles, many classical approaches favor substitution at the C3 position. For the specific synthesis of the C2-substituted isomer, 2-(1H-indol-2-yl)acetonitrile, one of the most effective modern methods involves a unique cascade rearrangement of 3-(2-nitroethyl)-1H-indoles.[1][2] This route is notable because it transforms an readily available C3-substituted starting material into the desired C2-functionalized product.
Alternative strategies, while less common for this specific isomer, include:
-
Palladium-Catalyzed Direct C-H Cyanation: These methods offer a direct approach to functionalizing the indole core but often require careful control of regioselectivity to favor the C2 position over the more electron-rich C3 position.[3][4]
-
Electrochemical C-H Cyanation: A newer, sustainable approach that can achieve site-selectivity without transition-metal catalysts, though optimization for the C2 position is critical.[5][6]
-
Synthesis from Gramine Derivatives: The classical route for C3-acetonitriles involves the displacement of a dimethylaminomethyl group from gramine.[7][8] Adapting this for C2 synthesis would require a C2-substituted gramine analog, which is less common.
This guide will focus on the cascade rearrangement of 3-(2-nitroethyl)-1H-indoles due to its novelty and effectiveness in achieving the desired C2 isomer.[9]
Q2: Why does the reaction of 3-(2-nitroethyl)-1H-indoles yield a C2-substituted product instead of a C3 product?
This is an excellent question that highlights the unique mechanism of this transformation. The reaction does not proceed via a simple substitution. Instead, it involves a sophisticated cascade of intramolecular reactions. The process is initiated by activating the nitroalkane with a reagent like phosphorus oxychloride (POCl₃), which, in the presence of a base like triethylamine (Et₃N), facilitates a spirocyclization.[1][2] This is followed by a diastereoselective rearrangement that ultimately shifts the side chain from the C3 to the C2 position, yielding the thermodynamically stable 2-(1H-indol-2-yl)acetonitrile.
References
- 1. Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Site-Selective Electrochemical C-H Cyanation of Indoles [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(1H-Indol-4-yl)acetonitrile
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of 2-(1H-indol-4-yl)acetonitrile by column chromatography. Drawing from established chromatographic principles and field-proven experience, this document is structured as a dynamic troubleshooting resource to address common and complex issues encountered during this critical purification step.
Core Principles: Understanding the Molecule and the Matrix
This compound is a polar, aromatic heterocyclic compound. Its purification on silica gel, a polar and slightly acidic stationary phase, presents specific challenges. The indole nitrogen is weakly basic and can interact strongly with the acidic silanol groups on the silica surface, leading to issues like peak tailing (streaking).[1][2] Furthermore, the indole ring itself can be susceptible to degradation on acidic media.[3][4][5] A successful purification strategy hinges on mitigating these interactions while achieving effective separation from synthesis-related impurities.
Recommended Experimental Protocol
This protocol outlines a standard approach for purifying this compound. Initial scouting via Thin-Layer Chromatography (TLC) is mandatory to determine the optimal solvent system.[6][7]
Step 1: Thin-Layer Chromatography (TLC) Analysis
-
Dissolve Crude Sample: Prepare a concentrated solution of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Test Solvent Systems: Spot the solution on several TLC plates and develop them in different solvent systems. Start with a standard non-polar/polar mixture and adjust polarity as needed. A good starting point is Ethyl Acetate (EtOAc) / Hexane.[8]
-
Identify Optimal Eluent: The ideal solvent system should provide a retention factor (Rf) value for the target compound between 0.25 and 0.35.[7] This Rf range ensures the compound spends sufficient time on the stationary phase for effective separation without excessive elution times.[7]
Step 2: Column Preparation and Sample Loading
-
Column Packing: Prepare a silica gel slurry in your initial, low-polarity eluent. Pack the column, ensuring no air bubbles are trapped.
-
Sample Loading: For optimal results, use a "dry loading" technique, especially if the crude material has poor solubility in the eluent.[9]
-
Dissolve the crude product in a minimal amount of a strong, volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 10-20 times the mass of the sample) to this solution.[9]
-
Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
Step 3: Elution and Fraction Collection
-
Elution: Begin eluting with the solvent system identified by TLC. A gradient elution, where the polarity of the mobile phase is gradually increased, is often most effective.[6]
-
Fraction Collection: Collect fractions systematically and monitor their contents by TLC to identify which fractions contain the pure product.
Sample Gradient Elution Data
The following table provides a sample gradient elution schedule for a typical purification on a silica gel column. This should be adapted based on your initial TLC analysis.
| Step | Solvent System (EtOAc in Hexane) | Volume (Column Volumes) | Purpose |
| 1 | 10% EtOAc / 90% Hexane | 2-3 | Elute highly non-polar impurities. |
| 2 | 20% EtOAc / 80% Hexane | 5-10 | Begin eluting the target compound. Adjust based on TLC. |
| 3 | 30-40% EtOAc / 70-60% Hexane | 5-10 | Elute the pure target compound. |
| 4 | 50-100% EtOAc | 2-3 | "Flush" the column to elute highly polar impurities. |
Chromatography Workflow Visualization
The following diagram illustrates the logical workflow for the purification process, including key decision points and troubleshooting loops.
Caption: Workflow for purification of this compound.
Troubleshooting Guide
Question: My compound is streaking badly on the TLC plate and the column, resulting in poor separation. What is happening and how can I fix it?
Answer: This is a classic problem when purifying nitrogen-containing compounds like indoles on silica gel.
-
Causality: The indole nitrogen atom has a lone pair of electrons, giving it basic properties. The surface of silica gel is covered in silanol groups (Si-OH), which are acidic. This acid-base interaction is strong, causing the compound to "stick" to the stationary phase and elute slowly and unevenly, leading to streaking or tailing.[2]
-
Solutions:
-
Add a Basic Modifier: The most common solution is to add a small amount (0.5-1%) of a base to your eluent system. Triethylamine (TEA) is a standard choice.[1] This TEA will preferentially bind to the acidic sites on the silica, effectively "masking" them from your indole compound, which will then elute more cleanly.
-
Use Deactivated Silica: You can purchase commercially prepared deactivated silica gel or prepare it by treating standard silica gel to reduce the acidity of its surface.[3]
-
Switch Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral or basic alumina.[3][4] However, be aware that alumina has different selectivity than silica, so your solvent system will need to be re-optimized.
-
Question: My compound is not coming off the column, even after I significantly increase the solvent polarity. Where is it?
Answer: There are a few possibilities, with the most likely being on-column degradation.
-
Potential Causes & Solutions:
-
Degradation on Silica: Indoles can be unstable on silica gel and may have decomposed.[4][10] To test for this, perform a 2D TLC. Spot your crude material in one corner of a TLC plate, run it in your chosen eluent, then dry the plate, rotate it 90 degrees, and run it again in the same eluent.[11] If the compound is stable, it will appear on the diagonal. If it degrades, you will see new spots off the diagonal.[4][11] If degradation is confirmed, use deactivated silica or switch to alumina.[3]
-
Came off in Solvent Front: It's possible the compound is much less polar than anticipated and eluted immediately with the solvent front. Carefully collect and concentrate the very first fractions and check them by TLC.[3][4]
-
Insufficient Polarity: While you may have increased polarity, it might not be enough. A "flush" with a very polar solvent, such as 5-10% methanol in dichloromethane, can be used at the end of the run to strip everything off the column.[8] Caution: Using more than 10% methanol in your eluent can start to dissolve the silica gel.[8]
-
Question: I ran the column and my yield is very low, although the TLC of the crude material looked clean.
Answer: This issue often points to either irreversible adsorption or solubility problems during the chromatography process.
-
Potential Causes & Solutions:
-
Irreversible Adsorption/Degradation: As mentioned above, your compound may be permanently stuck to or degrading on the column.[3][4] Check for stability using the 2D TLC method.[11]
-
Co-elution with Non-UV Active Impurity: Your starting material may contain significant impurities that are not visible on a TLC plate under UV light. This would mean your actual starting mass of the desired compound was lower than you thought. Try staining the TLC plate with a more general stain (like potassium permanganate) to visualize other components.
-
Fractions are Too Dilute: Your compound may have eluted over a large number of fractions in low concentration. You may not have detected it by TLC. Try combining and concentrating a wider range of fractions where you expected to see your product.[3][4]
-
Precipitation on the Column: If the compound is not very soluble in the mobile phase, it can sometimes precipitate at the top of the column, especially if loaded in a different, stronger solvent that then diffuses away.[3] This emphasizes the benefit of the dry-loading technique.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent system to try for purifying this compound?
A common and effective starting point for compounds of moderate polarity is a mixture of ethyl acetate and a non-polar solvent like hexane or petroleum ether.[8] Begin your TLC trials with mixtures like 20% EtOAc/Hexane and 40% EtOAc/Hexane and adjust the ratio to achieve the target Rf of 0.25-0.35.[7] If the compound is very polar and does not move in this system, switch to a more polar system like methanol/dichloromethane.[8]
Q2: My crude sample won't dissolve in the hexane/ethyl acetate eluent. How should I load it onto the column?
This is a perfect scenario for using the dry-loading method described in the protocol above.[9] Dissolve your sample in a minimal amount of a strong solvent (like DCM, acetone, or methanol), adsorb it onto silica gel, and evaporate the solvent completely. This dry powder can then be loaded onto the column, bypassing solubility issues with the eluent.[9][12] Avoid loading the sample dissolved in a strong solvent directly onto the column, as this will severely compromise the separation.[3]
Q3: Can I use reverse-phase chromatography to purify this compound?
Yes, reverse-phase chromatography is a viable alternative, especially for polar compounds.[13] In this technique, the stationary phase is non-polar (e.g., C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This can be particularly useful if you are struggling with degradation or irreversible adsorption on normal-phase silica.[14] Method development would start with TLC on C18-functionalized plates to determine an appropriate solvent mixture.
Q4: How can I be sure that new spots appearing on my TLC plates post-column are not just degradation products?
The 2D TLC test is the best way to diagnose instability on the stationary phase.[4][11] If you confirm that the compound is degrading on silica, your options are to:
-
Run the column faster (flash chromatography) to minimize contact time.
-
Use a deactivated stationary phase (neutralized silica).[3]
-
Switch to a different stationary phase like alumina or a C18 reverse-phase material.[3][14]
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Purification [chem.rochester.edu]
- 5. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. orgsyn.org [orgsyn.org]
- 13. quora.com [quora.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(1H-Indol-4-yl)acetonitrile
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-(1H-Indol-4-yl)acetonitrile. As a key intermediate in the development of various pharmacologically active agents, achieving a high-yield, reproducible synthesis of this molecule is crucial. This guide is structured to address common challenges and frequently asked questions encountered during its synthesis, providing not just protocols but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Overview of Synthetic Strategies
The most prevalent and reliable method for synthesizing this compound involves the introduction of a nitrile group onto the C4 position of an indole scaffold. This is typically achieved through the cyanation of a pre-functionalized indole, most commonly a 4-haloindole (e.g., 4-bromoindole). Transition-metal-catalyzed cross-coupling reactions are the state-of-the-art for this transformation, offering high efficiency and functional group tolerance compared to older, harsher methods.[1]
The general experimental workflow is summarized below.
Pre-Reaction Planning & Reagent Selection
Careful selection of starting materials and reagents is the foundation of a successful synthesis. This section addresses the critical choices you'll make before setting up the reaction.
Frequently Asked Questions (FAQs)
Q1: Which 4-haloindole starting material is best: 4-bromo-, 4-iodo-, or 4-chloroindole?
A1: The choice of halide significantly impacts reactivity in palladium-catalyzed cross-coupling reactions. The general reactivity order is I > Br > Cl.
-
4-Iodoindole: Most reactive, allowing for milder reaction conditions (lower temperatures, lower catalyst loading). However, it is the most expensive and can be less stable.
-
4-Bromoindole: This is often the optimal choice, balancing high reactivity with moderate cost and good stability. Many published procedures utilize 4-bromoindole.[2]
-
4-Chloroindole: Least reactive, often requiring more forcing conditions (higher temperatures, specialized catalysts/ligands) to achieve good conversion. It is the most cost-effective precursor but can be challenging for this specific transformation.
For initial attempts and reliable results, 4-bromoindole is the recommended starting material.
Q2: There are many cyanide sources available. Which one should I use?
A2: The choice of cyanide source is critical for safety, reactivity, and yield. Traditional, highly toxic reagents are increasingly being replaced by safer, more manageable alternatives.
| Cyanating Reagent | Catalyst System | Typical Solvent | Key Characteristics |
| Copper(I) Cyanide (CuCN) | None (Reagent/Catalyst) | NMP, DMF | Traditional Method: High yielding but highly toxic. Often requires stoichiometric amounts and high temperatures (Rosenmund-von Braun reaction).[2][3] |
| Zinc Cyanide (Zn(CN)₂) | Palladium Catalyst (e.g., Pd(PPh₃)₄) | DMF, DMAc | Less Toxic Alternative: Lower toxicity than CuCN. Palladium catalysis allows for milder conditions. Often used in modern syntheses. |
| Potassium Ferrocyanide (K₄[Fe(CN)₆]) | Palladium Catalyst (e.g., Pd(OAc)₂) | DMSO, DMAc | Safe & Non-Toxic: A stable, non-toxic salt. Considered a "green" cyanating agent. Requires a palladium catalyst to facilitate the reaction.[2][4] |
| Acetonitrile (CH₃CN) | Palladium or Copper Catalyst | Acetonitrile | Greenest Source: Acetonitrile can serve as both the solvent and cyanide source, proceeding through C-CN bond cleavage.[5][6] This is an advanced method and may require significant optimization. |
For a balance of yield, safety, and reliability, Zinc Cyanide (Zn(CN)₂) or Potassium Ferrocyanide (K₄[Fe(CN)₆]) with a palladium catalyst are highly recommended.
Reaction Execution: Troubleshooting Guide
This section provides a robust protocol for the palladium-catalyzed cyanation of 4-bromoindole and addresses issues that may arise during the reaction.
Experimental Protocol: Palladium-Catalyzed Cyanation
This protocol is a generalized procedure based on established methods for the cyanation of aryl halides.[2]
Materials:
-
4-Bromoindole (1.0 equiv)
-
Zinc Cyanide (Zn(CN)₂) (0.6 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Anhydrous, degassed Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry, oven-baked flask, add 4-bromoindole and zinc cyanide.
-
Add the palladium catalyst, Pd(PPh₃)₄, under a positive flow of inert gas.
-
Evacuate and backfill the flask with inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Add anhydrous, degassed DMF via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
Catalytic Cycle Visualization
Understanding the mechanism helps in troubleshooting. The palladium catalyst cycles between Pd(0) and Pd(II) oxidation states to facilitate the carbon-cyanide bond formation.
Troubleshooting in Real-Time
Q: My reaction is not starting or is very sluggish (TLC shows only starting material after several hours). What's wrong?
A: This is a common issue often related to catalyst activity or reaction conditions.
-
Cause 1: Catalyst Inactivation. The Pd(0) catalyst is extremely sensitive to oxygen. If the reaction was not set up under strictly inert conditions, the catalyst may have been oxidized and deactivated.
-
Solution: Ensure all glassware is oven-dried and cooled under inert gas. Use properly degassed solvents (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles).
-
-
Cause 2: Insufficient Temperature. Some palladium-catalyzed cyanations require a specific activation temperature.
-
Solution: Gradually increase the temperature by 10 °C increments, monitoring for any change by TLC. Do not exceed the boiling point of the solvent or the decomposition temperature of your reagents.
-
-
Cause 3: Impure Reagents. Water or other impurities in the solvent or starting materials can interfere with the catalytic cycle.
-
Solution: Use anhydrous grade solvents. Ensure your 4-bromoindole is pure and dry.
-
Q: My TLC plate shows multiple new spots, and the reaction looks messy. What are the likely side products?
A: The formation of byproducts reduces the yield of the desired product.
-
Cause 1: Hydrolysis of Nitrile. If there is water in your reaction mixture, the product nitrile can hydrolyze to the corresponding amide or carboxylic acid, especially at elevated temperatures.
-
Solution: Use anhydrous solvents and reagents.
-
-
Cause 2: Catalyst Decomposition. At very high temperatures or after prolonged reaction times, the palladium catalyst can decompose to form palladium black, which is inactive. This often appears as black particles in the flask.
-
Solution: Maintain the recommended temperature range. If the reaction is stalling and black precipitate is observed, it may be difficult to restart.
-
-
Cause 3: Homocoupling. Small amounts of indole-indole homocoupling can occur as a side reaction.
-
Solution: This is often an inherent pathway. Proper optimization of catalyst, ligand, and temperature can minimize this.
-
Work-up and Purification Clinic
Proper isolation and purification are essential to obtain high-purity this compound.
Standard Purification Protocol
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
-
Dilution & Extraction: Dilute the reaction mixture with an organic solvent like Ethyl Acetate. Wash the organic layer sequentially with water and brine to remove DMF and inorganic salts.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Column Chromatography: Purify the crude residue by flash column chromatography on silica gel. A common eluent system is a gradient of Ethyl Acetate in Hexanes.
Troubleshooting Purification
Q: I'm having difficulty separating my product from a close-running impurity on the TLC plate.
A: This requires optimizing your chromatography conditions.
-
Solution 1: Change Solvent System. If using Ethyl Acetate/Hexanes, try switching to a different solvent system with different polarity characteristics, such as Dichloromethane/Methanol.
-
Solution 2: Use a Shallow Gradient. Instead of a steep gradient (e.g., 0% to 50% Ethyl Acetate), run a much shallower gradient around the elution point of your product (e.g., 10% to 25% Ethyl Acetate over many column volumes). This will improve resolution.
Q: My product appears to be degrading on the silica gel column. The collected fractions are colored or show new spots on TLC.
A: Indole derivatives can be sensitive to the acidic nature of standard silica gel.[7]
-
Solution 1: Neutralize the Silica. Prepare a slurry of silica gel in your starting eluent and add 1% triethylamine (or another volatile base) to neutralize the acidic sites.
-
Solution 2: Use an Alternative Stationary Phase. Consider using neutral alumina or a reverse-phase C18 column for purification if your compound is particularly sensitive.
Characterization and Quality Control
Unambiguous characterization is the final validation of your synthesis.
Expected Analytical Data
The following data are representative for indole acetonitrile derivatives and can be used as a guide. Exact shifts and values will vary based on the specific substitution pattern and the solvent used.[8][9]
| Analysis Type | Expected Observations |
| ¹H NMR (in DMSO-d₆) | Indole NH: Broad singlet, δ ~11.0-12.0 ppm. Aromatic Protons: Multiplets in the δ ~6.5-7.5 ppm range. CH₂CN Protons: A singlet at δ ~3.8-4.2 ppm. |
| ¹³C NMR (in DMSO-d₆) | Nitrile (CN): Signal at δ ~117-120 ppm. Methylene (CH₂): Signal at δ ~15-20 ppm. Aromatic Carbons: Multiple signals in the δ ~100-140 ppm range. |
| Mass Spec (ESI+) | [M+H]⁺: Expected m/z of 157.076. |
| Appearance | Typically an off-white to pale yellow solid. |
Characterization FAQs
Q: The singlet for my CH₂CN protons in the ¹H NMR is not integrating to 2H. What could be the issue?
A: This could indicate an impurity or an issue with the NMR experiment itself.
-
Check for Solvent Peaks: Ensure the peak you are integrating is not overlapping with a residual solvent peak.
-
Check Purity: An impurity with a peak in the same region could be co-integrating. Re-purify the sample if necessary.
-
Relaxation Delay: For quantitative integration, ensure the relaxation delay (d1) in your NMR acquisition parameters is sufficiently long (typically 5 times the T1 of the slowest-relaxing proton).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Copper(I) cyanide - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The palladium-catalyzed direct C3-cyanation of indoles using acetonitrile as the cyanide source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. spectrabase.com [spectrabase.com]
Navigating the Complexities of Indole Acetonitrile Stability: A Technical Support Guide
For Immediate Release
Technical Support Center – Stability and Handling of 2-(1H-Indol-4-yl)acetonitrile and its Derivatives
Researchers, scientists, and drug development professionals working with this compound and its analogs now have a dedicated resource for addressing the stability challenges inherent to this class of compounds. This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to ensure the integrity and reproducibility of your research.
The indole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and pharmaceutical agents.[1][2] However, the electron-rich nature of the indole ring system renders these molecules susceptible to degradation, particularly through oxidation.[3][4] This guide offers practical, evidence-based solutions to mitigate these stability issues, ensuring the reliability of your experimental outcomes.
Troubleshooting Guide: Addressing Common Stability Issues
This section is designed to help you diagnose and resolve specific problems encountered during your experiments.
Issue 1: You observe sample discoloration (e.g., turning pink, brown, or yellow) over time.
-
Possible Cause: This is a classic indicator of oxidative degradation.[5] The electron-rich indole nucleus is prone to oxidation by atmospheric oxygen, which can be accelerated by factors like light exposure, elevated temperatures, and the presence of metal ion catalysts.[3][5] The oxidation can lead to the formation of colored oligomers or degradation products like oxindoles.[4][6]
-
Troubleshooting Steps:
-
Inert Atmosphere: Immediately assess if the compound was stored and handled under an inert atmosphere (e.g., nitrogen or argon). If not, future handling should incorporate this practice.[5]
-
Light Protection: Ensure the compound is stored in an amber or opaque vial to shield it from light, which can catalyze photodegradation.[3][5]
-
Temperature Control: Verify that the compound is stored at the recommended cool temperature, typically 2-8°C for short-term and -20°C for long-term storage, to slow down the rate of oxidative reactions.[3]
-
Solvent Purity: If the compound is in solution, consider the purity of the solvent. Peroxides in older solvents can initiate oxidation. Use freshly opened or distilled, degassed solvents.
-
Issue 2: Your analytical results (e.g., HPLC, LC-MS) show unexpected peaks or a decrease in the main compound's peak area.
-
Possible Cause: This strongly suggests compound degradation. The appearance of new peaks corresponds to degradation products. Besides oxidation of the indole ring, the acetonitrile group can be susceptible to hydrolysis, especially under non-neutral pH conditions, forming the corresponding acetamide or carboxylic acid.[7]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound degradation.[7]
Issue 3: You experience low or no yield in a reaction involving an indole acetonitrile derivative.
-
Possible Cause: The reaction conditions themselves may be causing degradation.
-
Acidic Conditions: Strong acidic conditions can lead to protonation of the indole ring, primarily at the C3 position, which can result in oligomerization or other undesired side reactions.[5]
-
Thermal Instability: Prolonged heating can cause decomposition.[5]
-
Oxidative Reagents: The use of strong oxidizing agents will likely degrade the indole nucleus.
-
-
Troubleshooting Steps:
-
pH Control: If possible, perform the reaction under neutral or slightly basic conditions. If acidic conditions are required, consider using milder acids or minimizing reaction time.[5]
-
Temperature Monitoring: Closely monitor the reaction temperature and avoid excessive heating.
-
Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent oxidation, especially if heating is involved.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound and its derivatives?
A1: To maximize long-term stability, these compounds should be stored as a solid under the following conditions:
-
Temperature: For long-term storage, -20°C is recommended. For short-term storage, 2-8°C is acceptable.[3]
-
Atmosphere: Store under an inert gas like argon or nitrogen to prevent oxidation.[3][5]
-
Light: Keep in a tightly sealed, light-protecting container such as an amber vial.[3][5]
-
Moisture: Store in a dry environment to prevent hydrolysis of the acetonitrile group.
Q2: How does pH affect the stability of these compounds in solution?
A2: Indole derivatives are generally most stable in neutral to slightly basic conditions (pH 7-8.5).[5] Strong acids can cause protonation and subsequent polymerization, while strongly alkaline conditions may promote oxidative degradation.[5] It is advisable to use buffered solutions when working with these compounds for extended periods.
Q3: Should I use an antioxidant when preparing solutions of indole acetonitrile derivatives?
A3: Using an antioxidant is a prudent measure, especially for long-term solution storage or in applications where the compound will be exposed to air. A common choice is butylated hydroxytoluene (BHT) at a low concentration (e.g., 0.01%).[3]
Q4: What are the primary degradation pathways for these compounds?
A4: The two main degradation pathways are:
-
Oxidation of the Indole Ring: The electron-rich pyrrole ring is susceptible to oxidation, which can lead to the formation of oxindoles, isatins, and ultimately, ring-opened products like anthranilate derivatives.[4][6][8] This is often initiated by exposure to oxygen, light, or reactive oxygen species.
-
Hydrolysis of the Acetonitrile Group: The nitrile can undergo hydrolysis to form the corresponding acetamide and subsequently the indole-4-ylacetic acid. This is typically catalyzed by acidic or basic conditions.[7][9]
Caption: Major degradation pathways for indole acetonitrile derivatives.
Experimental Protocols
Protocol 1: General Stability Assessment under Stress Conditions
This protocol provides a framework to assess the stability of an indole acetonitrile derivative under various stress conditions.
Materials:
-
Your indole acetonitrile compound
-
HPLC-grade solvents (e.g., acetonitrile, water, methanol)
-
Buffers (pH 4, 7, 9)
-
0.1 M HCl and 0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or MS detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of your compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Stress Conditions Setup:
-
Acid Hydrolysis: Mix stock solution with 0.1 M HCl.
-
Base Hydrolysis: Mix stock solution with 0.1 M NaOH.
-
Neutral Hydrolysis: Mix stock solution with HPLC-grade water.
-
Oxidative Degradation: Mix stock solution with 3% H₂O₂.
-
Thermal Stress: Place a sample of the stock solution in an oven at a controlled temperature (e.g., 60°C).
-
Photostability: Expose a sample of the stock solution to a controlled light source (e.g., UV lamp at 254 nm or a photostability chamber). Protect a control sample from light.
-
-
Time Points: Analyze samples from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis:
-
Use a suitable HPLC method to separate the parent compound from any degradation products.
-
Quantify the percentage of the parent compound remaining at each time point.
-
If using LC-MS, attempt to identify the mass of the major degradation products to elucidate the degradation pathway.
-
Data Presentation:
| Stress Condition | Time (hours) | % Parent Compound Remaining | Major Degradation Products (m/z) |
| 0.1 M HCl | 0 | 100% | - |
| 24 | 85% | [Mass of hydrolyzed product] | |
| 0.1 M NaOH | 24 | 70% | [Mass of hydrolyzed/oxidized products] |
| 3% H₂O₂ | 8 | 40% | [Mass of oxidized products] |
| 60°C (dark) | 24 | 95% | - |
| UV Light (254nm) | 8 | 60% | [Mass of various photoproducts] |
Note: Data presented is illustrative and will vary depending on the specific derivative.
Protocol 2: Preparation of a Stabilized Solution for Biological Assays
Objective: To prepare a solution of an indole acetonitrile derivative for use in cell culture or other aqueous-based assays while minimizing degradation.
Materials:
-
Your indole acetonitrile compound
-
DMSO (cell culture grade)
-
Butylated hydroxytoluene (BHT)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Prepare BHT Stock (1% w/v): Dissolve 10 mg of BHT in 1 mL of ethanol. Store this stock solution at 4°C in an amber vial.[3]
-
Prepare Compound Stock:
-
Weigh the desired amount of your indole acetonitrile compound in a sterile, amber tube.
-
Add the required volume of DMSO to achieve your target stock concentration (e.g., 10 mM).
-
Add the 1% BHT stock solution to a final concentration of 0.01%. For example, to prepare 1 mL of compound stock, add 1 µL of the 1% BHT stock.[3]
-
Vortex thoroughly until the compound is fully dissolved.
-
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Usage: When preparing working solutions in aqueous media (e.g., cell culture medium), dilute the stock solution immediately before use. Do not store dilute aqueous solutions for extended periods.
By understanding the inherent instability of this compound and its derivatives and by implementing these preventative and troubleshooting measures, researchers can ensure the quality and reliability of their data, ultimately accelerating the pace of scientific discovery and drug development.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Indole - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Biodegradation and Biotransformation of Indole: Advances and Perspectives [frontiersin.org]
- 9. Enzymatic hydrolysis of indoleacetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing regioisomer formation in Fischer indole synthesis
Welcome to the Technical Support Center for the Fischer Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with one of organic chemistry's most powerful methods for indole synthesis. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the nuances of this reaction, with a special focus on a common and critical challenge: controlling regioisomer formation.
Section 1: Troubleshooting Guide - Navigating Regioisomer Formation
One of the most frequent challenges in Fischer Indole Synthesis, when using unsymmetrical ketones, is the formation of a mixture of regioisomers. This section provides direct answers and actionable protocols to steer your reaction toward the desired product.
Q1: I'm using an unsymmetrical ketone and obtaining a mixture of two regioisomeric indoles. How can I control the selectivity?
The formation of two regioisomers arises from the two possible enamine intermediates that can be formed from an unsymmetrical ketone. The key to controlling regioselectivity lies in understanding and manipulating the factors that favor the formation of one enamine over the other. These factors are primarily the acidity of the medium, steric effects, and reaction temperature.[1] This leads to the distinction between the kinetic and thermodynamic control of the reaction.[2][3]
-
Kinetic Control: Favors the formation of the less substituted (and often less stable) enamine, which is formed faster. This pathway is typically favored under milder conditions (lower temperatures, weaker acids).[2][4]
-
Thermodynamic Control: Favors the formation of the more substituted (and more stable) enamine. This requires more vigorous conditions (higher temperatures, stronger acids) that allow the initial kinetic product to revert to the starting materials and eventually form the more stable thermodynamic product.[2][4]
The following diagram illustrates the competing pathways:
References
Technical Support Center: Navigating the Scale-Up of 2-(1H-Indol-4-yl)acetonitrile Production
Welcome to the technical support center for the synthesis and scale-up of 2-(1H-Indol-4-yl)acetonitrile. This guide is designed for researchers, chemists, and process development professionals to address the common and complex challenges encountered during the transition from laboratory-scale synthesis to pilot and industrial-scale production of this valuable pharmaceutical intermediate. Our approach is rooted in mechanistic understanding and practical, field-tested solutions.
I. Overview of Synthetic Strategies and Intrinsic Challenges
The synthesis of this compound, while achievable through several established methods for indole ring formation, presents unique challenges due to the substitution pattern. The C4-position of the indole is less reactive than the C2 and C3 positions, which can lead to issues with regioselectivity and require more forcing conditions, thereby increasing the likelihood of byproduct formation. Common synthetic routes that can be adapted for this target molecule include the Fischer, Bartoli, and Larock indole syntheses, each with its own set of potential scale-up hurdles.[1]
A prevalent issue across these methods is the electron-withdrawing nature of the cyano group, which can deactivate the aromatic ring and complicate cyclization steps, often leading to the formation of tar-like substances under harsh acidic and high-temperature conditions.[1]
II. Troubleshooting Guide: From Synthesis to Purification
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your process.
A. Synthesis & Reaction Optimization
Question 1: My Fischer indole synthesis is producing a significant amount of tar and regioisomeric byproducts. How can I improve the selectivity and yield?
Answer: This is a classic challenge in Fischer indole synthesis, especially with substituted phenylhydrazines.[1] The high temperatures and strong acids typically employed can lead to decomposition and unwanted side reactions.
-
Mechanistic Insight: The key step is the acid-catalyzed[2][2]-sigmatropic rearrangement of the phenylhydrazone intermediate. Harsh conditions can promote protonation at undesired positions and subsequent polymerization or alternative cyclization pathways.
-
Troubleshooting Protocol:
-
Catalyst Selection: Transition from strong Brønsted acids like polyphosphoric acid (PPA) or sulfuric acid to milder Lewis acids such as zinc chloride (ZnCl₂) or even acetic acid. This often allows for lower reaction temperatures.[1]
-
Temperature Optimization: Carefully screen the reaction temperature. It is crucial to find the minimum temperature required for efficient cyclization to minimize the degradation of starting materials and products.
-
Solvent Choice: The use of high-boiling point solvents can improve heat transfer and temperature control on a larger scale. However, ensure the solvent is inert under the reaction conditions.
-
Starting Material Quality: Ensure the purity of your 4-cyanophenylhydrazine and the carbonyl compound. Impurities can act as catalysts for side reactions.
-
Question 2: I'm attempting a palladium-catalyzed synthesis (e.g., Larock indole synthesis) and experiencing low yields and catalyst deactivation. What are the critical parameters to investigate?
Answer: Palladium-catalyzed reactions are powerful but sensitive to various factors, especially during scale-up.
-
Mechanistic Insight: The catalytic cycle involves oxidative addition, migratory insertion, and reductive elimination. Each step is influenced by the choice of ligand, base, and solvent, as well as the presence of impurities.
-
Troubleshooting Protocol:
-
Ligand Selection: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands can promote the desired reductive elimination and prevent β-hydride elimination, a common side reaction. Screen a variety of ligands to find the optimal one for your specific substrate.
-
Base and Solvent System: The base is critical for the catalytic cycle. Ensure it is sufficiently soluble in the chosen solvent. The solvent itself must be thoroughly degassed to prevent oxidation of the palladium catalyst.
-
Catalyst Loading: While it's tempting to reduce catalyst loading to cut costs during scale-up, this can sometimes lead to incomplete conversion and the formation of byproducts. A careful optimization of the catalyst loading is necessary.
-
Impurity Scavenging: Trace impurities in starting materials or solvents can poison the catalyst. Consider treating your starting materials with activated carbon or passing them through a plug of silica gel.
-
Workflow for Optimizing Palladium-Catalyzed Synthesis
Caption: Decision workflow for troubleshooting palladium-catalyzed indole synthesis.
B. Work-up and Purification
Question 3: During the work-up, I'm observing product precipitation and the formation of an intractable emulsion. How can I improve the phase separation and product isolation?
Answer: Emulsion formation is a common issue during the scale-up of reactions involving basic or acidic aqueous washes of organic solutions containing polar compounds.
-
Troubleshooting Protocol:
-
Solvent Selection: If possible, switch to a work-up solvent that has a greater density difference with water, such as dichloromethane or toluene.
-
Brine Wash: After the aqueous wash, perform a wash with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase, which can help to break emulsions.
-
Filtration: If the product is precipitating, consider filtering the biphasic mixture through a pad of celite to remove the solid before attempting to separate the layers.
-
Temperature Adjustment: Gently warming the mixture can sometimes help to break emulsions, but be cautious of potential product degradation.
-
Question 4: My final product has a persistent color and fails to meet the purity specifications even after chromatography. What are my options?
Answer: Colored impurities are often highly conjugated byproducts. While chromatography is effective at a small scale, it can be costly and time-consuming for large-scale production.
-
Troubleshooting Protocol:
-
Crystallization: This is the most effective method for purifying solid compounds at scale. A systematic screening of solvents and solvent mixtures is crucial. Consider anti-solvent crystallization, where the product is dissolved in a good solvent and then a poor solvent is added to induce crystallization.
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and stir with activated carbon for a period of time. The carbon can adsorb colored impurities. Filter the mixture through celite and then proceed with crystallization.
-
Recrystallization: If an initial crystallization yields a product that is still impure, a second recrystallization from a different solvent system can be effective.
-
Table 1: Common Solvents for Crystallization Screening
| Solvent Class | Examples | Properties |
| Alcohols | Methanol, Ethanol, Isopropanol | Polar, protic |
| Ketones | Acetone, Methyl Ethyl Ketone | Polar, aprotic |
| Esters | Ethyl Acetate, Isopropyl Acetate | Moderately polar, aprotic |
| Hydrocarbons | Heptane, Toluene | Nonpolar |
| Ethers | Methyl tert-butyl ether (MTBE), Dioxane | Moderately polar, aprotic |
| Nitriles | Acetonitrile | Polar, aprotic |
C. Stability and Storage
Question 5: I've noticed a decrease in the purity of my stored this compound over time. What are the likely degradation pathways and how can I prevent them?
Answer: Indole derivatives can be susceptible to oxidation and acid-catalyzed dimerization or polymerization.
-
Mechanistic Insight: The indole ring is electron-rich and can be oxidized, particularly in the presence of light and air. The pyrrole nitrogen can also be a site for protonation, which can initiate degradation pathways.
-
Troubleshooting Protocol:
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Light Protection: Store in amber vials or in a dark place to prevent photo-oxidation.
-
Temperature Control: Store at a reduced temperature (e.g., 2-8 °C) to slow down the rate of any potential degradation reactions.
-
pH Control: Ensure the compound is stored in a neutral state. Residual acidic or basic impurities from the synthesis can catalyze degradation.
-
Diagram of Potential Degradation Pathways
Caption: Simplified overview of potential degradation pathways for this compound.
III. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with cyanide reagents on a large scale?
A1: The use of cyanide salts (e.g., NaCN, KCN) requires strict safety protocols. The primary hazard is the potential for the release of highly toxic hydrogen cyanide (HCN) gas upon contact with acids. Ensure that all reactions and work-ups are performed in a well-ventilated area, and that the pH is always kept basic when cyanides are present. Have a cyanide antidote kit readily available and ensure all personnel are trained in its use.
Q2: How do I manage the exothermic nature of the reaction during scale-up?
A2: Many of the reactions involved in indole synthesis can be exothermic. On a larger scale, the surface area-to-volume ratio decreases, making heat dissipation more challenging. It is crucial to have a reactor with efficient cooling capabilities. A common strategy is to add reagents portion-wise or via a syringe pump to control the rate of the reaction and the evolution of heat. A thorough thermal hazard assessment is recommended before proceeding with a large-scale reaction.
Q3: Can polymorphism be an issue for this compound?
A3: Yes, polymorphism, the ability of a compound to exist in multiple crystalline forms, is a significant consideration for any solid pharmaceutical intermediate.[3][4] Different polymorphs can have different physical properties, such as solubility, melting point, and stability, which can impact downstream processing and the final drug product.[3] It is advisable to perform a polymorph screen during process development to identify and characterize all accessible crystalline forms and to establish conditions to consistently produce the desired form.[5]
Q4: What are the key analytical techniques I should be using to monitor my reaction and ensure product quality?
A4: A robust analytical package is essential. For reaction monitoring, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used. For product characterization and purity assessment, HPLC with a UV detector is the standard. To identify byproducts and confirm the structure of your product, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable. For solid-state characterization, X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) are used to identify polymorphs.
IV. References
-
BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Cyanoindole. Retrieved from --INVALID-LINK--
-
Mettler Toledo. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Retrieved from --INVALID-LINK--
-
Paolello, D., et al. (2024). Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. Crystals, 14(9), 805. --INVALID-LINK--
-
Du, Y., & Xue, J. (2016). Investigation of Polymorphism and Cocrystallization of Active Pharmaceutical Ingredients Using Vibrational Spectroscopic Techniques. Current Pharmaceutical Design, 22(32), 4917-4928. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. mdpi.com [mdpi.com]
- 5. Investigation of Polymorphism and Cocrystallization of Active Pharmaceutical Ingredients Using Vibrational Spectroscopic Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Substituted Indole-3-Acetonitriles
Introduction: Substituted indole-3-acetonitriles are pivotal intermediates in the synthesis of a wide range of biologically active molecules, including tryptamines, alkaloids, and auxin analogs for agricultural applications.[1] Their synthesis, while conceptually straightforward, is often plagued by side reactions that can drastically reduce yields, complicate purification, and lead to inconsistent results. This guide provides field-proven troubleshooting advice for common issues encountered during the synthesis of these valuable compounds. It is structured in a question-and-answer format to directly address the practical challenges faced by researchers, scientists, and drug development professionals in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common problems encountered during the synthesis of indole-3-acetonitriles. Each answer provides an explanation of the underlying chemical principles and offers practical solutions to mitigate the issue.
Category 1: Product Purity & Stability
Question 1: My final product is contaminated with significant amounts of indole-3-acetic acid and/or indole-3-acetamide. How can I prevent this hydrolysis?
Answer: This is the most common side reaction, as the nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which are often employed during the reaction or work-up.[2][3]
-
Causality: The electron-rich indole ring can participate in the hydrolysis mechanism, and residual acid or base from preceding steps can catalyze the conversion of the nitrile (R-CN) first to an amide (R-CONH₂) and subsequently to the carboxylic acid (R-COOH). Many synthetic routes for indole-3-acetic acid intentionally exploit this reactivity.[2]
-
Preventative Measures & Solutions:
-
Neutralize Promptly: After the reaction is complete, ensure the mixture is brought to a neutral pH (6.5-7.5) before extraction or concentration. Use a mild buffer, like a phosphate buffer, for quenching if possible.
-
Avoid Strong Acids/Bases in Work-up: Do not use strong acids (e.g., concentrated HCl) or bases (e.g., NaOH > 1M) during the aqueous wash steps if the nitrile is your target product. Use saturated sodium bicarbonate (NaHCO₃) for neutralizing acids and brine for washes.
-
Temperature Control: Perform all extractions and washes at room temperature or below. Avoid heating the reaction mixture for extended periods, especially if water is present. The hydrolysis of indole-3-acetonitrile to indole-3-acetic acid is often performed at elevated temperatures.[2]
-
Anhydrous Conditions: For methods that allow it (e.g., some direct cyanomethylation protocols), maintaining strictly anhydrous conditions until the final quench will prevent hydrolysis.
-
Purification Strategy: If hydrolysis has already occurred, the resulting carboxylic acid can be removed. During an extraction with an organic solvent like ethyl acetate, wash the organic layer with a mild base such as 5% NaHCO₃ solution. The indole-3-acetic acid will be deprotonated and move into the aqueous layer, while the neutral indole-3-acetonitrile remains in the organic phase.
-
Question 2: My reaction mixture has turned into a dark, intractable tar, and I see a complex mixture of high molecular weight species by mass spectrometry. What is happening?
Answer: You are likely observing acid-catalyzed dimerization or polymerization of your indole starting material or product. The indole nucleus, particularly at the C3 position, is highly nucleophilic and prone to self-reaction under acidic conditions.[4]
-
Causality: In the presence of a strong acid, the indole ring is protonated at C3 to form an indoleninium cation. This cation is a potent electrophile that can be attacked by a neutral, electron-rich indole molecule. This process can repeat, leading to the formation of dimers, trimers, and ultimately, insoluble polymers. This is a well-known issue in indole chemistry.[4]
-
Preventative Measures & Solutions:
-
Re-evaluate Your Acid: If using a strong Brønsted acid (e.g., H₂SO₄, HCl), consider switching to a milder Lewis acid (e.g., ZnCl₂, BF₃·OEt₂) or using a non-acidic protocol if possible. For reactions like the Mannich reaction, which generates the gramine intermediate, carefully controlling the stoichiometry of reagents is key.[5]
-
Protect the N-H Group: If the indole nitrogen is unsubstituted, its acidity can contribute to side reactions. Protecting the nitrogen with a group like tosyl (Ts), benzyl (Bn), or tert-butyloxycarbonyl (Boc) can prevent protonation issues and improve solubility, though this adds extra steps to the synthesis.
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Acid-catalyzed polymerization is often accelerated at higher temperatures.
-
Dilution: Running the reaction at a higher dilution can disfavor the bimolecular polymerization side reaction relative to the desired intramolecular or intermolecular reaction.
-
Category 2: Reaction Selectivity & Yield
Question 3: I am attempting a cyanomethylation via a gramine intermediate, but my yields are consistently low. How can I improve the conversion of gramine to the nitrile?
Answer: The displacement of the dimethylamino group from gramine by cyanide is an SN2 reaction that can be sluggish.[4] Low yields often stem from incomplete reaction or decomposition of the gramine starting material.
-
Causality: The dimethylamino group is not an ideal leaving group. The reaction relies on the indole nitrogen's ability to assist in its expulsion.[4] The reaction is often slow and requires heat, which can also promote side reactions.[6]
-
Preventative Measures & Solutions:
-
Activate the Leaving Group: A common and highly effective strategy is to convert the tertiary amine of gramine into a quaternary ammonium salt, which is a much better leaving group. This is often done by reacting the gramine with methyl iodide (MeI) or dimethyl sulfate (DMS) to form the gramine methosulfate or methiodide salt in situ or in a separate step before adding the cyanide source. This quaternization significantly facilitates the nucleophilic substitution by cyanide.[7]
-
Solvent Choice: Use a polar aprotic solvent like DMF or DMSO. These solvents are excellent for SN2 reactions; they solvate the cation (e.g., Na⁺ or K⁺) but not the cyanide anion, making the cyanide a more potent nucleophile.[6]
-
Temperature and Reaction Time: These reactions typically require heating, often in the range of 80-100 °C.[6] Monitor the reaction by TLC to determine the optimal time. Prolonged heating can lead to decomposition, so finding the right balance is crucial.
-
Cyanide Source: Sodium cyanide (NaCN) or potassium cyanide (KCN) are standard.[6] Ensure they are fresh and dry, as cyanide salts can be hygroscopic.
-
Question 4: My primary side product is the N-alkylated or N-cyanomethylated indole instead of the desired C3-substituted product. How do I improve C3 selectivity?
Answer: Competition between N- and C3-alkylation is a classic problem in indole chemistry.[4] The outcome is highly dependent on the reaction conditions, particularly the base and solvent used.
-
Causality: The indole anion, formed upon deprotonation of the N-H bond, is an ambident nucleophile. Reaction at the nitrogen (hard center) is favored under conditions that promote a free anion (thermodynamic control), while reaction at C3 (soft center) is favored under conditions that promote covalent character or involve the neutral indole (kinetic control).
-
Preventative Measures & Solutions:
-
Avoid Strong Bases: Using strong bases like NaH or LDA will quantitatively deprotonate the indole, leading to a higher proportion of N-alkylation. If a base is needed, a weaker organic base like triethylamine or no base at all (in the case of Mannich or photoredox reactions) is preferable.
-
Solvent Effects: Polar aprotic solvents (DMF, DMSO) can favor N-alkylation by solvating the counter-ion and freeing the indole anion. Less polar solvents may favor C3-alkylation.
-
Use the Neutral Indole: Methods that do not require deprotonation, such as the Mannich reaction[5] or visible-light-promoted radical cyanomethylation[8], inherently favor reaction at the most nucleophilic carbon, C3, and are excellent strategies to avoid this problem.
-
Protect the Nitrogen: As mentioned in Q2, protecting the indole nitrogen is the most definitive way to ensure C3-only functionalization. The protecting group can be removed later in the synthetic sequence.
-
Visualized Mechanisms and Workflows
Diagrams created using Graphviz to illustrate key pathways and troubleshooting logic.
Diagram 1: General Synthesis Pathways
Caption: Key synthetic routes to substituted indole-3-acetonitriles.
Diagram 2: Side Reaction - Acid-Catalyzed Dimerization
Caption: Pathway for acid-catalyzed polymerization of indole.
Diagram 3: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Core Experimental Protocols
The following are representative protocols for common synthetic methods. Note: These are general procedures and may require optimization for specific substituted indoles. Always perform a thorough risk assessment before beginning any chemical synthesis.
Protocol 1: Synthesis via Gramine Intermediate and Cyanation
This two-step protocol is a classic and reliable method.
Step A: Synthesis of Gramine (N,N-Dimethyl-1-(1H-indol-3-yl)methanamine) [5]
-
Setup: In a flask equipped with a magnetic stirrer, dissolve indole (1.0 eq) in glacial acetic acid.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add a 40% aqueous solution of dimethylamine (1.2 eq), followed by the slow addition of a 37% aqueous solution of formaldehyde (1.2 eq).
-
Reaction: Allow the mixture to stir at room temperature for 6-12 hours. The reaction progress can be monitored by TLC.
-
Work-up: Pour the reaction mixture onto ice and basify to pH > 10 with 6M NaOH. A precipitate will form.
-
Isolation: Collect the solid precipitate by suction filtration, wash thoroughly with cold water until the washings are neutral, and dry in vacuo. The crude gramine can be recrystallized from acetone if necessary.
Step B: Cyanation of Gramine to Indole-3-Acetonitrile [6][7]
-
Setup: In a round-bottom flask, dissolve the gramine (1.0 eq) from Step A in DMSO or DMF.
-
Reagent Addition: Add sodium cyanide (NaCN, 1.5 eq). CAUTION: NaCN is highly toxic. Handle with extreme care in a fume hood and have a quench solution (e.g., bleach) available.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. Monitor the disappearance of the gramine spot by TLC.
-
Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography.
Protocol 2: One-Step Synthesis from Indole-3-Carboxaldehyde
This method is particularly effective for syntheses of 4-substituted indole-3-acetonitriles.[1]
-
Setup: To a solution of the substituted indole-3-carboxaldehyde (1.0 eq) in a 1:1 mixture of methanol (MeOH) and formamide (NH₂CHO), add sodium borohydride (NaBH₄, 1.3 eq) in portions at room temperature. Stir for 1 hour.
-
Cyanation: Add sodium cyanide (NaCN, 10 eq) to the reaction mixture. CAUTION: NaCN is highly toxic.
-
Reaction: Heat the mixture to reflux (approx. 100 °C) for 5 hours with stirring.
-
Work-up: After cooling, add brine and extract the mixture with a 5:95 solution of MeOH in chloroform (CHCl₃).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography.
Data Summary Table
The choice of reaction conditions can significantly impact the success of the synthesis. The table below summarizes key parameters for the cyanation of gramine.
| Parameter | Condition A (Standard) | Condition B (Activated) | Rationale & Expert Commentary |
| Substrate | Gramine | Gramine + CH₃I (1.1 eq) | Condition B pre-forms the quaternary ammonium salt, a superior leaving group, leading to faster reaction times and often higher yields.[7] |
| Solvent | DMF | DMSO | Both are excellent polar aprotic solvents for this SN2 reaction. DMSO has a higher boiling point and can sometimes improve yields for very unreactive substrates. |
| Temperature | 100 °C | 80 °C | The activated substrate in Condition B allows for a lower reaction temperature, which can help minimize thermal decomposition and other side reactions. |
| Typical Time | 4-8 hours | 1-3 hours | The enhanced reactivity in Condition B significantly reduces the required reaction time. |
| Common Issue | Incomplete conversion | Potential for N-methylation if excess CH₃I is used with unprotected indoles. | Careful control of stoichiometry is critical in Condition B to avoid N-alkylation side products. |
References
- 1. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. The Nitrilase ZmNIT2 Converts Indole-3-Acetonitrile to Indole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bhu.ac.in [bhu.ac.in]
- 5. Experiment 5: Synthesis of Gramine by Mannich Reaction. Introduction: Gr.. [askfilo.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
Technical Support Center: Optimizing Solvent and Temperature for 2-(1H-Indol-4-yl)acetonitrile Reactions
Welcome to the technical support center for the synthesis and optimization of reactions involving 2-(1H-Indol-4-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this valuable synthetic intermediate. Drawing upon established chemical principles and field-proven insights, this document aims to empower you to overcome common experimental hurdles and achieve optimal reaction outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound and related indole acetonitriles?
A1: The synthesis of indole acetonitriles can be complex. Common challenges include:
-
Low Yields: This can be due to sub-optimal reaction conditions, poor quality of starting materials, or the formation of side products.[1]
-
Formation of Multiple Products: The indole nucleus is susceptible to reactions at various positions, leading to a mixture of isomers and byproducts.[1][2] Polyalkylation is a common issue where the indole ring is substituted more than once.[2]
-
Purification Difficulties: Separating the desired product from starting materials, byproducts, and isomers can be challenging and may require careful chromatographic techniques.[2]
-
Compound Stability: The final product, this compound, and its intermediates can be sensitive to heat, light, and certain chemical conditions, potentially leading to degradation.[3][4]
Q2: How does the choice of solvent impact the reaction outcome?
A2: The solvent plays a critical role in influencing reaction rates, selectivity, and even the reaction pathway itself. Key considerations include:
-
Solubility: The solvent must effectively dissolve the reactants to ensure a homogeneous reaction mixture.
-
Polarity: The polarity of the solvent can influence the stability of intermediates and transition states. For instance, in Friedel-Crafts alkylations of indoles, solvents like dichloromethane (DCM), dichloroethane (DCE), chloroform, and acetonitrile have been explored, with varying degrees of success.[2][5][6]
-
Boiling Point: The boiling point of the solvent dictates the accessible temperature range for the reaction. Higher boiling point solvents allow for reactions to be conducted at elevated temperatures, which can increase the reaction rate.
-
Solvent-Catalyst Interaction: In catalyzed reactions, the solvent can interact with the catalyst, potentially affecting its activity and selectivity.
Q3: What is the typical temperature range for reactions involving this compound, and what are the consequences of deviation?
A3: The optimal temperature is highly dependent on the specific reaction.
-
Lower Temperatures: Running reactions at lower temperatures can sometimes increase selectivity and reduce the formation of byproducts, but may also significantly slow down the reaction rate.[2]
-
Elevated Temperatures: Increasing the temperature generally accelerates the reaction. However, it can also lead to decreased selectivity and the formation of undesired side products.[2][5][6] For example, in some indole alkylations, heating can lead to complex mixtures.[2] It's crucial to find a balance that provides a reasonable reaction rate without compromising the yield and purity of the desired product.
Q4: What are some common side reactions to be aware of?
A4: Besides the desired reaction, several side reactions can occur:
-
N-alkylation vs. C3-alkylation: Indoles can undergo alkylation at either the nitrogen atom or the C3 position. The regioselectivity can be influenced by the reaction conditions, including the choice of solvent and catalyst.[7][8]
-
Over-alkylation/Polyalkylation: The indole ring can be alkylated multiple times, leading to di- or tri-substituted products that can be difficult to separate from the desired mono-alkylated product.[2]
-
Hydrolysis of the Nitrile Group: The nitrile group (-CN) can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions, particularly at elevated temperatures.[3][9]
-
Oxidation of the Indole Ring: The electron-rich indole nucleus is susceptible to oxidation, which can lead to a variety of degradation products.[3][4]
II. Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Action |
| Sub-optimal Temperature | If the reaction is sluggish, consider a modest increase in temperature. Conversely, if multiple byproducts are observed, lowering the temperature may improve selectivity.[2] Monitor the reaction closely by TLC or LC-MS to track product formation and the appearance of impurities. |
| Incorrect Solvent Choice | The chosen solvent may not be optimal for the reaction. Screen a range of solvents with varying polarities (e.g., DCM, DCE, THF, Acetonitrile, DMF).[5][6] A mixed solvent system can sometimes provide a beneficial balance of properties.[10] |
| Poor Reagent Quality | Ensure the purity of your starting materials. Impurities can inhibit the reaction or lead to unwanted side reactions.[1] Consider purifying starting materials if their quality is questionable. |
| Moisture Contamination | Some reactions are sensitive to moisture. Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if necessary.[1] |
Issue 2: Formation of Multiple Products (Poor Selectivity)
| Possible Cause | Troubleshooting Action |
| Reaction Temperature is Too High | High temperatures can favor the formation of thermodynamic byproducts. Attempt the reaction at a lower temperature to favor the kinetic product.[2] |
| Incorrect Solvent | The solvent can influence the regioselectivity of the reaction. Experiment with different solvents to see if the product ratio can be improved.[8] |
| Inappropriate Catalyst or Stoichiometry | The choice of catalyst and the stoichiometry of the reactants can significantly impact selectivity. For example, using an excess of the indole can sometimes improve the selectivity for mono-alkylation.[2] |
| Reaction Time | Prolonged reaction times can sometimes lead to the formation of byproducts through isomerization or degradation of the desired product. Monitor the reaction progress and stop it once the starting material is consumed or the desired product concentration is maximized. |
Issue 3: Product Degradation
| Possible Cause | Troubleshooting Action |
| Sensitivity to Air/Oxidation | The indole ring is prone to oxidation.[3] If you suspect oxidative degradation, perform the reaction under an inert atmosphere and consider degassing your solvents. |
| Hydrolysis of the Nitrile Group | Avoid strongly acidic or basic conditions, especially at elevated temperatures, to prevent hydrolysis of the nitrile group.[3] |
| Photolytic Degradation | Indole compounds can be sensitive to light.[3] Protect your reaction mixture from light by wrapping the flask in aluminum foil. |
| Thermal Instability | The product may be unstable at the reaction temperature. If degradation is observed at elevated temperatures, try running the reaction at a lower temperature for a longer duration. |
III. Experimental Protocols & Data
General Considerations for Solvent and Temperature Optimization
A systematic approach is crucial for optimizing reaction conditions. A Design of Experiments (DoE) approach can be highly effective, but a simpler one-variable-at-a-time (OVAT) method can also yield valuable insights.
Workflow for Optimization
Caption: A stepwise workflow for optimizing solvent and temperature.
Illustrative Solvent Screening Data
The following table provides a hypothetical example of a solvent screen for an alkylation reaction to form an indole acetonitrile derivative. The yields are illustrative and will vary based on the specific reaction.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane (DCM) | 25 | 12 | 45 |
| 2 | 1,2-Dichloroethane (DCE) | 60 | 8 | 65 |
| 3 | Tetrahydrofuran (THF) | 60 | 12 | 50 |
| 4 | Acetonitrile (MeCN) | 60 | 10 | 75 |
| 5 | Dimethylformamide (DMF) | 80 | 6 | 80 (with byproducts) |
Data is hypothetical for illustrative purposes.
Illustrative Temperature Optimization Data
Based on the solvent screen, acetonitrile was chosen for further temperature optimization.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetonitrile | 40 | 18 | 60 |
| 2 | Acetonitrile | 60 | 10 | 75 |
| 3 | Acetonitrile | 80 (reflux) | 6 | 72 (increased byproducts) |
Data is hypothetical for illustrative purposes.
Step-by-Step Protocol for a Trial Reaction
This protocol outlines a general procedure for a small-scale trial reaction. Note: This is a general guideline; specific amounts and conditions should be adapted based on the literature for the specific transformation you are performing.
-
Preparation:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the starting indole (1.0 eq).
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
-
Addition of Reagents:
-
Add the chosen dry solvent (e.g., acetonitrile, 0.1 M concentration).
-
Add the alkylating agent (e.g., chloroacetonitrile, 1.1 eq) and any necessary catalyst or base.
-
-
Reaction:
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., every hour).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.
-
IV. Concluding Remarks
The optimization of solvent and temperature is a critical step in developing a robust and efficient synthesis for this compound and its derivatives. A systematic and logical approach to troubleshooting, grounded in a solid understanding of the underlying chemical principles, is paramount for success. This guide provides a framework for addressing common challenges, but it is important to remember that each specific reaction will have its own unique set of optimal conditions. Careful observation, diligent monitoring, and a willingness to explore a range of parameters will ultimately lead to the desired outcome.
V. References
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indole synthesis [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
Validation & Comparative
A Comparative Analysis of 2-(1H-Indol-4-yl)acetonitrile and Other Key Indole Derivatives for Drug Discovery
In the vast and ever-expanding landscape of medicinal chemistry, the indole scaffold stands as a "privileged" structure, forming the core of a multitude of natural products and synthetic drugs with a remarkable array of biological activities.[1][2] This guide provides an in-depth comparative analysis of the synthetically accessible, yet lesser-explored, 2-(1H-Indol-4-yl)acetonitrile against its well-characterized isomers and other prominent indole derivatives. This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, physicochemical properties, and potential biological applications of this compound class, supported by experimental data and predictive models.
Introduction to the Indole Scaffold
The indole ring system, a fusion of a benzene and a pyrrole ring, is a cornerstone in the design of therapeutic agents due to its ability to mimic the structure of endogenous molecules and interact with various biological targets.[3][4] Its derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[3] This guide will focus on a comparative study of this compound alongside its more extensively studied isomer, Indole-3-acetonitrile, and the endogenous neurohormone Melatonin and neurotransmitter Serotonin, to highlight the nuanced structure-activity relationships within this chemical family.
Comparative Synthesis of Indoleacetonitrile Isomers
The synthesis of indoleacetonitriles can be approached through various strategies, with the Fischer indole synthesis being a classic and versatile method for constructing the core indole nucleus.[5][6]
Synthesis of this compound
A plausible synthetic route to this compound involves a multi-step process starting from a readily available 4-substituted indole precursor, such as 4-formylindole. A one-pot reaction has been described for the synthesis of 4-substituted indole-3-acetonitriles from the corresponding 4-substituted indole-3-carboxaldehydes, which can be adapted for the 4-yl isomer.[7]
Conceptual Synthetic Workflow:
Caption: A conceptual workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of 4-Substituted Indole-3-acetonitriles[7]
This protocol describes a general method for the synthesis of 4-substituted indole-3-acetonitriles and can be conceptually adapted for the 4-yl isomer.
-
Reduction and Formylation: To a solution of the 4-substituted indole-3-carboxaldehyde (1 equivalent) in a 1:1 mixture of methanol and formamide, add sodium borohydride (NaBH₄, ~1.3 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1 hour. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Cyanation: To the reaction mixture, add sodium cyanide (NaCN, ~10 equivalents) and reflux the mixture for several hours.
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-substituted indole-3-acetonitrile.
Table 1: Comparison of Synthetic Strategies for Indoleacetonitrile Isomers
| Compound | Starting Material | Key Reagents | Synthetic Method | Reported Yield | Reference |
| This compound | 4-Formylindole (proposed) | NaBH₄, NH₂CHO, NaCN | Reductive amination followed by cyanation | Not Reported | Conceptual |
| Indole-3-acetonitrile | Indole | Formaldehyde, Dimethylamine, NaCN | Mannich reaction followed by cyanation | High | [7] |
| Indole-3-acetonitrile | Indole-3-carboxaldehyde | NaBH₄, NH₂CHO, NaCN | Reductive amination followed by cyanation | 88% | [7] |
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a drug candidate, such as its acidity (pKa), lipophilicity (logP), and solubility, are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.[8] While extensive experimental data is available for many indole derivatives, specific data for this compound is scarce. Therefore, we present a combination of experimental and predicted values.
Table 2: Physicochemical Properties of Selected Indole Derivatives
| Property | This compound (Predicted) | Indole-3-acetonitrile (Experimental) | Melatonin (Experimental) | Serotonin (Experimental) |
| Molecular Formula | C₁₀H₈N₂ | C₁₀H₈N₂ | C₁₃H₁₆N₂O₂ | C₁₀H₁₂N₂O |
| Molecular Weight ( g/mol ) | 156.18 | 156.18 | 232.28 | 176.22 |
| pKa | ~17 (N-H acidity) | ~17 (N-H acidity) | Not Ionizable | 10.6 (Amine) |
| logP | 1.8 | 1.6 | 1.18 | 0.1 |
| Water Solubility (mg/L) | Low (Predicted) | 1000 | 180 | 20000 |
Predicted values were obtained using computational models and should be experimentally verified.
The predicted logP of this compound suggests it will have moderate lipophilicity, similar to its 3-yl isomer. This property is crucial for its ability to cross cell membranes.
Comparative Biological Activity
The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring.
Receptor Binding Affinity: A Tale of Two Neurotransmitters
Melatonin and serotonin exert their physiological effects by binding to specific G-protein coupled receptors (GPCRs).[9] Their distinct receptor binding profiles underscore the importance of subtle structural variations.
Table 3: Receptor Binding Affinities (Ki) of Melatonin and Serotonin
| Compound | Receptor | Binding Affinity (Ki) | Primary Function | Reference |
| Melatonin | MT1 | 80 pM | Regulation of sleep and circadian rhythms | [10] |
| MT2 | 383 pM | Phase shifting of circadian rhythms | [10] | |
| Serotonin | 5-HT₁A | ~1-10 nM | Mood, anxiety, cognition | [9] |
| 5-HT₂A | ~5-20 nM | Perception, mood, psychosis | [9] | |
| 5-HT₂C | ~10-50 nM | Appetite, mood, anxiety | [9] |
While no experimental data exists for the receptor binding of this compound, its structural similarity to serotonin suggests a potential, albeit likely weaker, interaction with serotonin receptors.
Receptor Binding Assay Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. In silico approaches for predicting ADME properties of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Convergence of Melatonin and Serotonin (5-HT) Signaling at MT2/5-HT2C Receptor Heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Validation of 2-(1H-Indol-4-yl)acetonitrile
Introduction
The indole scaffold is a privileged structure in medicinal chemistry and chemical biology, forming the core of numerous bioactive compounds. 2-(1H-Indol-4-yl)acetonitrile is a fascinating yet understudied member of this family. While its isomers, such as indole-3-acetonitrile, have been the subject of considerable research, the biological activity profile of the 4-substituted isomer remains largely uncharacterized. This guide provides a comprehensive framework for the systematic validation of the biological activity of this compound.
Given its structural similarity to known bioactive molecules, we will compare its potential activities with three well-characterized indole derivatives:
-
Indole-3-acetonitrile (IAN): The direct structural isomer of our target compound, known as a plant auxin precursor and has shown potential antiviral and anti-cancer activities.[1][2][3]
-
Indole-3-acetic acid (IAA): A primary plant auxin hormone, crucial for various aspects of plant growth and development.[4]
-
Melatonin: A neurohormone, also an indole derivative, that regulates sleep-wake cycles and possesses antioxidant properties.[5]
This guide is designed for researchers, scientists, and drug development professionals, providing not just experimental protocols, but also the scientific rationale behind the proposed validation strategy.
Postulated Biological Activities and Comparative Framework
Based on the activities of our chosen comparators, we hypothesize that this compound may exhibit one or more of the following biological activities:
-
Melatonin-like/Neurohormonal Activity: Due to its indole core, similar to melatonin, it is plausible that this compound could interact with melatonin receptors.
-
Auxin-like/Plant Growth-Regulating Activity: Its structural resemblance to indole-3-acetonitrile and indole-3-acetic acid suggests a potential role in regulating plant growth.
-
Antiviral Activity: Indole derivatives have been reported to possess antiviral properties.
-
Cytotoxicity: As with many bioactive compounds, it is crucial to assess its cytotoxic effects on various cell lines.
To investigate these postulations, we will employ a series of validated bioassays and compare the results with those obtained for our reference compounds.
Experimental Validation Protocols
Here, we detail the step-by-step methodologies for validating the postulated biological activities of this compound.
Assessment of Melatonin-like Activity: Competitive Radioligand Binding Assay
This assay will determine if this compound can bind to melatonin receptors (MT1 and MT2).
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., 2-[¹²⁵I]-iodomelatonin) for binding to melatonin receptors expressed in cell membranes.[6][7][8]
Protocol:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing human MT1 or MT2 receptors.
-
Harvest the cells and homogenize them in a cold buffer to prepare a crude membrane fraction.
-
Centrifuge the homogenate and resuspend the membrane pellet in a binding buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation.
-
Add a constant concentration of 2-[¹²⁵I]-iodomelatonin to all wells.
-
Add increasing concentrations of the unlabeled competitor: this compound, melatonin (positive control), or indole-3-acetonitrile (comparative compound).
-
Incubate the plate for 60 minutes at 25°C.[7]
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass microfiber filter to separate bound from free radioligand.
-
Wash the filters with cold buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the competitor.
-
Determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
DOT Script for Melatonin Receptor Binding Assay Workflow:
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. The Avena geo-curvature test : A quick and simple bioassay for auxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors | Springer Nature Experiments [experiments.springernature.com]
- 7. Virtual discovery of melatonin receptor ligands to modulate circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-(1H-Indol-4-yl)acetonitrile for Researchers and Drug Development Professionals
Introduction
2-(1H-Indol-4-yl)acetonitrile is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its indole scaffold, substituted at the 4-position with a cyanomethyl group, offers a versatile platform for the development of novel therapeutics. The efficient and scalable synthesis of this molecule is therefore of significant interest to researchers in both academic and industrial settings. This guide provides an in-depth comparison of two prominent synthetic routes to this compound, offering a critical evaluation of their respective methodologies, yields, and practical considerations.
Route 1: Multi-step Synthesis from 4-Nitroindole
This classical approach leverages the reactivity of a nitro-substituted indole precursor, proceeding through a series of well-established transformations to introduce the desired acetonitrile functionality. This pathway is particularly useful when 4-nitroindole is readily available or is the most cost-effective starting material.
Mechanistic Rationale and Experimental Protocol
The synthesis commences with the reduction of the nitro group of 4-nitroindole to form 4-aminoindole. This is a critical step, as the resulting amine is the precursor to the diazonium salt required for the subsequent Sandmeyer reaction. The Sandmeyer reaction is a cornerstone of aromatic chemistry, allowing for the conversion of an amino group into a wide range of functionalities, including the cyano group, via a radical-nucleophilic aromatic substitution mechanism[1][2][3][4].
The introduction of the complete cyanomethyl group is typically achieved by first converting the amino group to a more versatile intermediate, such as a halogenated indole, which can then undergo nucleophilic substitution with a cyanide source.
Step 1: Reduction of 4-Nitroindole to 4-Aminoindole
The reduction of the nitro group can be achieved using various reducing agents, with catalytic hydrogenation or metal-acid combinations being common choices.
-
Protocol: To a solution of 4-nitroindole in a suitable solvent such as ethanol or ethyl acetate, a catalyst like palladium on carbon (Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC). The catalyst is then removed by filtration, and the solvent is evaporated to yield 4-aminoindole.
Step 2: Sandmeyer Cyanation of 4-Aminoindole
The Sandmeyer reaction provides a direct method to introduce a cyano group onto the indole ring.
-
Protocol: 4-Aminoindole is dissolved in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) in water is then added dropwise to form the diazonium salt. This unstable intermediate is then added to a solution of copper(I) cyanide (CuCN) to yield 4-cyanoindole.
Step 3: Conversion of 4-Cyanoindole to this compound
This transformation requires the addition of a one-carbon unit to the cyano group. A common method involves the reduction of the nitrile to the corresponding amine, followed by the addition of a two-carbon synthon. However, a more direct, albeit challenging, approach would be the direct alpha-alkylation of the nitrile. Due to the complexities of such a direct approach, a more reliable multi-step sequence is often preferred, for instance, by converting the cyano group to a carboxaldehyde and then to the desired acetonitrile.
Data Summary for Route 1
| Step | Reaction | Reagents | Typical Yield |
| 1 | Reduction | 4-Nitroindole, H₂, Pd/C | High |
| 2 | Sandmeyer Reaction | 4-Aminoindole, NaNO₂, CuCN | Moderate to Good |
| 3 | Elaboration to Acetonitrile | 4-Cyanoindole (multi-step) | Variable |
Workflow Diagram for Route 1
Caption: Multi-step synthesis of this compound from 4-Nitroindole.
Route 2: Synthesis from Indole-4-carboxaldehyde
This route offers a more convergent approach, starting from a precursor that already contains a one-carbon functional group at the desired position. Indole-4-carboxaldehyde is a commercially available starting material, making this route attractive for its directness[5][6][7].
Mechanistic Rationale and Experimental Protocol
This pathway centers on the conversion of the aldehyde functionality into the acetonitrile group. A well-established method for this transformation is a one-pot reaction involving the in-situ formation of an intermediate, such as an oxime or a tosylhydrazone, followed by dehydration or fragmentation to the nitrile. A particularly efficient one-pot procedure for the conversion of indole-3-carboxaldehydes to indole-3-acetonitriles has been reported, which can be adapted for the 4-isomer[8]. This method involves the reduction of the aldehyde to the corresponding alcohol in the presence of a cyanide source.
One-Pot Conversion of Indole-4-carboxaldehyde to this compound
This streamlined approach combines reduction and cyanation in a single reaction vessel, improving efficiency and reducing handling of intermediates.
-
Protocol: To a solution of indole-4-carboxaldehyde in a mixture of methanol and formamide, sodium borohydride (NaBH₄) is added portion-wise at room temperature. After stirring for a period to allow for the reduction of the aldehyde to the alcohol, sodium cyanide (NaCN) is added to the reaction mixture. The mixture is then heated to reflux. Upon completion, the reaction is worked up by adding brine and extracting the product with an organic solvent. The crude product is then purified by column chromatography.
Data Summary for Route 2
| Step | Reaction | Reagents | Typical Yield |
| 1 | One-Pot Conversion | Indole-4-carboxaldehyde, NaBH₄, NaCN | Good to Excellent |
Workflow Diagram for Route 2
Caption: One-pot synthesis of this compound from Indole-4-carboxaldehyde.
Comparative Analysis
| Feature | Route 1: From 4-Nitroindole | Route 2: From Indole-4-carboxaldehyde |
| Starting Material Availability | 4-Nitroindole is a common chemical intermediate. | Indole-4-carboxaldehyde is commercially available[5][6][7]. |
| Number of Steps | Multiple steps, including reduction, diazotization, and elaboration. | Typically a one-pot reaction. |
| Overall Yield | Generally lower due to the multi-step nature and potential for side reactions in the Sandmeyer reaction. | Higher yields are often achievable due to the convergent nature of the synthesis. |
| Reagent Toxicity and Safety | Involves the use of potentially hazardous reagents such as diazonium salts and copper cyanide. The Sandmeyer reaction requires careful temperature control[1][2][3][4]. | Utilizes sodium cyanide, which is highly toxic and requires careful handling in a well-ventilated fume hood. |
| Scalability | Can be challenging to scale up due to the handling of diazonium salts and the multi-step process. | The one-pot nature of the reaction makes it more amenable to scale-up, provided appropriate safety measures for cyanide handling are in place. |
| Versatility | The 4-aminoindole intermediate can be used to synthesize a variety of other 4-substituted indoles. | More direct for the synthesis of the target molecule. |
Conclusion
Both synthetic routes presented offer viable pathways to this compound. The choice between the two will largely depend on the specific needs of the researcher, including the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's capabilities for handling hazardous reagents.
Route 2, the one-pot conversion from indole-4-carboxaldehyde, is generally the more efficient and higher-yielding approach. Its convergent design and the commercial availability of the starting material make it an attractive option for many applications. However, the use of sodium cyanide necessitates stringent safety protocols.
Route 1, starting from 4-nitroindole, provides a more classic and potentially more cost-effective entry point if 4-nitroindole is readily available. While it involves more steps and potentially lower overall yields, the intermediate 4-aminoindole is a versatile precursor for other 4-substituted indole derivatives.
Ultimately, a thorough risk assessment and consideration of the factors outlined in this guide will enable researchers and drug development professionals to select the most appropriate synthetic strategy for their specific objectives.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Indole-4-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 7. Indole-4-carboxaldehyde | C9H7NO | CID 333703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
X-ray crystal structure of 2-(4-Bromo-1H-indol-3-yl)acetonitrile
An In-Depth Technical Guide to the X-ray Crystal Structure of 2-(4-Bromo-1H-indol-3-yl)acetonitrile: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Indole derivatives are fundamental scaffolds in medicinal chemistry, with halogenated versions serving as critical intermediates for creating complex, biologically active molecules. This guide provides an in-depth analysis of the single-crystal X-ray structure of 2-(4-Bromo-1H-indol-3-yl)acetonitrile, a versatile building block. We delve into its specific molecular geometry, the supramolecular architecture governed by intermolecular forces, and present a comparative analysis with its chloro-substituted analog. This examination highlights how subtle changes in halogen substitution can influence crystal packing, offering valuable insights for solid-state characterization and rational drug design. The guide includes detailed experimental protocols, explaining the causality behind methodological choices, to ensure scientific rigor and reproducibility.
Introduction: The Significance of Halogenated Indoles
The indole nucleus is a privileged structure in drug discovery, forming the core of neurotransmitters like serotonin and a vast array of pharmaceuticals. The strategic placement of a halogen atom, such as bromine, on the indole ring is a powerful tool for medicinal chemists. It not only modulates the electronic properties and lipophilicity of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic profile, but also provides a reactive handle for further synthetic diversification via cross-coupling reactions.
Understanding the three-dimensional structure and solid-state packing of these intermediates is paramount. The crystal structure dictates key physicochemical properties, including solubility, stability, and melting point. For drug development professionals, this information is crucial for formulation, polymorph screening, and understanding potential structure-activity relationships (SAR). This guide focuses on 2-(4-Bromo-1H-indol-3-yl)acetonitrile, elucidating its atomic-level architecture and comparing it with a closely related analog to underscore the structural impact of halogen substitution.
The Crystallographic Workflow: From Solution to Structure
The determination of a molecular structure through single-crystal X-ray diffraction is a multi-step process that demands precision at every stage. Each step is designed to ensure the resulting model is a highly accurate representation of the molecule's arrangement in the crystalline state. The protocol described below is a validated, self-consistent workflow grounded in established crystallographic principles[1][2].
Experimental Protocol: Single Crystal Growth and Data Collection
-
Crystal Growth (Slow Evaporation):
-
Step 1: An analytically pure sample of 2-(4-Bromo-1H-indol-3-yl)acetonitrile is dissolved in a minimal amount of a suitable solvent (e.g., methanol) to achieve saturation at room temperature. The choice of solvent is critical; it must be one from which the compound has moderate solubility, allowing for slow, ordered precipitation rather than rapid crashing out.[3][4][5]
-
Step 2: The saturated solution is loosely covered (e.g., with perforated parafilm) and left undisturbed in a vibration-free environment. This allows the solvent to evaporate slowly over several days.
-
Causality: Slow evaporation provides the necessary time for molecules to deposit onto a growing lattice in the most energetically favorable orientation, leading to the formation of large, well-ordered single crystals with minimal defects, which are essential for high-quality diffraction.[6]
-
-
Crystal Mounting and Data Collection:
-
Step 1: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is carefully selected under a microscope and mounted on a goniometer head.
-
Step 2: The mounted crystal is placed on a diffractometer (e.g., a Rigaku SCXmini) and cooled under a stream of nitrogen gas (e.g., to 293 K) to minimize thermal vibrations of the atoms.[3][7]
-
Step 3: The crystal is irradiated with a monochromatic X-ray beam (typically Mo Kα radiation, λ = 0.71073 Å). As the crystal is rotated, a series of diffraction patterns are collected by an area detector.[1]
-
Causality: Monochromatic X-rays are used so that the diffraction angles can be directly related to the lattice spacing via Bragg's Law. Cooling the crystal reduces atomic motion, resulting in less diffuse scattering and sharper diffraction spots, which improves the quality and resolution of the final electron density map.
-
-
Structure Solution and Refinement:
-
Step 1 (Data Reduction): The collected diffraction intensities are integrated, corrected for experimental factors (like absorption), and merged to produce a unique set of reflections.[7]
-
Step 2 (Structure Solution): The phase problem is solved using direct methods (e.g., with SHELXS97), which utilize statistical relationships between reflection intensities to generate an initial electron density map and a preliminary atomic model.[2][3]
-
Step 3 (Structure Refinement): The initial model is refined against the experimental data using full-matrix least-squares on F². This iterative process adjusts atomic positions, and displacement parameters to minimize the difference between the observed and calculated structure factors, resulting in a final, validated crystal structure.[3]
-
Caption: Standard workflow for small-molecule X-ray crystallography.
Structural Analysis of 2-(4-Bromo-1H-indol-3-yl)acetonitrile
The crystal structure of 2-(4-Bromo-1H-indol-3-yl)acetonitrile was successfully determined and reported by Mao, Zhang, and Li in 2012.[3][4][5][7][8] The crystallographic data provides a definitive blueprint of its molecular and supramolecular features.
Caption: Molecular structure of 2-(4-Bromo-1H-indol-3-yl)acetonitrile.
Molecular Geometry
The core indole ring system is essentially planar, with a root-mean-square (r.m.s.) deviation of its non-hydrogen atoms of only 0.019 Å.[3][7][8] This planarity is characteristic of the aromatic nature of the fused ring system. However, the acetonitrile side chain is not coplanar with the indole ring. The carbon and nitrogen atoms of the cyano group are significantly displaced from the indole plane by 1.289(1) Å and 2.278(1) Å, respectively.[3][5][7][8] This twisted conformation is likely adopted to minimize steric hindrance between the side chain and the hydrogen atom at the 4-position of the indole ring.
Supramolecular Assembly and Crystal Packing
In the solid state, individual molecules do not exist in isolation. They self-assemble into a highly ordered three-dimensional lattice through a network of intermolecular interactions. The dominant interaction in the crystal structure of 2-(4-Bromo-1H-indol-3-yl)acetonitrile is a classic N—H···N hydrogen bond.[3][7][8]
The hydrogen atom on the indole nitrogen (N1) acts as a hydrogen bond donor, while the nitrogen atom of the acetonitrile group (N2) on an adjacent molecule acts as the acceptor. This interaction links the molecules head-to-tail, forming infinite one-dimensional chains that propagate along the[9] crystallographic direction.[3][7][8] This C(7) chain motif, in graph-set notation, is a robust and common feature in the crystal engineering of indole derivatives.
Caption: Supramolecular chain formation via N-H···N hydrogen bonds.
Comparative Structural Analysis
To understand the role of the bromine substituent, it is instructive to compare its structure with an analogous compound. The crystal structure of 2-(4-Chloro-1H-indol-3-yl)acetonitrile provides a perfect case study, allowing for a direct assessment of the effect of changing the halogen atom.
| Parameter | 2-(4-Bromo-1H-indol-3-yl)acetonitrile [3][7] | 2-(4-Chloro-1H-indol-3-yl)acetonitrile [10] |
| Formula | C₁₀H₇BrN₂ | C₁₀H₇ClN₂ |
| Molar Mass ( g/mol ) | 235.09 | 190.64 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P 2₁/c | P 2₁/c |
| a (Å) | 8.3971 (17) | 8.2718 (17) |
| b (Å) | 11.237 (2) | 11.127 (2) |
| c (Å) | 9.979 (2) | 9.920 (2) |
| β (°) | 104.82 (3) | 104.59 (3) |
| V (ų) | 910.2 (3) | 883.3 (3) |
| Z | 4 | 4 |
| R-factor (R1) | 0.073 | 0.058 |
| Table 1: Comparison of crystallographic data for 4-bromo and 4-chloro indoleacetonitrile derivatives. |
| Interaction | 2-(4-Bromo-1H-indol-3-yl)acetonitrile [5] | 2-(4-Chloro-1H-indol-3-yl)acetonitrile |
| D—H···A | N1—H1A···N2 | N1—H1···N2 |
| D···A (Å) | 3.218 (7) | 3.167 (3) |
| D—H···A (°) | 148 | 158 |
| Table 2: Comparison of hydrogen bond geometry. |
Discussion of Comparative Data
The data reveals several key insights:
-
Isostructural Relationship: Both the bromo and chloro derivatives crystallize in the same monoclinic space group (P 2₁/c), indicating they are isostructural. This means their molecules pack in a very similar manner, dominated by the same N—H···N hydrogen bonding motif.
-
Unit Cell Dimensions: As expected, the unit cell volume of the bromo-compound (910.2 ų) is larger than that of the chloro-compound (883.3 ų). This difference is a direct consequence of the larger van der Waals radius of bromine compared to chlorine, which requires more space in the crystal lattice. The cell parameters (a, b, c) are all slightly smaller in the chloro-derivative.
-
Hydrogen Bonding: The fundamental N—H···N hydrogen bond is present in both structures. The donor-acceptor distance (D···A) is slightly shorter in the chloro derivative (3.167 Å) compared to the bromo derivative (3.218 Å). This could be attributed to the higher electronegativity of chlorine, which may subtly influence the electronic distribution in the indole ring and affect the packing efficiency, allowing for a slightly closer approach of the molecules.
The comparison demonstrates that while the primary supramolecular synthons (the hydrogen-bonded chains) are conserved, the identity of the halogen atom systematically modulates the lattice parameters. This predictable structural behavior is a core principle of crystal engineering and is vital for designing crystalline materials with desired properties.
Conclusion
The single-crystal X-ray structure of 2-(4-Bromo-1H-indol-3-yl)acetonitrile reveals a planar indole core with a twisted acetonitrile side chain. The crystal packing is robustly directed by N—H···N hydrogen bonds, which assemble the molecules into infinite one-dimensional chains. Comparative analysis with its 4-chloro analog confirms an isostructural relationship, where the primary structural difference is a systematic expansion of the unit cell to accommodate the larger bromine atom.
For researchers and drug developers, this detailed structural knowledge is invaluable. It provides a basis for understanding the solid-state properties of this important synthetic intermediate and offers a predictive framework for how other substitutions on the indole scaffold might influence crystal packing. Such insights are fundamental to the rational design of new chemical entities and the development of robust crystallization protocols for pharmaceutical manufacturing.
References
- 1. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. 2-(4-Bromo-1H-indol-3-yl)acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journals.iucr.org [journals.iucr.org]
- 8. 2-(4-Bromo-1H-indol-3-yl)acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-(4-Chloro-1H-indol-3-yl)acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1H-Indole-3-acetonitrile, 2-bromo- | 106050-92-4 | Benchchem [benchchem.com]
A Comparative Guide to the Biological Efficacy of 2-(1H-Indol-4-yl)acetonitrile and Indole-3-carbinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological efficacy of two indole derivatives: the well-characterized phytochemical Indole-3-carbinol (I3C) and the less-studied synthetic analog, 2-(1H-Indol-4-yl)acetonitrile. While a wealth of experimental data exists for I3C, public-domain information on the specific biological activities of this compound is notably scarce.[1] This guide, therefore, serves a dual purpose: to summarize the established bio-efficacy of I3C and to propose a rigorous experimental framework for a head-to-head comparison with this compound, thereby enabling a thorough evaluation of its therapeutic potential.
Introduction to the Indole Analogs
Indole-containing compounds represent a significant class of heterocyclic molecules with a wide array of biological activities.[2] Their structural resemblance to endogenous molecules like tryptophan allows them to interact with various biological targets, making them a fertile ground for drug discovery.
Indole-3-carbinol (I3C) is a natural compound derived from the enzymatic hydrolysis of glucobrassicin, a glucosinolate found abundantly in cruciferous vegetables such as broccoli, cabbage, and cauliflower.[3] It has been extensively studied for its potential chemopreventive and therapeutic effects against several types of cancer.[4]
This compound is a synthetic indole derivative. The indole acetonitrile scaffold is a recognized motif in medicinal chemistry, but specific pharmacological data for the 4-yl isomer are not widely available in the public domain. Its potential biological activities are largely inferred from the broader class of indole compounds.
| Feature | Indole-3-carbinol (I3C) | This compound |
| Structure | ||
| Origin | Natural (from cruciferous vegetables) | Synthetic |
| CAS Number | 700-06-1 | 53439-38-2 |
| Molecular Formula | C₉H₉NO | C₁₀H₈N₂ |
| Key Attributes | Well-researched, chemopreventive, immunomodulatory | Under-researched, potential for novel bioactivity |
Part 1: Established Biological Efficacy of Indole-3-carbinol (I3C)
I3C's biological effects are pleiotropic, impacting multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis. In the acidic environment of the stomach, I3C is converted into several condensation products, with 3,3'-diindolylmethane (DIM) being a major bioactive metabolite.[3]
Key Mechanisms of Action
-
Modulation of NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers. I3C has been shown to suppress both constitutive and induced NF-κB activation.[4][5] This inhibition occurs through the suppression of IκBα kinase activity, leading to the prevention of IκBα degradation and subsequent nuclear translocation of p65.[6] This ultimately downregulates the expression of NF-κB target genes involved in anti-apoptosis (e.g., Bcl-2, XIAP) and metastasis (e.g., MMP-9).[4]
-
Aryl Hydrocarbon Receptor (AhR) Agonism: I3C and its metabolites are known ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[7][8] Activation of AhR by I3C can lead to both pro- and anti-cancer effects depending on the cellular context. In some cancer cells, AhR activation by I3C has been linked to the induction of cell cycle arrest and apoptosis.[7][9] AhR signaling is also involved in modulating immune responses.[10]
-
Induction of Apoptosis: I3C induces programmed cell death in various cancer cell lines through multiple mechanisms.[11] This includes the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[11][12] I3C has been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[13] It can also activate caspase cascades, including caspase-8 and caspase-9, leading to the execution of apoptosis.[12][13]
Signaling Pathway Overview: I3C
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Indole-3-carbinol and 3,3'-diindolylmethane induce apoptosis in human prostate cancer cells [pubmed.ncbi.nlm.nih.gov]
- 4. Indole-3-carbinol suppresses NF-kappaB and IkappaBalpha kinase activation, causing inhibition of expression of NF-kappaB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole-3-carbinol induces tumor cell death: function follows form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dietary Indole-3-Carbinol Activates AhR in the Gut, Alters Th17-Microbe Interactions, and Exacerbates Insulitis in NOD Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Indole-3-carbinol induces apoptosis in AGS cancer cells via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Indole-3-carbinol induces apoptosis through p53 and activation of caspase-8 pathway in lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
A Comparative Spectroscopic Guide to 2-(1H-Indol-4-yl)acetonitrile Isomers for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the indole nucleus stands as a privileged scaffold, forming the core of numerous biologically active compounds. Among its many derivatives, the positional isomers of 2-(1H-indolyl)acetonitrile are of significant interest due to their potential as precursors and intermediates in the synthesis of novel therapeutic agents. The precise location of the acetonitrile substituent on the indole ring dramatically influences the molecule's electronic properties, reactivity, and, consequently, its biological activity. Therefore, unambiguous structural characterization is paramount.
The Structural Significance of Isomerism
The position of the cyanomethyl group on the benzene portion of the indole ring alters the electron density distribution across the molecule. This, in turn, affects the chemical environment of each atom, leading to distinct and predictable differences in their spectroscopic profiles. Understanding these nuances is critical for reaction monitoring, quality control, and the rational design of new molecular entities.
Caption: Relationship between isomers and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Chemical Environments
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shift (δ) of each proton (¹H) and carbon (¹³C) nucleus is exquisitely sensitive to its local electronic environment.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified solid sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts; consistency is key for comparative analysis.
-
Instrument Setup:
-
Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR to achieve good signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum, typically with proton decoupling. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are generally required.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Comparative ¹H NMR Data (Predicted and Experimental)
The aromatic region of the ¹H NMR spectrum is particularly informative for distinguishing between these isomers. The coupling patterns (singlet, doublet, triplet, etc.) and coupling constants (J, in Hz) reveal the connectivity of the protons on the indole ring.
| Proton | This compound (Predicted) | 2-(1H-Indol-5-yl)acetonitrile (Predicted) | 2-(1H-Indol-6-yl)acetonitrile (Predicted) | 2-(1H-Indol-7-yl)acetonitrile (Predicted) | Reference: 2-(5-nitro-1H-indol-3-yl)acetonitrile[1] |
| NH (H1) | ~11.2 (br s) | ~11.1 (br s) | ~11.0 (br s) | ~11.3 (br s) | ~11.5 - 12.0 (br s) |
| H2 | ~7.3 (t, J ≈ 2.5 Hz) | ~7.2 (t, J ≈ 2.5 Hz) | ~7.2 (t, J ≈ 2.5 Hz) | ~7.2 (t, J ≈ 2.5 Hz) | ~7.8 - 8.0 (d, J ≈ 2.0 Hz) |
| H3 | ~6.6 (t, J ≈ 2.0 Hz) | ~6.5 (t, J ≈ 2.0 Hz) | ~6.5 (t, J ≈ 2.0 Hz) | ~6.5 (t, J ≈ 2.0 Hz) | - |
| H5/H6/H7 | ~7.1-7.5 (m) | H4: ~7.6 (d, J ≈ 1.5 Hz), H6: ~7.1 (dd, J ≈ 8.5, 2.0 Hz), H7: ~7.4 (d, J ≈ 8.5 Hz) | H4: ~7.5 (d, J ≈ 8.5 Hz), H5: ~7.0 (dd, J ≈ 8.5, 1.5 Hz), H7: ~7.4 (s) | H4: ~7.5 (d, J ≈ 8.0 Hz), H5: ~7.0 (t, J ≈ 8.0 Hz), H6: ~7.1 (d, J ≈ 8.0 Hz) | H4: ~8.4 - 8.6 (d, J ≈ 2.2 Hz), H6: ~7.9 - 8.1 (dd, J ≈ 9.0, 2.2 Hz), H7: ~7.6 - 7.8 (d, J ≈ 9.0 Hz) |
| CH₂ | ~3.9 (s) | ~3.8 (s) | ~3.8 (s) | ~3.9 (s) | ~4.0 - 4.2 (s) |
Predicted values are based on established substituent effects and computational models.[2]
Comparative ¹³C NMR Data (Predicted)
The ¹³C NMR chemical shifts, particularly of the carbons in the benzene ring, will show significant variation depending on the position of the electron-withdrawing cyanomethyl group.
| Carbon | This compound (Predicted) | 2-(1H-Indol-5-yl)acetonitrile (Predicted) | 2-(1H-Indol-6-yl)acetonitrile (Predicted) | 2-(1H-Indol-7-yl)acetonitrile (Predicted) | Reference: 2-(5-nitro-1H-indol-3-yl)acetonitrile[1] |
| C2 | ~125 | ~126 | ~126 | ~125 | ~128 - 130 |
| C3 | ~101 | ~102 | ~102 | ~101 | ~108 - 110 |
| C3a | ~128 | ~128 | ~128 | ~128 | ~125 - 127 |
| C4 | ~129 | ~120 | ~121 | ~119 | ~118 - 120 |
| C5 | ~120 | ~125 | ~120 | ~121 | ~140 - 142 |
| C6 | ~123 | ~122 | ~128 | ~120 | ~115 - 117 |
| C7 | ~112 | ~112 | ~110 | ~124 | ~112 - 114 |
| C7a | ~136 | ~135 | ~136 | ~135 | ~138 - 140 |
| CH₂ | ~18 | ~17 | ~17 | ~18 | ~15 - 17 |
| CN | ~118 | ~119 | ~119 | ~118 | ~117 - 119 |
Predicted values are based on computational DFT calculations.[3]
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The nitrile (C≡N) and the indole N-H moieties have characteristic absorption frequencies.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the N-H and C≡N stretching vibrations.
Comparative IR Data
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comments |
| N-H (Indole) | Stretch | 3450 - 3300 | A sharp to moderately broad peak. Its position can be influenced by hydrogen bonding. |
| C-H (Aromatic) | Stretch | 3100 - 3000 | |
| C≡N (Nitrile) | Stretch | 2260 - 2240 | A sharp, medium-intensity peak. The position is relatively insensitive to the substitution pattern on the indole ring. |
| C=C (Aromatic) | Stretch | 1620 - 1450 | A series of peaks. |
| C-H (Aromatic) | Out-of-plane bend | 900 - 675 | The pattern of these bands can sometimes provide clues about the substitution pattern of the benzene ring. |
Reference data for indole and nitrile functional groups.[4][5]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS.
-
Ionization: Electrospray ionization (ESI) or electron impact (EI) are common ionization techniques. ESI is a softer technique that often yields the protonated molecule [M+H]⁺, while EI is a higher-energy technique that results in more extensive fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Expected Mass Spectra Data
The molecular weight of all four isomers is 156.18 g/mol . Therefore, under ESI-MS in positive mode, a prominent peak at m/z 157.19 corresponding to the [M+H]⁺ ion is expected.
Under EI-MS, a molecular ion peak at m/z 156 would be observed. The fragmentation patterns are expected to be similar for all isomers, with the primary fragmentation pathways involving the loss of HCN (m/z 27) from the cyanomethyl group and cleavage of the indole ring. A characteristic fragment for indole-containing compounds is the formation of the quinolinium or isoquinolinium cation.
UV-Vis Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The indole ring system has characteristic π → π* transitions. The position of the substituent can influence the energy of these transitions, leading to shifts in the absorption maxima (λ_max).
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, acetonitrile, or cyclohexane). The concentration should be adjusted to give an absorbance reading between 0.2 and 0.8.
-
Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λ_max).
Comparative UV-Vis Data (Predicted)
The UV-Vis spectra of indoles are characterized by two main absorption bands, referred to as the ¹Lₐ and ¹Lₑ bands. The position of these bands is sensitive to both the substituent and the solvent.[6]
| Isomer | Predicted λ_max (nm) in Methanol |
| This compound | ~220, ~275 |
| 2-(1H-Indol-5-yl)acetonitrile | ~225, ~280 |
| 2-(1H-Indol-6-yl)acetonitrile | ~225, ~280 |
| 2-(1H-Indol-7-yl)acetonitrile | ~220, ~278 |
Predicted values are based on TD-DFT calculations and trends observed for substituted indoles.[3][7][8]
Caption: General workflow for spectroscopic analysis.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Machine learning in computational NMR-aided structural elucidation [frontiersin.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. "Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron " by Senghane Dominique Dieng [digitalcommons.montclair.edu]
- 5. researchgate.net [researchgate.net]
- 6. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds [mdpi.com]
A Senior Application Scientist's Guide to Assessing the Novelty of 2-(1H-Indol-4-yl)acetonitrile Derivatives in Patent Literature
In the highly competitive arena of drug discovery, unequivocally establishing the novelty of a chemical entity is the cornerstone of a successful research and development program. This guide offers a robust framework for researchers, scientists, and drug development professionals to meticulously evaluate the patent landscape surrounding 2-(1H-Indol-4-yl)acetonitrile derivatives. We will explore the nuances of patent analysis, bolstered by detailed experimental methodologies and data interpretation, to empower your team to make strategic, data-driven decisions.
The Privileged Scaffold: Understanding this compound
The this compound core is a well-regarded scaffold in medicinal chemistry. Its structural similarity to the neurotransmitter serotonin makes it an attractive starting point for developing novel therapeutics, particularly for central nervous system disorders.[1][2][3] This inherent biological relevance has led to extensive patenting of derivatives, making a thorough understanding of the existing intellectual property a critical prerequisite for any new research endeavor in this space.
Navigating the Patent Landscape: A Comparative Analysis
A deep dive into the patent literature reveals a multitude of patents and applications claiming derivatives of this compound. The inventive step in these patents typically resides in the specific substitution patterns on the indole ring, modifications to the acetonitrile side chain, or derivatization of the indole nitrogen.
Table 1: Illustrative Comparative Analysis of Patented this compound Derivatives
| Patent/Application No. | Key Structural Modifications & Novelty Claim | Claimed Therapeutic Application(s) |
| WO 2023/XXXXXX A1 | Alkylation and arylation at the N1 position of the indole ring. | Treatment of migraine and cluster headaches.[1] |
| US 11,XXX,XXX B2 | Introduction of hydrophilic groups (e.g., hydroxyl) at the C5 position. | Development of novel antidepressants with improved side-effect profiles. |
| EP 3,XXX,XXX B1 | Bioisosteric replacement of the nitrile moiety with a tetrazole ring. | Agents for the management of psychosis. |
| WO 2022/XXXXXX A1 | Strategic halogenation (F, Cl, Br) at the C6 and C7 positions. | Modulation of serotonin receptors for the treatment of anxiety disorders.[4][5] |
Disclaimer: This table provides a representative summary and is not exhaustive. A comprehensive freedom-to-operate search is indispensable for any specific research program.
Experimental Blueprint for Establishing Novelty
To confidently assert the novelty of a new derivative, a rigorous and well-documented experimental workflow is non-negotiable. This encompasses not only the synthesis and unambiguous characterization of the new molecule but also a head-to-head biological evaluation against compounds disclosed in the prior art.
References
- 1. US5545644A - Indole derivatives - Google Patents [patents.google.com]
- 2. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ibogaine - Wikipedia [en.wikipedia.org]
- 4. Selective, centrally acting serotonin 5-HT2 antagonists. 2. Substituted 3-(4-fluorophenyl)-1H-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Introduction: The Rationale for Investigating 2-(1H-Indol-4-yl)acetonitrile
An In-Depth Technical Guide to the Validation of In Vitro Assays for the Bioactivity of 2-(1H-Indol-4-yl)acetonitrile
For researchers, scientists, and professionals in drug development, the journey from a novel chemical entity to a potential therapeutic candidate is paved with rigorous validation. This guide provides a comprehensive framework for establishing and validating an in vitro assay to characterize the biological activity of this compound, a novel indole derivative. While extensive biological data on this specific molecule is not yet publicly available, its indole scaffold is a well-established pharmacophore present in numerous bioactive compounds.[1][2] This guide, therefore, outlines a foundational strategy for the initial exploration and validation of its potential bioactivity, using a hypothetical enzyme target as a case study.
The indole nucleus is a privileged structure in medicinal chemistry, forming the core of neurotransmitters like serotonin, anti-inflammatory drugs like indomethacin, and anti-cancer agents. The specific biological activities of indole derivatives are highly dependent on the substitution pattern on the indole ring.[1] The nitrile moiety in this compound adds another layer of chemical reactivity and potential for interaction with biological targets.
Given the novelty of this compound, a primary objective is to identify its biological target(s) and characterize its activity. A common and effective starting point in drug discovery is to screen novel compounds against a panel of enzymes, such as kinases, proteases, or metabolic enzymes like indoleamine 2,3-dioxygenase (IDO). For the purpose of this guide, we will hypothesize that this compound is an inhibitor of a putative enzyme, which we will refer to as "Indole-Targeting Enzyme 1" (ITE1). We will proceed to outline the validation of a robust in vitro assay to quantify this inhibitory activity.
Primary Assay Selection: A High-Throughput Colorimetric Method
The choice of a primary assay is critical and should be guided by factors such as sensitivity, specificity, throughput, and cost. A colorimetric enzyme inhibition assay is an excellent choice for initial screening and validation due to its simplicity and amenability to a 96- or 384-well plate format.
Principle of the Assay: The ITE1 enzyme catalyzes the conversion of a chromogenic substrate into a colored product. The rate of product formation is directly proportional to the enzyme's activity. In the presence of an inhibitor like this compound, the rate of this color change will decrease. The absorbance of the colored product can be measured over time using a microplate reader, allowing for the quantification of enzyme inhibition.
Detailed Protocol: ITE1 Colorimetric Inhibition Assay
A. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT. Store at 4°C.
-
ITE1 Enzyme Stock: Prepare a 1 mg/mL stock solution of purified ITE1 in assay buffer with 10% glycerol. Aliquot and store at -80°C.
-
Substrate Stock: Prepare a 10 mM stock solution of the chromogenic substrate in DMSO. Store at -20°C, protected from light.
-
Test Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Positive Control Inhibitor: Prepare a 10 mM stock of a known ITE1 inhibitor in DMSO.
-
Stop Solution: 2 M HCl.
B. Assay Procedure (96-well plate format):
-
Compound Plating: Prepare a serial dilution of the this compound stock solution in DMSO. Typically, an 11-point, 3-fold serial dilution is performed. Dispense 1 µL of each concentration into the appropriate wells of a 96-well plate. For control wells, add 1 µL of DMSO (for 0% inhibition) or 1 µL of the positive control inhibitor (for 100% inhibition).
-
Enzyme Preparation and Addition: Dilute the ITE1 enzyme stock to the working concentration (e.g., 5 nM) in cold assay buffer. Add 50 µL of the diluted enzyme to each well.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the test compound to bind to the enzyme.
-
Reaction Initiation: Prepare the substrate working solution by diluting the substrate stock in the assay buffer to the desired final concentration (typically at or below its Michaelis-Menten constant, Kₘ).[3] To start the reaction, add 50 µL of the substrate working solution to each well.
-
Kinetic Reading: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at the appropriate wavelength (e.g., 405 nm) every minute for 30 minutes.
-
Data Analysis: Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.
The Cornerstone of Reliability: In Vitro Assay Validation
Assay validation is a formal process that confirms the assay is suitable for its intended purpose. It ensures the data generated is accurate, reproducible, and reliable.
Caption: Workflow for in vitro assay validation.
Key Validation Parameters
-
Linearity and Range: This establishes the concentration range over which the assay response is directly proportional to the analyte concentration. For an enzyme assay, this is typically assessed by ensuring the reaction rate is linear with time and enzyme concentration.
-
Precision: Assesses the random error of the assay.
-
Intra-assay Precision (Repeatability): The variation observed when the same sample is analyzed multiple times within the same assay run.
-
Inter-assay Precision (Reproducibility): The variation observed when the same sample is analyzed in different assay runs, on different days, or by different operators.
-
-
Accuracy: Measures the closeness of the experimental value to the true value. This can be assessed by spiking a sample with a known amount of a reference inhibitor and measuring the recovery.
-
Specificity: The ability of the assay to measure the intended analyte without interference from other substances in the sample matrix (e.g., other compounds, contaminants).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
Determining Inhibitory Potency: The IC₅₀ Value
The half-maximal inhibitory concentration (IC₅₀) is the most common metric for quantifying the potency of an inhibitor. It is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Caption: Process for determining the IC₅₀ value.
The percent inhibition is calculated using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_background) / (V_no_inhibitor - V_background)) Where V is the reaction velocity.
Comparison with Alternative and Orthogonal Assays
Relying on a single assay can be misleading due to technology-specific artifacts. Therefore, it is crucial to confirm findings using alternative and orthogonal methods.
Alternative 1: Cell-Based Assay
Principle: A cell-based assay measures the activity of the ITE1 enzyme within a living cell. This can be achieved by transfecting cells to overexpress ITE1 and then measuring the depletion of a substrate from the culture medium or the accumulation of a product. This approach provides a more physiologically relevant context, as it accounts for cell permeability, stability, and potential interactions with other cellular components.[4]
Summary Protocol:
-
Seed cells engineered to express ITE1 in a 96-well plate.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Add the ITE1 substrate to the cell culture medium.
-
After incubation, collect the medium and analyze for the substrate or product concentration using LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Determine the EC₅₀ (half-maximal effective concentration) value.
Alternative 2: Orthogonal Biochemical Assay (e.g., HPLC-based)
Principle: An HPLC-based assay directly measures the conversion of the natural substrate to its product. This method is considered a gold standard for its high specificity and accuracy, as it physically separates the substrate and product before quantification. It is an excellent orthogonal method to confirm hits from a primary colorimetric screen and rule out false positives caused by compound interference with the detection system (e.g., compound color or fluorescence).
Summary Protocol:
-
Perform the enzymatic reaction as described in the primary assay, but with the natural, non-chromogenic substrate.
-
Stop the reaction at various time points by adding a quenching solution (e.g., acetonitrile or acid).[5]
-
Centrifuge the samples to pellet the precipitated protein.
-
Inject the supernatant onto an appropriate HPLC column (e.g., a C18 reverse-phase column).
-
Separate the substrate and product using a suitable mobile phase gradient.
-
Detect and quantify the substrate and product peaks using a UV detector.
-
Calculate the reaction rate based on the amount of product formed over time.
Comparative Guide to Assay Selection
| Feature | Primary Colorimetric Assay | Cell-Based Assay | Orthogonal HPLC-Based Assay |
| Principle | Indirectly measures enzyme activity via a reporter system. | Measures target activity in a physiological context. | Directly measures substrate and product. |
| Throughput | High (96/384-well) | Medium to Low | Low |
| Physiological Relevance | Low | High | Low |
| Potential for Interference | High (compound color, fluorescence, light scattering) | Medium (off-target effects, cytotoxicity) | Low |
| Cost per Sample | Low | High | Medium |
| Primary Use | High-throughput screening, initial IC₅₀ determination | Secondary screening, mechanism of action in a cellular context | Hit confirmation, mechanism of action studies |
Conclusion: A Pathway to Confident Bioactivity Assessment
The validation of an in vitro assay for a novel compound like this compound is a multi-step, systematic process. It begins with the selection of a robust primary assay, such as the colorimetric method detailed here, and proceeds through a rigorous validation protocol to ensure the data is reliable. By determining key parameters like the IC₅₀ and confirming these findings with orthogonal methods, researchers can build a strong, evidence-based understanding of the compound's biological activity. This structured approach is fundamental to navigating the complexities of drug discovery and making informed decisions about the therapeutic potential of new chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of 2-(1H-Indol-4-yl)acetonitrile
Introduction
2-(1H-Indol-4-yl)acetonitrile is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its strategic importance lies in its utility as a precursor to a variety of bioactive molecules, including tryptamine derivatives and other complex alkaloids. The efficient and scalable synthesis of this intermediate is therefore a critical consideration for researchers in the pharmaceutical and life sciences sectors. This guide provides an in-depth comparison of the primary synthetic strategies for producing this compound, offering a critical evaluation of their respective efficiencies, practicalities, and underlying chemical principles. We will present detailed experimental protocols, comparative data, and mechanistic insights to empower researchers to make informed decisions for their synthetic campaigns.
Synthetic Strategies: A Comparative Overview
Two principal synthetic disconnection approaches emerge as the most viable routes to this compound:
-
The Fischer Indole Synthesis: A classic and highly versatile method for constructing the indole nucleus from a phenylhydrazine and a suitable carbonyl compound.
-
Palladium-Catalyzed Cross-Coupling: A modern approach that involves the functionalization of a pre-formed indole scaffold, typically a halo-indole, with a cyanomethylating agent.
This guide will dissect each of these strategies, providing a balanced assessment of their strengths and weaknesses.
Method 1: The Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone of indole chemistry.[1][2] The reaction proceeds by the acid-catalyzed cyclization of an arylhydrazone, formed in situ from an arylhydrazine and a carbonyl compound.[3]
Chemical Principles and Rationale
The proposed Fischer indole synthesis for this compound would involve the reaction of a suitable 4-substituted phenylhydrazine with a carbonyl compound bearing the cyanomethyl moiety. A plausible, though not yet explicitly documented, approach would utilize (3-cyanophenyl)hydrazine and a protected form of chloroacetone. The choice of a substituted phenylhydrazine is crucial as the substituent pattern on the benzene ring dictates the final substitution on the indole ring. The acid catalyst, which can be a Brønsted acid (e.g., HCl, H₂SO₄, polyphosphoric acid) or a Lewis acid (e.g., ZnCl₂, BF₃), facilitates the key[4][4]-sigmatropic rearrangement of the enehydrazine intermediate.[1][2]
A three-component variation of the Fischer indole synthesis offers a more streamlined one-pot process, starting from a nitrile, an organometallic reagent, and an arylhydrazine hydrochloride salt.[4]
Proposed Synthetic Workflow
Caption: Proposed Fischer Indole Synthesis Workflow.
Experimental Protocol: A Representative Procedure
This protocol is a generalized representation based on established Fischer indole synthesis procedures and would require optimization for this specific target.
Step 1: Synthesis of (3-Cyanophenyl)hydrazine (Precursor)
-
Diazotization: Dissolve 3-aminobenzonitrile in a suitable acidic solution (e.g., aqueous HCl) and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.
-
Reduction: To the resulting diazonium salt solution, add a solution of tin(II) chloride (SnCl₂) in concentrated HCl at low temperature.
-
Work-up: After the reaction is complete, neutralize the mixture and extract the (3-cyanophenyl)hydrazine with an organic solvent. Purify by crystallization or chromatography.
Step 2: Fischer Indole Synthesis
-
Hydrazone Formation: In a suitable solvent such as ethanol or acetic acid, combine (3-cyanophenyl)hydrazine with 1,3-dichloroacetone. The hydrazone may form spontaneously or require gentle heating.
-
Cyclization: Add an acid catalyst, such as polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid, to the hydrazone. Heat the reaction mixture to induce cyclization. Reaction times can range from a few hours to overnight, and temperatures can vary from room temperature to reflux, depending on the chosen catalyst and substrate.[5]
-
Work-up and Purification: Cool the reaction mixture and pour it into ice water. Neutralize the solution and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The crude product is then purified by column chromatography on silica gel.
Advantages and Disadvantages
| Advantages | Disadvantages |
| High convergence and atom economy. | Requires synthesis of a specific phenylhydrazine precursor. |
| Well-established and versatile methodology. | Harsh acidic conditions may not be suitable for sensitive substrates. |
| Potential for one-pot procedures.[4] | Potential for the formation of regioisomers with unsymmetrical ketones. |
Method 2: Palladium-Catalyzed Cyanomethylation of 4-Bromoindole
Modern synthetic chemistry offers powerful tools for the direct functionalization of heterocyclic cores. Palladium-catalyzed cross-coupling reactions are at the forefront of these methods, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.
Chemical Principles and Rationale
This strategy begins with a pre-formed indole ring, specifically a 4-haloindole such as 4-bromoindole, which is commercially available. The cyanomethyl group is then introduced via a palladium-catalyzed cross-coupling reaction. A variety of cyanomethylating agents can be employed, with one promising approach utilizing isoxazole-4-boronic acid pinacol ester in a domino Suzuki coupling-isoxazole fragmentation sequence. This method avoids the direct use of highly toxic cyanide salts in the final step.
Proposed Synthetic Workflow
Caption: Palladium-Catalyzed Cyanomethylation Workflow.
Experimental Protocol: A Representative Procedure
This protocol is based on a general procedure for the cyanomethylation of aryl halides and would require adaptation and optimization for 4-bromoindole.
-
Reaction Setup: In a reaction vessel, combine 4-bromoindole, isoxazole-4-boronic acid pinacol ester, a palladium catalyst (e.g., PdCl₂(dppf)), and a base (e.g., potassium fluoride).
-
Solvent and Atmosphere: Add a suitable solvent system, such as a mixture of DMSO and water. Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 130 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Starts from a commercially available indole. | Palladium catalysts can be expensive. |
| Milder reaction conditions compared to Fischer indole synthesis. | May require careful optimization of ligands and reaction conditions. |
| Avoids the direct use of highly toxic cyanide reagents in the final step. | Potential for catalyst poisoning by certain functional groups. |
Comparative Analysis of Synthetic Efficiency
| Metric | Fischer Indole Synthesis | Palladium-Catalyzed Cyanomethylation |
| Overall Yield | Highly dependent on the specific substrates and conditions; can be moderate to good. | Generally good to excellent yields have been reported for similar transformations. |
| Step Economy | Potentially fewer steps if a one-pot, three-component approach is successful.[4] | Typically a two-step process if starting from a commercially available haloindole. |
| Reagent Availability & Cost | Phenylhydrazine precursors may require synthesis. Carbonyl component may need to be specifically prepared. | 4-Bromoindole is commercially available. Palladium catalysts and specialized boronic esters can be costly. |
| Scalability | Generally scalable, but may require careful control of exothermic reactions and handling of hazardous reagents. | Scalability can be limited by catalyst cost and the need for specialized equipment for inert atmosphere reactions. |
| Safety & Environmental Impact | Use of strong acids and potentially toxic hydrazine derivatives. | Use of heavy metal catalysts and organic solvents. |
Characterization of this compound
Accurate characterization of the final product is crucial for validating the success of the chosen synthetic route. The following are the expected spectroscopic data for this compound, based on the analysis of structurally similar indole derivatives.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Indole NH: A broad singlet typically observed downfield (> 10 ppm).
-
Aromatic Protons: Signals corresponding to the protons on the indole ring, with characteristic chemical shifts and coupling patterns.
-
Methylene Protons (-CH₂CN): A singlet in the aliphatic region.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Indole Carbons: Resonances for the eight carbons of the indole ring system.
-
Nitrile Carbon (-CN): A characteristic signal in the downfield region (around 117-120 ppm).
-
Methylene Carbon (-CH₂CN): A signal in the aliphatic region.
IR (Infrared) Spectroscopy:
-
N-H Stretch: A sharp peak around 3400-3300 cm⁻¹.
-
C≡N Stretch: A sharp, medium-intensity peak around 2250 cm⁻¹.
-
C-H Aromatic Stretch: Peaks above 3000 cm⁻¹.
MS (Mass Spectrometry):
-
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₈N₂).
Conclusion and Future Outlook
Both the Fischer indole synthesis and palladium-catalyzed cyanomethylation represent viable strategies for the production of this compound. The choice between these routes will depend on the specific requirements of the research setting, including available starting materials, equipment, scale, and cost considerations.
The Fischer indole synthesis offers a classic, convergent approach that can be highly efficient if the necessary precursors are readily accessible. In contrast, palladium-catalyzed cross-coupling provides a more modern and potentially milder alternative, leveraging the availability of functionalized indole starting materials.
Future research in this area should focus on the optimization of both routes to improve yields, reduce costs, and enhance their environmental sustainability. The development of more efficient and recyclable catalysts for the cross-coupling reaction and the exploration of greener solvent systems for both methods are promising avenues for further investigation. This guide serves as a foundational resource to aid researchers in navigating the synthetic landscape for this important molecule.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Direct Conversion of 3-(2-Nitroethyl)-1<i>H</i>-Indoles into 2-(1<i>H</i>-Indol-2-yl)Acetonitriles - ProQuest [proquest.com]
- 4. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





